molecular formula C10H11N3O B1606098 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- CAS No. 90-32-4

3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-

Cat. No.: B1606098
CAS No.: 90-32-4
M. Wt: 189.21 g/mol
InChI Key: LCYJOUXSUHOSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJOUXSUHOSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059007
Record name 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-32-4
Record name 1-(3-Aminophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3H-PYRAZOL-3-ONE, 2-(3-AMINOPHENYL)-2,4-DIHYDRO-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8G49MH2AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a key intermediate in the development of various pharmaceuticals and specialty chemicals. This document delves into the underlying chemical principles, provides detailed experimental protocols for both the final product and its essential precursor, and outlines robust analytical methods for characterization and quality control. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights to ensure reproducibility and high-purity outcomes.

Introduction and Significance

Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[1] The specific compound, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is a valuable building block due to the presence of a reactive primary amine on the phenyl ring, which allows for further functionalization to create a diverse library of compounds. Its structural motif is found in molecules with potential applications in areas such as neurodegenerative disease treatment and as imaging agents. The strategic placement of the amino group on the phenyl ring at the 2-position of the pyrazolone core significantly influences the molecule's electronic properties and biological interactions.

This guide will focus on the most established and reliable method for its synthesis: the Knorr pyrazole synthesis. This classic reaction involves the cyclocondensation of a substituted hydrazine with a β-ketoester, a pathway known for its efficiency and high yields.[2][3] We will explore the nuances of this reaction when applied to the synthesis of our target molecule, paying close attention to the reaction conditions necessary to accommodate the aminophenyl substituent.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, points to two primary starting materials: 3-aminophenylhydrazine and ethyl acetoacetate. This approach is illustrated in the following diagram:

Retrosynthesis target 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one disconnection C-N bond (Knorr Synthesis) target->disconnection intermediates + disconnection->intermediates hydrazine 3-aminophenylhydrazine intermediates->hydrazine ketoester Ethyl Acetoacetate intermediates->ketoester

Figure 1: Retrosynthetic analysis of the target pyrazolone.

The core of this guide will be dedicated to the practical execution of this synthetic strategy, including the preparation of the key 3-aminophenylhydrazine precursor.

Synthesis of the Key Precursor: 3-Aminophenylhydrazine

The successful synthesis of the target pyrazolone is contingent on the availability and purity of 3-aminophenylhydrazine. While it can be commercially sourced, an in-house synthesis is often more cost-effective for large-scale production. A common and reliable method involves the diazotization of 3-nitroaniline, followed by reduction.

Reaction Scheme: Synthesis of 3-Aminophenylhydrazine

Hydrazine_Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Reduction of Nitro Group A 3-Nitroaniline B 3-Nitrophenyldiazonium chloride A->B  NaNO₂, HCl, 0-5 °C   C 3-Nitrophenylhydrazine B->C  SnCl₂·2H₂O, HCl   D 3-Aminophenylhydrazine C->D  Sn/HCl or H₂/Pd-C  

Figure 2: Synthetic pathway to 3-aminophenylhydrazine.

Detailed Experimental Protocol for 3-Aminophenylhydrazine Synthesis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitroaniline138.1213.8 g0.1
Sodium Nitrite (NaNO₂)69.007.2 g0.104
Concentrated HCl36.4630 mL~0.36
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6356.4 g0.25
Tin (Sn) powder118.7129.7 g0.25

Step 1: Diazotization of 3-Nitroaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Reduction to 3-Nitrophenylhydrazine

  • In a separate 500 mL flask, prepare a solution of 56.4 g (0.25 mol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid.

  • Cool this solution to 0 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • The precipitated 3-nitrophenylhydrazine hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and dried.

Step 3: Reduction of the Nitro Group to an Amino Group

  • Suspend the crude 3-nitrophenylhydrazine hydrochloride in 100 mL of concentrated hydrochloric acid.

  • Add 29.7 g (0.25 mol) of tin powder portion-wise with stirring. The reaction is exothermic and may require external cooling to maintain a temperature of 50-60 °C.

  • After the addition is complete, heat the mixture on a water bath for 1 hour.

  • Cool the reaction mixture and slowly add a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10) to precipitate the tin hydroxides and liberate the free base.

  • Extract the 3-aminophenylhydrazine into diethyl ether (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as an oil, which may solidify on standing.

Synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

The final step in our synthesis is the Knorr cyclocondensation reaction. This involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate.

Reaction Scheme and Mechanism

Knorr_Synthesis reactants 3-Aminophenylhydrazine + Ethyl Acetoacetate product 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one reactants->product  Glacial Acetic Acid (cat.), Reflux  

Sources

"characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone scaffolds are foundational in the development of a wide range of therapeutic agents, exhibiting diverse biological activities.[1][2] This document serves as a practical resource for researchers, outlining the synthetic protocol, principles of structural elucidation through spectroscopic and crystallographic methods, and the rationale behind the experimental design. We delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing a self-validating framework for confirming the compound's identity and purity.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous marketed drugs and clinical candidates. Its five-membered heterocyclic ring, containing two adjacent nitrogen atoms, allows for versatile functionalization and complex three-dimensional arrangements, making it an ideal candidate for interacting with biological targets.[2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][3]

The specific compound, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Molecular Formula: C₁₀H₁₁N₃O, Molecular Weight: 189.21 g/mol ), is of particular interest.[4] The presence of a primary aromatic amine (the 3-aminophenyl group) provides a crucial reactive handle for further synthetic modifications, enabling the creation of compound libraries for structure-activity relationship (SAR) studies. Understanding the precise characterization of this parent molecule is the foundational first step for any subsequent drug development program.

This guide provides the necessary expertise to synthesize and rigorously validate the structure and purity of this compound, ensuring the reliability of downstream biological and pharmacological data.

cluster_structure Chemical Structure cluster_properties Key Properties structure properties Formula: C10H11N3O MW: 189.21 g/mol CAS: 90-32-4 IUPAC: 2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one

Caption: Structure and key properties of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Synthesis Pathway: Knorr Pyrazole Synthesis

The most direct and widely adopted method for synthesizing 5-pyrazolone derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[3][5] For the target compound, this involves the reaction between ethyl acetoacetate and (3-aminophenyl)hydrazine.

The causality behind this choice is rooted in the high efficiency and regioselectivity of the reaction. The more nucleophilic nitrogen of the hydrazine attacks the acetyl carbonyl of the ethyl acetoacetate first, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, leading to the stable 5-membered pyrazolone ring after dehydration.

Synthesis_Pathway reagent1 Ethyl Acetoacetate conditions Glacial Acetic Acid Ethanol, Reflux reagent1->conditions reagent2 (3-aminophenyl)hydrazine reagent2->conditions intermediate Hydrazone Intermediate (Unstable, in situ) conditions->intermediate Condensation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one cyclization->product

Caption: Synthetic pathway for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a precipitate upon cooling, and the subsequent characterization data must match the expected values for the product to be confirmed.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3-aminophenyl)hydrazine (10 mmol) in 50 mL of absolute ethanol.

  • Reaction Initiation: Add ethyl acetoacetate (10 mmol) to the solution, followed by the addition of 1 mL of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized molecule. This workflow ensures that the chemical structure, purity, and identity are confirmed through orthogonal methods.

Characterization_Workflow start Synthesized & Purified Product ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework start->nmr xray X-Ray Crystallography (Optional, for single crystal) Definitive 3D Structure start->xray final Structurally Confirmed Compound ms->final ir->final nmr->final xray->final

Caption: Workflow for the comprehensive characterization of the target compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. It is the primary technique for confirming the elemental composition (via High-Resolution MS).

Protocol:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into an Electrospray Ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

Data Interpretation: The key piece of data is the molecular ion peak [M+H]⁺.

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺190.0975~190.1Protonated parent molecule
[M+Na]⁺212.0794~212.1Sodium adduct

The observation of a peak at m/z ≈ 190.1 confirms the molecular weight of the compound (189.21 g/mol ).[4] High-resolution analysis would yield a mass accurate to within 5 ppm of the calculated value, confirming the molecular formula C₁₀H₁₁N₃O.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is an excellent tool for quickly verifying the presence of key structural motifs like carbonyls and amines.

Protocol:

  • Mix a small amount of the dry sample with potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation: The spectrum will confirm the successful formation of the pyrazolone ring and the retention of the aminophenyl group.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Confirms the aminophenyl moiety.
3200 - 3100C-H Stretch (aromatic)Aromatic RingConfirms the phenyl group.
2980 - 2850C-H Stretch (aliphatic)-CH₃, -CH₂-Confirms the methyl and methylene groups.
~1680C=O StretchAmide/Lactam (in pyrazolone ring)Confirms the pyrazolone carbonyl.[6]
1620 - 1580N-H BendPrimary Amine (-NH₂)Supports the presence of the amino group.
1600 - 1450C=C Stretch (in-ring)Aromatic RingConfirms the phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer.

Data Interpretation (Predicted for ¹H NMR in DMSO-d₆): The choice of solvent is critical, as pyrazolones can exist in different tautomeric forms, which can affect the observed chemical shifts.[7][8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1 - 7.3Multiplet1HAr-HAromatic proton on the aminophenyl ring.
~6.5 - 6.8Multiplet3HAr-HRemaining three aromatic protons.
~5.2Singlet2H-NH₂Protons of the primary amine group.
~3.3Singlet2H-CH₂-Methylene protons in the pyrazolone ring.
~2.1Singlet3H-CH₃Methyl group protons at the C5 position.

Data Interpretation (Predicted for ¹³C NMR in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OCarbonyl carbon of the pyrazolone ring.
~155C5Carbon bearing the methyl group.
~148Ar-CAromatic carbon attached to the amino group.
~139Ar-CAromatic carbon attached to the pyrazole nitrogen.
~130Ar-CHAromatic methine carbon.
~115 - 120Ar-CHOther aromatic methine carbons.
~40-CH₂-Methylene carbon in the pyrazolone ring.
~15-CH₃Methyl group carbon.

Potential Applications in Drug Development

The structural features of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one make it a valuable starting point for creating novel therapeutic agents. The primary amine serves as a versatile anchor for derivatization via reactions such as:

  • Acylation/Sulfonylation: To introduce various amide and sulfonamide functionalities.

  • Reductive Amination: To create secondary and tertiary amines.

  • Diazotization: To form diazonium salts, which are precursors to a wide array of other functional groups.

These modifications can be used to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and to explore interactions with specific biological targets, potentially leading to new treatments for inflammatory diseases, cancer, or infectious agents.[9][10]

Conclusion

This guide has detailed the systematic approach required for the synthesis and comprehensive characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. By following the outlined synthetic protocol and employing a suite of analytical techniques including MS, IR, and NMR, researchers can confidently verify the structure and purity of this important chemical entity. The established framework of analysis provides the necessary foundation of trustworthiness and scientific integrity required for its use in advanced research and drug discovery programs.

References

  • STM Journals. 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. Available from: [Link]

  • PubChem. 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. Available from: [Link]

  • Elguero, J., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry.
  • Khimicheskaya, G., et al. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
  • ResearchGate. Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]

  • MDPI. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available from: [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076.
  • Fustero, S., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.
  • NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Hunchak, V. V., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available from: [Link]

  • MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available from: [Link]

  • NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Available from: [Link]

  • Kumar, A., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(6), 1633.
  • SIELC Technologies. 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Available from: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Al-Azmi, A. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science.
  • ResearchGate. Rational study design, illustrating the structure of the newly designed pyrazol-5(4H). Available from: [Link]

  • Moreno-Fuquen, R., et al. (2013). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.

Sources

"2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Executive Summary

This guide provides a comprehensive technical overview of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a derivative of the pyrazolone scaffold, it serves as a versatile building block for the development of novel therapeutic agents and functional materials.[1][2] This document delves into the compound's fundamental chemical properties, including its complex tautomeric nature, spectroscopic signature, principal synthetic routes, and key reactivity patterns. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Isomerism

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible research. The core attributes of the title compound are summarized below.

PropertyValueReference
IUPAC Name 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one[3]
Synonyms 1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one[3]
CAS Number 90-32-4 (Note: This CAS may refer to a related isomer)[3]
Molecular Formula C₁₀H₁₁N₃O[3]
Molecular Weight 189.21 g/mol [3]
Exact Mass 189.09021 Da[3]
Structural Elucidation

The core structure consists of a five-membered pyrazolone ring substituted with a methyl group at the C-5 position and a 3-aminophenyl group at the N-2 position.

Caption: Molecular structure of the title compound.

Critical Phenomenon: Tautomerism in Pyrazolones

A defining characteristic of the pyrazolone ring system is its ability to exist in multiple tautomeric forms.[4][5] The equilibrium between these forms is highly sensitive to the solvent environment, temperature, and the nature of substituents.[6][7] For 2-substituted-5-methyl-pyrazol-3-ones, three primary tautomers are considered: the CH-form (the title compound), the OH-form (a pyrazol-5-ol), and the NH-form.

  • CH-Form (2,4-dihydro-3H-pyrazol-3-one): Features a methylene group at the C-4 position. This form is often predominant in nonpolar solvents like benzene.[6][7]

  • OH-Form (1H-pyrazol-5-ol): An aromatic pyrazole ring with a hydroxyl group at C-5. This tautomer is favored in solvents capable of hydrogen bonding, such as DMSO, and is often the major species in solution.[6][7]

  • NH-Form (1,2-dihydro-3H-pyrazol-3-one): Characterized by a hydrogen on N-1. This form is generally less stable but can contribute to the equilibrium in polar solvents.[6][7]

Understanding this tautomerism is not merely academic; it dictates the molecule's reactivity, spectroscopic properties, and biological interactions. For instance, reactions targeting the active methylene group are only possible from the CH-form.

Caption: Tautomeric equilibrium of the pyrazolone core.

Physicochemical Properties

The physical properties of the compound are essential for its handling, formulation, and application in experimental settings.

PropertyDescriptionReference
Appearance Expected to be a solid at room temperature.
Melting Point Not explicitly reported. Related pyrazolone derivatives melt in a broad range (e.g., 118-245 °C). Experimental determination via DSC is required for an accurate value.[8][9]
Solubility The free base is likely soluble in organic solvents like DMSO and ethanol. The availability of a hydrochloride salt implies that its aqueous solubility can be enhanced in acidic conditions.[10]
pKa Not reported. The presence of the basic aminophenyl group and the acidic pyrazolone proton suggests amphoteric character.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural proof and is crucial for confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The expected vibrational frequencies for this molecule would be consistent with those of similar pyrazolone structures.

Functional GroupWavenumber (cm⁻¹)Vibration TypeReference
Amine N-H3200 - 3500Symmetric & Asymmetric Stretch[8][11]
Aromatic C-H3000 - 3100Stretch[8][9]
Aliphatic C-H (CH₃, CH₂)2850 - 2960Stretch[11]
Ketone C=O1690 - 1710Stretch (CH-form)[8][9]
Imine C=N1590 - 1610Stretch[8][9]
Aromatic C=C1450 - 1600Stretch[12]

Causality Note: The C=O stretch is a hallmark of the CH and NH tautomers. Its absence or weakness, coupled with a broad O-H band (around 3200-3600 cm⁻¹), would suggest a significant presence of the OH-tautomer.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise tautomeric form in solution.

  • ¹H NMR: Expected signals include:

    • Aromatic Protons: Multiple signals in the δ 6.5-8.0 ppm range, corresponding to the 3-aminophenyl ring protons.

    • Amine (-NH₂): A broad singlet, typically around δ 3.5-5.0 ppm, which is exchangeable with D₂O.

    • Methylene (-CH₂-): A singlet around δ 3.0-3.5 ppm, characteristic of the C-4 protons in the CH-form.

    • Methyl (-CH₃): A singlet around δ 2.0-2.5 ppm.

  • ¹³C NMR: Expected signals include:

    • Carbonyl (C=O): A signal downfield, > δ 170 ppm, confirming the presence of the CH or NH tautomer.

    • Aromatic Carbons: Multiple signals in the δ 110-150 ppm range.

    • C-4 Methylene: A signal around δ 40-50 ppm.

    • C-5 Methyl: A signal upfield, around δ 10-20 ppm.

  • Expert Insight: To definitively resolve the tautomeric equilibrium in a given solvent, advanced NMR experiments are essential. A study comparing spectra in a nonpolar solvent (like benzene-d₆) and a polar one (like DMSO-d₆) can reveal shifts in the equilibrium.[7] Furthermore, the geminal 2J(C-4, H) coupling constant is a diagnostic tool: values of 9–11 Hz are typical for the CH-form, while this coupling is much smaller (4–5 Hz) in the NH-form, providing an unambiguous method for differentiation.[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis. For the title compound, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 190.0978, corresponding to the formula C₁₀H₁₂N₃O⁺. Common fragmentation pathways for pyrazolones involve the cleavage of the heterocyclic ring.[8]

Synthesis and Purification

The synthesis of pyrazolones is a well-established area of heterocyclic chemistry. The most direct and common method for preparing the title compound is a variation of the Knorr pyrazole synthesis.

Primary Synthetic Route: Knorr-Type Condensation

This synthesis involves the condensation reaction between a β-ketoester, ethyl acetoacetate, and a substituted hydrazine, in this case, 3-aminophenylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the pyrazolone ring.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenylhydrazine (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of hydrazine).

  • Reagent Addition: While stirring, add ethyl acetoacetate (1.05 eq) dropwise to the solution. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often crystallizes directly from the solution.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Synthesis and Purification Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 3-Aminophenylhydrazine C Condensation in Ethanol Reflux, 2-4h A->C B Ethyl Acetoacetate B->C D Cooling & Crystallization C->D E Vacuum Filtration D->E F Recrystallization (Ethanol/Water) E->F G 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one F->G

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites of reactivity: the aromatic amino group and the pyrazolone core, making it a valuable intermediate for building molecular complexity.

Reactivity of the Aromatic Amino Group

The -NH₂ group behaves as a typical aromatic amine, readily undergoing:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides.

  • Diazotization: Reaction with nitrous acid (NaNO₂/HCl) at low temperatures to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Reactivity of the Pyrazolone Core

The reactivity of the ring is highly dependent on the tautomeric form present.

  • C-4 Methylene Group (from CH-form): This position is an active methylene site. It can undergo Knoevenagel condensation with aromatic aldehydes in the presence of a base (like piperidine) to yield 4-benzylidene derivatives.[13] It is also susceptible to Michael additions.[14]

  • N-1 Position: In cases where the NH-tautomer is present, the N-1 position can be alkylated or acylated.

  • O-Alkylation (from OH-form): The hydroxyl group of the pyrazol-5-ol tautomer can be targeted for O-alkylation or O-acylation under appropriate conditions.

Key Reaction Pathways

cluster_amino Amino Group Reactions cluster_ring Pyrazolone Ring Reactions start 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one acyl Amide Derivative start->acyl RCOCl / Pyridine diazonium Diazonium Salt start->diazonium NaNO₂ / HCl 0-5 °C knoevenagel 4-Benzylidene Derivative start->knoevenagel ArCHO / Piperidine

Caption: Potential derivatization pathways for the title compound.

Applications in Research and Development

The pyrazole and aminopyrazole motifs are considered "privileged scaffolds" in drug discovery.[1][15] Compounds containing this core have demonstrated a vast spectrum of biological activities.

  • Medicinal Chemistry: Derivatives are investigated for anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant properties.[2][15][16] The title compound is an excellent starting point for generating libraries of novel compounds for high-throughput screening.

  • Synthetic Intermediate: The dual reactivity allows it to be used in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are themselves classes of bioactive molecules.[14]

  • Materials Science: Pyrazolone derivatives have also found use as ligands for metal complexes and in the development of dyes and photochromic materials.[1][17]

Safety and Handling

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one should be handled in accordance with standard laboratory safety procedures. It should be used in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

  • Holzer, W., Kautsch, C., Laggner, C., Claramunt, R. M., Pérez-Torralba, M., Alkorta, I., & Elguero, J. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron. [Link]

  • ResearchGate. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. [Link]

  • PubChem. (n.d.). 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. PubChem. [Link]

  • Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 153. [Link]

  • A&J Pharmtech. (n.d.). 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride. A&J Pharmtech. [Link]

  • Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research, 20(2), 269-284. [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 1. [Link]

  • S. G. K. et al. (2014). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical, Biological and Physical Sciences, 4(2), 1234-1243. [Link]

  • Abdel-Ghani, E. A., & El-Gendy, G. E. (2016). Synthesis and characterization of novel pyrazolone derivatives. Journal of the Chinese Chemical Society, 63(1), 59-67. [Link]

  • Stadler, A., et al. (2016). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 12, 1943-1955. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]

  • Coric, P., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 28(19), 6825. [Link]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 153. [Link]

  • Sharma, V., & Kumar, V. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Catalysts, 10(11), 1269. [Link]

  • Kumar, A., & Kumar, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-9. [Link]

  • ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]

  • Quiroga, J., et al. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1181. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 1-45). [Link]

  • Asiri, A. M., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 21(11), 1561. [Link]

  • NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. [Link]

  • Naik, C. G., & Malik, G. M. (2013). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 4(9), 3560-3564. [Link]

  • Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Sahu, S. K., et al. (2013). Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 188-194. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and detailed spectroscopic analysis of this pyrazolone derivative.

Introduction to 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Molecular Formula: C₁₀H₁₁N₃O, Molecular Weight: 189.21 g/mol ), incorporates a versatile 3-aminophenyl substituent, which can serve as a key synthetic handle for further molecular elaboration, making it a valuable building block in medicinal chemistry.[1]

Accurate and comprehensive spectroscopic characterization is paramount to confirm the chemical identity, purity, and structure of this molecule, ensuring the reliability and reproducibility of subsequent research. This guide will delve into the expected spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Synthesis and Molecular Structure

The synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with 3-aminophenylhydrazine. This reaction is a standard and efficient method for the formation of the pyrazolone ring system.

Experimental Protocol: Synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

  • To a solution of 3-aminophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1 equivalent).

  • The reaction mixture is then heated under reflux for a period of 4-6 hours, during which the cyclization and condensation occur.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

The molecular structure of the target compound is depicted below:

Caption: Molecular structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.2s3H-CH₃Singlet for the methyl protons on the pyrazolone ring.
~3.3s2H-CH₂-Singlet for the methylene protons in the pyrazolone ring.
~5.3br s2H-NH₂Broad singlet for the amine protons, which can exchange with solvent.
~6.5 - 7.3m4HAr-HComplex multiplet for the aromatic protons of the 3-aminophenyl group.

Expertise & Experience in Interpretation:

The chemical shifts are predicted based on the analysis of similar pyrazolone derivatives.[2] The methyl group protons are expected to appear as a singlet around 2.2 ppm. The methylene protons on the pyrazolone ring are also anticipated to be a singlet, appearing further downfield due to the influence of the adjacent carbonyl group. The amine protons will likely be a broad singlet and their chemical shift can be concentration and solvent dependent. The aromatic protons will exhibit a complex splitting pattern characteristic of a meta-substituted benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

  • Integrate all signals and determine the multiplicities of the peaks.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~15-CH₃Aliphatic methyl carbon.
~40-CH₂-Methylene carbon in the pyrazolone ring.
~105 - 120Ar-CHAromatic carbons of the aminophenyl ring.
~130Ar-CHAromatic carbon para to the amino group.
~140Ar-CAromatic carbon attached to the pyrazolone nitrogen.
~148Ar-CAromatic carbon bearing the amino group.
~158C=NCarbon of the C=N bond in the pyrazolone ring.
~170C=OCarbonyl carbon of the pyrazolone ring.

Expertise & Experience in Interpretation:

The predicted chemical shifts are based on established data for pyrazolone and aminophenyl moieties.[2] The carbonyl carbon is expected to be the most downfield signal, typically above 170 ppm. The aromatic carbons will appear in the range of 105-150 ppm, with the carbon attached to the electronegative nitrogen and the carbon bearing the amino group being more deshielded. The aliphatic carbons of the methyl and methylene groups will be found at the most upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Process the FID with exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

  • Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation 3-Aminophenylhydrazine 3-Aminophenylhydrazine Condensation Condensation 3-Aminophenylhydrazine->Condensation Crude Product Crude Product Condensation->Crude Product Reflux Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Purified Product Purified Product Crude Product->Purified Product Recrystallization 1H NMR 1H NMR Purified Product->1H NMR 13C NMR 13C NMR Purified Product->13C NMR IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry UV-Vis Spectroscopy UV-Vis Spectroscopy Purified Product->UV-Vis Spectroscopy Structural Confirmation Structural Confirmation 1H NMR->Structural Confirmation 13C NMR->Structural Confirmation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight Molecular Weight Mass Spectrometry->Molecular Weight Electronic Transitions Electronic Transitions UV-Vis Spectroscopy->Electronic Transitions

Caption: Experimental workflow for synthesis and characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
~1680C=O stretchAmide carbonyl (in pyrazolone ring)
~1600, ~1480C=C stretchAromatic ring
~1620N-H bendPrimary amine (-NH₂)

Expertise & Experience in Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl group of the pyrazolone ring. The presence of the primary amine will be indicated by two sharp bands in the 3400-3200 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The aromatic C=C stretching bands will be visible in the 1600-1480 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

  • Ensure the sample is dry.

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

m/zIon
189[M]⁺ (Molecular Ion)
190[M+1]⁺

Expertise & Experience in Interpretation:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 189, corresponding to the molecular weight of the compound. An [M+1]⁺ peak will also be observed due to the natural abundance of ¹³C. Common fragmentation patterns for pyrazolones may involve cleavage of the pyrazolone ring and loss of small neutral molecules like CO. The aminophenyl group can also undergo characteristic fragmentations.

Experimental Protocol: Mass Spectrometry

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquire the mass spectrum in a positive ion mode over an appropriate m/z range (e.g., 50-500).

  • High-Resolution Mass Spectrometry (HRMS) can be performed to determine the exact mass and elemental composition of the molecular ion, providing further confirmation of the chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Data:

λₘₐₓ (nm)Electronic TransitionChromophore
~250-280π → πPhenyl and pyrazolone rings
~320-360n → πCarbonyl group

Expertise & Experience in Interpretation:

The UV-Vis spectrum of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is expected to show absorption bands corresponding to π → π* transitions of the aromatic and pyrazolone rings, likely in the 250-280 nm range. A weaker absorption band at a longer wavelength (320-360 nm) may be observed, corresponding to the n → π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the UV-Vis spectrum over a wavelength range of 200-800 nm.

  • Use the pure solvent as a blank to zero the absorbance.

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis techniques, provides a robust framework for the unequivocal structural elucidation and characterization of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. By understanding the principles behind each technique and the expected spectral features for this class of compounds, researchers can confidently verify the identity and purity of their synthesized material, which is a critical step in the advancement of drug discovery and chemical synthesis programs.

References

  • Naji A. Abood, Emad A. S. Al-Hyali, and Ahmed A. H. Al-Khafajy. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781.
  • PubChem. "3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-." National Center for Biotechnology Information. [Link]

  • NIST. "3-Aminopyrazole." in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • I. F. Cottrell, D. Hands, P. G. Houghton, G. R. Humphrey, and S. H. B. Wright. "A new and efficient synthesis of 3-amino-5-methylpyrazole." Tetrahedron Letters, 1990, 31(26), 3721-3722.

Sources

An In-depth Technical Guide to 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a significant heterocyclic compound with potential applications in medicinal chemistry and as a key reference standard in pharmaceutical analysis. The document delves into its chemical identity, synthesis, spectral characterization, potential biological significance, and analytical methodologies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and quality control.

Introduction and Chemical Identity

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a derivative of the pyrazolone heterocyclic core, has garnered attention in the scientific community. Pyrazolone and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.[1][2][3] This specific compound is also recognized as a potential impurity and related compound in the synthesis of Edaravone, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. A thorough understanding of its properties is therefore crucial for both the development of new chemical entities and the quality control of existing pharmaceuticals.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 90-32-4[4]
Molecular Formula C₁₀H₁₁N₃O[4]
Molecular Weight 189.21 g/mol [4]
IUPAC Name 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one[4]
Synonyms 1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one[4]

Synthesis and Mechanism

The synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is typically achieved through the condensation reaction of a substituted hydrazine with a β-keto ester, a well-established method for forming the pyrazolone ring.[5] In this case, the reaction involves 3-aminophenylhydrazine and ethyl acetoacetate.

G cluster_reactants Reactants cluster_product Product 3-aminophenylhydrazine 3-Aminophenylhydrazine intermediate Hydrazone Intermediate 3-aminophenylhydrazine->intermediate + ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate Condensation target_compound 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one intermediate->target_compound Intramolecular Cyclization (-EtOH)

Figure 1: General synthetic scheme for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

The reaction mechanism initiates with the nucleophilic attack of the more basic nitrogen of 3-aminophenylhydrazine on the keto-carbonyl group of ethyl acetoacetate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the other nitrogen atom on the ester carbonyl, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for pyrazolone synthesis.[5][6] Researchers should optimize conditions for their specific laboratory setup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of β-Keto Ester: To this solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Spectroscopic Characterization

The structural elucidation of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-aminophenyl group, typically in the range of δ 6.5-7.5 ppm. The methyl group protons at the C5 position of the pyrazolone ring would appear as a singlet around δ 2.1-2.3 ppm. The methylene protons at the C4 position would likely appear as a singlet around δ 3.3-3.5 ppm. The amino group protons on the phenyl ring and the N-H proton of the pyrazolone ring (in its tautomeric form) would appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the pyrazolone ring in the range of δ 170-180 ppm. The aromatic carbons would resonate in the δ 110-150 ppm region. The methyl carbon would be observed around δ 15-20 ppm, and the methylene carbon around δ 40-45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amino group and the N-H of the pyrazolone ring.

  • C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the pyrazolone ring.[7]

  • C=N stretching: A band in the region of 1590-1620 cm⁻¹ characteristic of the pyrazole ring.[7]

  • C-N stretching: A band around 1290 cm⁻¹ is indicative of the C-N stretching vibrations within the pyrazole ring.[8]

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, the molecular ion peak [M]⁺ would be observed at m/z 189. The fragmentation pattern would likely involve cleavage of the pyrazolone ring and loss of small neutral molecules. A common fragmentation for pyrazolones involves the cleavage of the N-N and C3-C4 bonds.[9]

Biological Significance and Potential Applications

While specific biological studies on 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one are not extensively reported, the broader class of aminopyrazole and pyrazolone derivatives is well-known for a variety of pharmacological activities.

G cluster_activities Potential Biological Activities target_compound 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one anti_inflammatory Anti-inflammatory target_compound->anti_inflammatory Potential for COX/LOX Inhibition antioxidant Antioxidant target_compound->antioxidant Radical Scavenging (inferred from analogs) analgesic Analgesic target_compound->analgesic Often linked to anti-inflammatory action anticancer Anticancer target_compound->anticancer Observed in some aminopyrazole derivatives

Figure 2: Potential biological activities of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one based on related compounds.

Anti-inflammatory and Analgesic Activity

Many pyrazolone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase (COX) enzymes.[1][2] The structural features of the target compound suggest it could be explored for similar activities.

Antioxidant Properties

Aminopyrazole derivatives have shown significant antioxidant activity, acting as radical scavengers.[10][11] Given that Edaravone, a structurally related compound, is a potent antioxidant, it is plausible that 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one also possesses antioxidant capabilities.[12]

Medicinal Chemistry Scaffold

The aminophenyl pyrazolone core is a versatile scaffold in medicinal chemistry.[13][14][15][16] The amino group provides a handle for further chemical modifications, allowing for the synthesis of a library of compounds for screening against various biological targets.

Analytical Methodologies

As a known impurity of Edaravone, the accurate detection and quantification of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one are critical for the quality control of the active pharmaceutical ingredient (API).[4][17][18][19][20][21][22] High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Representative HPLC Method

The following is a representative isocratic RP-HPLC method that can be adapted for the analysis of Edaravone and its impurities, including the title compound.

Table 2: Representative HPLC Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 45:55 v/v)
Flow Rate 1.0 mL/min
Detection UV at 243 nm
Injection Volume 10 µL
Column Temperature Ambient

Method Validation: For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[4]

G sample Sample Preparation (Dissolution in Mobile Phase) hplc HPLC System (Pump, Injector, Column, Detector) sample->hplc separation Chromatographic Separation (on C18 column) hplc->separation detection UV Detection (at 243 nm) separation->detection data Data Acquisition & Analysis (Chromatogram) detection->data

Figure 3: A typical workflow for the HPLC analysis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Conclusion

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound of significant interest due to its relationship with the pharmaceutical agent Edaravone and the established biological activities of the broader pyrazolone class. This guide has provided a detailed overview of its synthesis, characterization, potential biological relevance, and analytical methodologies. The information presented herein is intended to facilitate further research and development involving this compound, from its synthesis in the laboratory to its analysis in pharmaceutical preparations.

References

  • Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. (2020). Archiv der Pharmazie, 353(4), e1900308. [Link]

  • Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents. (2014). Bioorganic & Medicinal Chemistry, 22(8), 2429-2438. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). Molecules, 26(21), 6483. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4235. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Iranian Journal of Basic Medical Sciences, 25(1), 87-96. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). Molecules, 25(18), 4283. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. (2023). CiteDrive. [Link]

  • Ultrasound-assisted synthesis of 2-aryl-5-methyl 2,3-dihydro-1H-3-pyrazolones. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3644-3649. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. (2023). Molecules, 28(6), 2866. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. (2023). ResearchGate. [Link]

  • LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. (2018). Sryahwa Publications. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Institutes of Health. [Link]

  • DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC AND ISOCRATIC RP-HPLC METHOD FOR ESTIMATION OF EDARAVONE IN BULK AND ITS INJECTION FORMULATION. (2019). ResearchGate. [Link]

  • BA Method Validation: Active Metabolites. (n.d.). BioPharma Services. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). ResearchGate. [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. (2018). SciSpace. [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Odessa University of Chemistry and Innovation. [Link]

  • Antioxidant activity of pyrazoles 1 and 4. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health. [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). (2019). ResearchGate. [Link]

  • The basic fragmentation between the pyrazolonic compound (A) (4-AAP) and its quinonoid analogue (B), with o -cresol. (n.d.). ResearchGate. [Link]

  • edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. (2022). ResearchGate. [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2022). RSC Advances, 12(40), 26035-26047. [Link]

  • Determination of the Content and Related Substances of Edaravone Injection by HPLC. (2006). Semantic Scholar. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). Mansoura University. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Semantic Scholar. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1987). ResearchGate. [Link]

  • Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. (2022). ResearchGate. [Link]

  • Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (2016). National Institutes of Health. [Link]

  • Current status of pyrazole and its biological activities. (2014). National Institutes of Health. [Link]

  • Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex. (2007). ResearchGate. [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). International Journal of ChemTech Research. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Regular Article. (2018). Organic Chemistry Research. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2018). Journal of the Serbian Chemical Society. [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2016). National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Institutes of Health. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (2018). National Institutes of Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

"molecular structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Authored by: A Senior Application Scientist

Introduction

The pyrazolone structural motif is a cornerstone in medicinal chemistry, serving as the core scaffold for a multitude of biologically active compounds.[1] First synthesized in 1883 by Ludwig Knorr, pyrazolone derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects.[1][2][3] A notable example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and stroke.[4][5][6][7]

This guide provides a comprehensive technical overview of the molecular structure of a specific pyrazolone derivative: 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one . We will delve into its structural features, physicochemical properties, synthesis, and spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's fundamental chemistry.

Nomenclature and Identification

The compound is systematically named 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one . It is also known by several synonyms, including 1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one and 1-(m-aminophenyl)-3-methyl-5-pyrazolone.[8]

IdentifierValue
IUPAC Name 2-(3-aminophenyl)-5-methyl-4H-pyrazol-3-one[8]
Molecular Formula C₁₀H₁₁N₃O[8]
Molecular Weight 189.21 g/mol [8]
CAS Number 90-32-4[8]
Canonical SMILES CC1=NN(C(=O)C1)C2=CC=CC(=C2)N[8]
InChI Key LCYJOUXSUHOSCW-UHFFFAOYSA-N[8]

Core Molecular Architecture

The structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is composed of a central five-membered pyrazolone ring, substituted with a methyl group at the C5 position and a 3-aminophenyl group at the N2 position.

Caption: 2D structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.
Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of the amino group on the phenyl ring significantly alters the polarity and hydrogen bonding capacity compared to its unsubstituted counterpart, Edaravone.

PropertyValueSource
Molecular Weight 189.21 g/mol PubChem[8]
XLogP3 0.6PubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 3PubChem[8]
Rotatable Bond Count 1PubChem[8]
Tautomerism: A Key Structural Feature

Pyrazolones are well-known for their ability to exist in different tautomeric forms.[2] This phenomenon involves the migration of a proton, leading to isomers that can interconvert.[9] For 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, three primary tautomers are possible: the CH-form, the OH-form (an aromatic pyrazol-3-ol), and the NH-form. The equilibrium between these forms is influenced by factors such as the solvent, pH, and temperature. Structural analysis of similar compounds suggests that in nonpolar solvents, the OH-form can exist as dimeric units, while in polar solvents like DMSO, monomers are more prevalent.[10]

Synthesis_Workflow reagents Reactants: - Ethyl Acetoacetate - 3-Aminophenylhydrazine condensation Condensation Reaction (e.g., in Ethanol) reagents->condensation cyclization Intramolecular Cyclization (Heat or Acid/Base Catalyst) condensation->cyclization product Product: 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one cyclization->product purification Purification (Recrystallization) product->purification final_product Pure Crystalline Solid purification->final_product

Caption: General synthetic workflow for pyrazolone synthesis.
Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of pyrazolone derivatives, adapted from established methods. [11][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenylhydrazine in a suitable solvent, such as ethanol.

  • Addition of β-Ketoester: To the stirred solution, add an equimolar amount of ethyl acetoacetate dropwise. The temperature may be controlled to manage any exothermic reaction. [12]3. Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours to ensure the completion of the condensation and subsequent cyclization.

  • Isolation: After cooling the mixture to room temperature, the product often crystallizes out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: The crude product is collected by filtration, washed with a small amount of cold ethanol, and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid. [12]

Spectroscopic Validation

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. The data presented below are predicted values based on the known spectra of analogous pyrazolone structures. [13]

Technique Expected Observations
¹H NMR - Aromatic Protons (phenyl ring): Multiplets in the range of δ 6.5-7.5 ppm. - CH₂ Protons (pyrazolone ring): A singlet around δ 3.2-3.5 ppm. - CH₃ Protons: A singlet around δ 2.1-2.4 ppm. [13] - NH₂ Protons: A broad singlet, chemical shift is solvent-dependent.
¹³C NMR - Carbonyl Carbon (C=O): A peak in the range of δ 170-180 ppm. [13] - Aromatic Carbons: Peaks in the range of δ 110-150 ppm. - C-CH₃ Carbon: A peak around δ 140-150 ppm. - CH₂ Carbon: A peak around δ 40-45 ppm. - CH₃ Carbon: A peak around δ 10-15 ppm. [13]
IR (cm⁻¹) - N-H Stretching (amine): Two bands in the region of 3300-3500 cm⁻¹. - C-H Stretching (aromatic): Peaks just above 3000 cm⁻¹. - C=O Stretching (amide): A strong absorption band around 1650-1700 cm⁻¹. - N-H Bending (amine): A band around 1600-1650 cm⁻¹. - C=C Stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

| Mass Spec. | - (M+H)⁺: Expected at m/z = 190.0975. |

Biological Significance and Structure-Activity Insights

Pyrazolone derivatives are recognized for a diverse range of biological activities. [3]The parent compound, Edaravone, functions as a potent antioxidant and free radical scavenger, which is believed to be the mechanism behind its neuroprotective effects. [5][14]It mitigates oxidative stress by inhibiting lipid peroxidation and trapping reactive oxygen species. [5][7] The introduction of the 3-amino group in 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a significant structural modification. This functional group can be expected to:

  • Alter Pharmacokinetics: The amino group increases polarity and provides an additional site for hydrogen bonding, which can influence solubility, membrane permeability, and metabolic pathways.

  • Modulate Receptor Binding: The amino group can act as a hydrogen bond donor or a basic center, potentially leading to new or enhanced interactions with biological targets.

  • Serve as a Handle for Derivatization: The amine provides a reactive site for the synthesis of new analogues with modified properties, a common strategy in drug discovery to improve efficacy and safety. [5] The exploration of such derivatives is an active area of research, with studies focusing on creating hybrid molecules to enhance therapeutic activity. [15]

Conclusion

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a fascinating molecule that builds upon the well-established pyrazolone scaffold. Its structure is characterized by the potential for tautomerism and is readily accessible through classic synthetic routes. The presence of the aminophenyl substituent distinguishes it from simpler analogues like Edaravone, offering new avenues for research into its potential biological activities and applications in drug development. A thorough understanding of its molecular structure, as detailed in this guide, is the foundational step for any future investigation into its therapeutic potential.

References

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023-02-02).
  • 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. PubChem. Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. Retrieved from [Link]

  • Recent developments in the design of functional derivatives of edaravone and exploration of their antioxidant activities. (2024-08-05). PubMed. Retrieved from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). PMC. Retrieved from [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2015-10-16). ResearchGate. Retrieved from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2016-08-06). ResearchGate. Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2019). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2021-10-12). ResearchGate. Retrieved from [Link]

  • Edaravone. Wikipedia. Retrieved from [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2016). Oriental Journal of Chemistry. Retrieved from [Link]

  • Pyrazolone. Wikipedia. Retrieved from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Pyrazol-3-ones, Part 1: Synthesis and Applications. (2016-08-10). ResearchGate. Retrieved from [Link]

  • Heterocyclic Studies. XVI. The Assignment of Isomeric and Tautomeric Structures of Pyrazoles by Nuclear Magnetic Resonance. (1965). Journal of the American Chemical Society. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central. Retrieved from [Link]

  • Hydrazonoyl Chlorides in the Synthesis of Pyrazolo[5,1- c ]T[5][8][16]riazole Derivatives and Their Biological Activities. (2016-08-07). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021-06-10). YouTube. Retrieved from [Link]

  • Tautomers of 3-methyl-5-pyrazolone. (2023-07-19). Reddit. Retrieved from [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. (2022-01-20). PubMed Central. Retrieved from [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). ACS Publications. Retrieved from [Link]

  • 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. (2018-02-16). SIELC Technologies. Retrieved from [Link]

  • Chemical structure of pyrazolone derivatives. ResearchGate. Retrieved from [Link]

  • Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022-06-30). Encyclopedia.pub. Retrieved from [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2021). PMC - NIH. Retrieved from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2017). MDPI. Retrieved from [Link]

Sources

A Technical Guide to the Solubility Profiling of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical parameter that governs reaction kinetics, crystallization, purification, and formulation development. This guide provides a comprehensive framework for characterizing the solubility of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a key pyrazolone derivative. We delve into the theoretical underpinnings of solubility, present validated experimental protocols for its determination, and discuss the application of predictive models such as Hansen Solubility Parameters. This document is intended for researchers, chemists, and formulation scientists engaged in process development and drug discovery, offering both the theoretical basis and practical workflows required for robust solubility profiling.

Introduction: The Compound and The Challenge

The pyrazolone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous dyes, pigments, and therapeutic agents.[1] The specific compound of interest, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is a functionalized derivative with significant potential as a synthetic intermediate. Its utility, however, is fundamentally linked to its behavior in solution.

Physicochemical Profile

Understanding a molecule's intrinsic properties is the first step in predicting its solubility behavior. The structural features of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one—namely the aromatic amine, the lactam group within the pyrazolone ring, and the methyl substituent—create a molecule with balanced lipophilic and hydrophilic characteristics. These features allow for a range of intermolecular interactions, including hydrogen bonding (both donor and acceptor), π-π stacking, and dipole-dipole forces.

Table 1: Physicochemical Properties of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

PropertyValueSource
IUPAC Name 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-onePubChem[2]
CAS Number 90-32-4PubChem[2]
Molecular Formula C₁₀H₁₁N₃OPubChem[2]
Molecular Weight 189.21 g/mol PubChem[2]
Appearance Expected to be a solid powderGeneral knowledge
Hydrogen Bond Donors 1 (from the amine group)PubChem[2]
Hydrogen Bond Acceptors 3 (from the carbonyl and two nitrogen atoms)PubChem[2]
Predicted logP 0.6PubChem[2]

Note: logP is a measure of lipophilicity. A low value suggests moderate polarity.

The Imperative of Solubility in Process & Development

A comprehensive solubility profile is not an academic exercise; it is a critical dataset that informs key decisions throughout the development lifecycle:

  • Process Chemistry: Selection of an appropriate solvent system is crucial for controlling reaction rates, preventing side reactions, and maximizing yield.

  • Purification: Solubility differences between the target compound and impurities are exploited during crystallization, which is a primary method for achieving high purity.

  • Formulation: For pharmaceutical applications, solubility in biocompatible solvents or solvent systems is a prerequisite for developing stable and bioavailable dosage forms. Poor solubility is a leading cause of failure in drug development.[3]

Theoretical Frameworks for Solubility

While empirical measurement is the ultimate arbiter, theoretical models provide a predictive framework to rationalize solvent selection and interpret experimental data.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute and solvent molecules are similar to those within the pure components.[4] For our target compound, this means:

  • Polar Protic Solvents (e.g., ethanol, methanol) will interact strongly through hydrogen bonding with the amine and carbonyl groups.

  • Polar Aprotic Solvents (e.g., DMSO, acetone) can accept hydrogen bonds and engage in strong dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene) will primarily interact via weaker van der Waals forces with the phenyl ring and methyl group, and are expected to be poor solvents for this polar molecule.

Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, the Hansen Solubility Parameter (HSP) model provides a quantitative approach.[5] It deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding forces.[6]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[7] The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is highly probable.[5] While the experimental determination of a solute's HSP is intensive, predictive software can provide excellent estimates to guide solvent screening.

Diagram 1: Conceptual Model of Solubility Influences

This diagram illustrates the key molecular and solvent properties that collectively determine the equilibrium solubility of the target compound.

G cluster_solute Solute Properties (2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one) cluster_solvent Solvent Properties S_pKa pKa (Acidity/Basicity) Solubility Equilibrium Solubility S_pKa->Solubility S_logP logP (Lipophilicity) S_logP->Solubility S_Hbond H-Bonding Capacity (Donor/Acceptor Sites) S_Hbond->Solubility S_MW Molecular Weight & Crystal Lattice Energy S_MW->Solubility V_polarity Polarity (Dielectric Constant) V_polarity->Solubility V_Hbond H-Bonding Capacity (Protic/Aprotic) V_Hbond->Solubility V_HSP Hansen Parameters (δd, δp, δh) V_HSP->Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The gold standard for determining thermodynamic, or equilibrium, solubility is the isothermal shake-flask method .[8] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium, providing a true measure of solubility under specific conditions (e.g., temperature).

Materials and Reagents
  • Solute: 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, purity >98%.

  • Solvents: HPLC-grade or equivalent (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Ethyl Acetate, Dimethyl Sulfoxide).

  • Equipment: Analytical balance, orbital shaker with temperature control, centrifuge, volumetric flasks, glass vials with screw caps, 0.22 µm syringe filters (ensure filter material is compatible with the solvent).

  • Analytical System: A validated High-Performance Liquid Chromatography (HPLC) system with a UV detector is recommended for accurate quantification.[9]

Experimental Workflow

The following diagram and protocol outline a self-validating system for solubility determination. The inclusion of multiple time points for sampling is a critical step to verify that equilibrium has been achieved.

Diagram 2: Isothermal Shake-Flask Experimental Workflow

G start Start prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Incubate on orbital shaker at constant temperature (e.g., 25°C). prep->equilibrate sample1 3. Sampling (e.g., 24h) Withdraw aliquot, filter immediately through 0.22µm syringe filter. equilibrate->sample1 sample2 4. Sampling (e.g., 48h) Repeat sampling from the same vial. sample1->sample2 analysis 5. HPLC Analysis Dilute samples and quantify concentration against a calibration curve. sample2->analysis check 6. Verify Equilibrium Is [Conc] at 24h ≈ [Conc] at 48h? analysis->check report 7. Report Result Report solubility as the average equilibrium concentration. check->report Yes re_equilibrate Continue Equilibration (e.g., to 72h) check->re_equilibrate No end End report->end re_equilibrate->sample2

Caption: A validated workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of the solid compound (e.g., 20-30 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment. Add a precise volume of the chosen solvent (e.g., 2 mL).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period.[10] A minimum of 24 hours is recommended, but 48-72 hours may be necessary to ensure equilibrium.[3]

  • Sampling: After the initial equilibration period (e.g., 24 hours), stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.[11]

  • Repeat Sampling: Reseal the original vial and return it to the shaker. Continue agitation for another 24 hours (48 hours total). Repeat the sampling and filtration process. The purpose of this second time point is to confirm that the concentration is no longer increasing, which indicates that equilibrium has been reached.

  • Quantification (HPLC):

    • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is often a good starting point. The mobile phase (e.g., a mixture of acetonitrile and water/buffer) and detection wavelength (e.g., 254 nm) should be optimized for sensitivity and peak shape.[12]

    • Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.[11]

    • Sample Analysis: Accurately dilute the filtered samples from the solubility experiment to fall within the linear range of the calibration curve. Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation: Back-calculate the concentration of the original, undiluted sample, accounting for the dilution factor. The solubility is reported in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear, comparative format.

Table 2: Hypothetical Solubility Profile of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one at 25°C

SolventSolvent ClassDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 100> 0.53
EthanolPolar Protic24.525.40.13
AcetonePolar Aprotic21.015.10.08
AcetonitrilePolar Aprotic37.58.90.05
DichloromethaneHalogenated9.12.10.01
Ethyl AcetateEster6.01.7< 0.01
TolueneAromatic2.4< 0.1< 0.001
n-HexaneNonpolar1.9< 0.1< 0.001

Note: This data is illustrative and must be determined experimentally.

Interpretation: The hypothetical data show a clear trend: solubility is highest in highly polar, hydrogen-bond-accepting solvents like DMSO and decreases significantly as solvent polarity and hydrogen bonding capacity decrease. This aligns with the molecular structure, which features multiple polar functional groups capable of strong interactions with polar solvents.

Conclusion and Future Directions

This guide has established a robust, scientifically-grounded methodology for determining the solubility of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in organic solvents. By combining the empirical rigor of the isothermal shake-flask method with the predictive power of theoretical models like Hansen Solubility Parameters, researchers can build a comprehensive solubility profile. This profile is an invaluable asset, enabling rational solvent selection for chemical synthesis, guiding the design of efficient purification and crystallization processes, and providing foundational data for subsequent formulation and drug development activities. The principles and protocols detailed herein are broadly applicable to other pyrazolone derivatives and small molecule intermediates, serving as a cornerstone for accelerated and informed chemical development.

References

  • PubChem. 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | C21H18N4O2. Available from: [Link]

  • ResearchGate. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

  • PubChem. 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. Available from: [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available from: [Link]

  • ResearchGate. Principles of Solubility. Available from: [Link]

  • ResearchGate. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

  • NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Available from: [Link]

  • MDPI. RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide. Available from: [Link]

  • PMC. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available from: [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Available from: [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]

  • Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]

  • ResearchGate. Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • US EPA. 3H-Pyrazol-3-one, 5-[(4-aminophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available from: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available from: [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • West Pharma. Hansen solubility parameters to predict drug & container interactions. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyrazolone Derivatives in Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

  • NCBI. Biochemistry, Dissolution and Solubility. Available from: [Link] dissolution-and-solubility/

  • PMC. Pencil and Paper Estimation of Hansen Solubility Parameters. Available from: [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Pyrazole Nucleus

First identified in 1883 by Ludwig Knorr, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has evolved from a chemical curiosity into a cornerstone of medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile synthetic accessibility have established it as a "privileged scaffold," a core molecular framework that consistently yields compounds with a wide spectrum of biological activities.[3][4] The clinical and commercial success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, the anticancer drug ruxolitinib, and the erectile dysfunction therapy sildenafil, underscores the profound therapeutic potential embedded within this simple heterocycle.[3][5]

This guide provides an in-depth exploration of the diverse biological activities of novel pyrazole derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. As a Senior Application Scientist, the aim is not merely to present data but to provide a causal narrative—explaining the rationale behind synthetic strategies, the mechanistic underpinnings of biological activity, and the design of robust experimental protocols for their evaluation. This document is structured to empower researchers to navigate the complexities of pyrazole chemistry and pharmacology, and to facilitate the rational design of the next generation of pyrazole-based therapeutics.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6] The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a major therapeutic advance, but their use is often limited by gastrointestinal and cardiovascular side effects.[6] Pyrazole derivatives have emerged as a promising class of anti-inflammatory agents, largely due to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[6][7]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are primarily attributed to their selective inhibition of COX-2.[8][9] Both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[10] However, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[11][12] The selective inhibition of COX-2, therefore, offers the potential for potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[9][11]

The diaryl-substituted pyrazole scaffold is a hallmark of many selective COX-2 inhibitors, with celecoxib being the archetypal example.[9][13] The structural basis for this selectivity lies in the ability of the pyrazole core and its substituents to interact with specific residues within the active site of the COX-2 enzyme.[9][14] For instance, the sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[9][14]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Novel Pyrazole Derivatives Pyrazole->COX2 Inhibition

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.
Quantitative Evaluation of Anti-inflammatory Potency

The anti-inflammatory activity of novel pyrazole derivatives is typically assessed using a combination of in vitro and in vivo assays. The in vitro COX-1/COX-2 inhibition assay is crucial for determining the potency and selectivity of the compounds. In vivo models, such as the carrageenan-induced paw edema assay in rats, provide a measure of the overall anti-inflammatory efficacy in a physiological context.[15][16]

Compound/DrugTargetIC50 (µM)In vivo Edema Inhibition (%)Reference
Celecoxib COX-20.0482.8[17]
Compound 144 COX-20.03496.0[17]
Compound 145 COX-20.05288.0[17]
Compound 146 COX-20.04178.9[17]
Indomethacin COX-1/COX-2--[15]

Table 1: Anti-inflammatory activity of selected pyrazole derivatives compared to celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely accepted model for evaluating the acute anti-inflammatory activity of novel compounds.[5][11][15]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[18]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6), including a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for the pyrazole derivatives at various doses. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11][15]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Causality Behind Experimental Choices:

  • Choice of Animal Model: Rats are commonly used as their inflammatory response to carrageenan is well-characterized and reproducible.[15]

  • Choice of Phlogistic Agent: Carrageenan is used because it induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily mediated by prostaglandins, which is the target of most NSAIDs.[18]

  • Time Course of Measurement: Measuring paw volume over several hours allows for the assessment of the compound's ability to inhibit both the early and late phases of inflammation.[15]

II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold has proven to be a remarkably fertile ground for the discovery of novel anticancer agents.[2][12] Pyrazole derivatives have been shown to exert their antitumor effects through a variety of mechanisms, including the inhibition of key protein kinases, disruption of the cell cycle, and induction of apoptosis.[14][19]

Mechanism of Action: Targeting Key Signaling Pathways

1. Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that play a critical role in regulating the cell cycle.[15] Dysregulation of CDK activity is a common feature of many cancers.[20] Several pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells.[2][15]

CDK_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb Phosphorylation E2F E2F pRb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Pyrazole Novel Pyrazole Derivatives Pyrazole->CyclinD_CDK46 Inhibition Pyrazole->CyclinE_CDK2 Inhibition

Figure 2: Inhibition of the CDK Pathway by Pyrazole Derivatives.

2. Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various cancers, particularly hematological malignancies.[21][22] Pyrazole-based compounds, such as ruxolitinib, have been developed as potent JAK inhibitors, demonstrating significant clinical efficacy.[21][22]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Pyrazole Novel Pyrazole Derivatives Pyrazole->JAK Inhibition

Figure 3: Inhibition of the JAK/STAT Pathway by Pyrazole Derivatives.
Quantitative Evaluation of Anticancer Potency

The in vitro cytotoxicity of novel pyrazole derivatives against a panel of cancer cell lines is a primary screening method. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[23]

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 36 CDK2 InhibitionHepG2, MCF7, Hela3.53, 6.71, 5.16[14]
Compound 43 PI3 Kinase InhibitorMCF-70.25[14]
Compound 6 Tubulin Polymerization InhibitorVarious0.00006 - 0.00025[14]
Ruxolitinib JAK1/JAK2 Inhibitor--[10]
Doxorubicin DNA IntercalationMCF-70.95[14]

Table 2: Anticancer activity of selected pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay provides a quantitative measure of a compound's ability to inhibit the growth of cancer cells.[23][24][25]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[23]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[25]

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cancer cell lines from different tissue origins is used to assess the spectrum of activity and potential selectivity of the compounds.

  • Concentration Range: A wide range of concentrations is tested to determine the dose-response relationship and accurately calculate the IC50 value.

  • Incubation Time: A 48- or 72-hour incubation period is typically sufficient to observe the cytotoxic or anti-proliferative effects of the compounds.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[26][27][28]

Mechanism of Action: Diverse and Evolving

The antimicrobial mechanisms of pyrazole derivatives are diverse and not as well-defined as their anti-inflammatory and anticancer activities. However, several potential targets have been identified, including:

  • DNA Gyrase and Topoisomerase IV Inhibition: Some pyrazole-thiazole hybrids have been shown to target these essential bacterial enzymes, which are involved in DNA replication and repair.[17]

  • Disruption of the Bacterial Cell Wall: Certain pyrazole-derived hydrazones have been found to disrupt the integrity of the bacterial cell wall.[17]

  • Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids.[4]

Quantitative Evaluation of Antimicrobial Potency

The antimicrobial activity of pyrazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[29][30]

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole-Thiazole Hybrid MRSA<0.2 (MBC)[17]
Pyrazole Hydrazone (3) A. baumannii4[17]
Naphthyl-substituted Pyrazole (6) S. aureus0.78 - 1.56[17]
Ciprofloxacin E. coli-[17]

Table 3: Antimicrobial activity of selected pyrazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent against bacteria.[29]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution of Compound: A two-fold serial dilution of the pyrazole derivative is prepared in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized inoculum ensures the reproducibility and accuracy of the MIC results.

  • Broth Microdilution Format: This method is efficient, requires small volumes of reagents, and is suitable for high-throughput screening.

  • Inclusion of Controls: Positive and negative controls are essential for validating the assay and ensuring that the observed inhibition is due to the test compound.

IV. Synthesis of Novel Pyrazole Derivatives: A Brief Overview of Key Methodologies

The synthesis of the pyrazole core is well-established, with the Knorr pyrazole synthesis being a foundational method.[1][2] This typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[21] Modern synthetic strategies often focus on improving efficiency, regioselectivity, and functional group tolerance through multicomponent reactions and the use of novel catalysts.[1][21]

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 1,3-Dicarbonyls, Hydrazines) Synthesis Synthesis (e.g., Knorr Synthesis, Multicomponent Reactions) Starting_Materials->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Biological_Screening Biological Screening (In vitro and In vivo assays) Characterization->Biological_Screening

Figure 4: General Workflow for the Synthesis and Evaluation of Pyrazole Derivatives.

V. Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform for the discovery of new therapeutic agents.[3][4] Future research in this area will likely focus on several key aspects:

  • Rational Drug Design: The use of computational tools, such as molecular docking and structure-activity relationship (SAR) studies, will continue to guide the design of more potent and selective pyrazole derivatives.[8][9]

  • Hybrid Molecules: The combination of the pyrazole core with other pharmacophores to create hybrid molecules with dual or multiple biological activities is a promising strategy.

  • Novel Mechanisms of Action: The exploration of novel biological targets for pyrazole derivatives beyond the well-established ones will open up new therapeutic avenues.

  • Improved Pharmacokinetic Properties: The optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of pyrazole-based compounds will be crucial for their successful clinical development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Current Topics in Medicinal Chemistry. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. (2021). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Heterocyclic Chemistry. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]

  • The JAK-STAT pathway. (n.d.). ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • The JAK/STAT Pathway. (2012). Cold Spring Harbor Perspectives in Biology. [Link]

  • 39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. (n.d.). Shutterstock. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2018). PubMed. [Link]

  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (n.d.). ResearchGate. [Link]

  • Signaling through Cyclin/CDK pathway in cell cycle. Both CDK-4/6 and... (n.d.). ResearchGate. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). Current Protocols in Pharmacology. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Molecules. [Link]

  • Targeting CDK1 in cancer: mechanisms and implications. (2023). Journal of Hematology & Oncology. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]

  • Schematic depiction of the structure and activation process of CDKs.... (n.d.). ResearchGate. [Link]

  • Cyclin-dependent kinase (CDK) pathway regulation of cell cycle progression. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv... (2020). Ingenta Connect. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Infectious Disorders - Drug Targets. [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). Molecules. [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (n.d.). Monash University. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Molecules. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Methods in Molecular Biology. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Aminophenyl Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminophenyl pyrazolone scaffold represents a cornerstone in medicinal chemistry, giving rise to a class of compounds with a rich history and diverse pharmacological activities. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of aminophenyl pyrazolone derivatives, with a primary focus on their well-established anti-inflammatory, analgesic, and antipyretic properties. We will delve into the canonical cyclooxygenase (COX) inhibitory pathway, explore the nuances of COX-1 and COX-2 selectivity, and illuminate other contributory mechanisms, including the modulation of the NF-κB signaling cascade and antioxidant activities. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also actionable experimental protocols and conceptual frameworks to guide future research and development in this area.

Introduction: The Pyrazolone Core in Drug Discovery

The pyrazolone ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and a keto group.[1] Since the synthesis of antipyrine in 1883, pyrazolone derivatives have been a subject of intense investigation due to their significant therapeutic potential.[1] This class of compounds exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor effects.[2][3] Aminophenyl pyrazolones, a key subclass, are characterized by the presence of an aminophenyl moiety, which significantly influences their pharmacokinetic and pharmacodynamic profiles. Notable examples from this class include aminophenazone (aminopyrine) and its metabolite, ampyrone (4-aminophenazone), as well as apazone (azapropazone).[4][5] While clinically effective, the therapeutic use of some of these compounds has been tempered by safety concerns, such as the risk of agranulocytosis associated with aminophenazone, underscoring the importance of a deep mechanistic understanding to guide the development of safer and more efficacious derivatives.[4]

The Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis

The hallmark of the anti-inflammatory, analgesic, and antipyretic effects of aminophenyl pyrazolone compounds lies in their ability to inhibit the cyclooxygenase (COX) enzymes.[6][7] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of inflammation, pain, and fever.[6] There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and supporting platelet function.[8]

  • COX-2: In contrast, COX-2 is typically undetectable in most tissues under normal physiological conditions. Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of pro-inflammatory prostaglandins at the site of inflammation.[8]

By blocking the active site of COX enzymes, aminophenyl pyrazolone compounds prevent the synthesis of prostaglandins, thereby mitigating the cardinal signs of inflammation.[9][10] The analgesic effect stems from the reduction of prostaglandins that sensitize peripheral nociceptors to other inflammatory mediators like bradykinin.[9] Their antipyretic action is achieved by inhibiting prostaglandin E2 (PGE2) synthesis in the hypothalamus, which is responsible for elevating the hypothalamic set-point for body temperature during fever.[9][11]

COX-1 vs. COX-2 Selectivity: A Double-Edged Sword

The non-selective inhibition of both COX-1 and COX-2 by many first-generation non-steroidal anti-inflammatory drugs (NSAIDs), including some pyrazolone derivatives like aminophenazone, is associated with a risk of gastrointestinal side effects, such as gastric ulcers and bleeding.[7][12] This is a direct consequence of inhibiting the gastroprotective functions of COX-1.[8]

Consequently, a major focus of drug development has been the design of selective COX-2 inhibitors, which would ideally retain anti-inflammatory efficacy while minimizing gastrointestinal toxicity.[13] Some pyrazolone derivatives have shown a degree of selectivity for COX-2. For instance, azapropazone is reported to have a preference for inhibiting COX-2 over COX-1.[8] The development of pyrazole-containing compounds like celecoxib, a highly selective COX-2 inhibitor, exemplifies the success of this strategy.[13] The design of novel pyrazole and pyrazolone derivatives continues to explore structural modifications that enhance COX-2 selectivity.[14][15]

The following diagram illustrates the central role of COX inhibition in the mechanism of action of aminophenyl pyrazolone compounds.

COX_Inhibition_Pathway A Inflammatory Stimuli (e.g., Cytokines, Pathogens) F COX-2 (Inducible) A->F Induces B Cell Membrane Phospholipids D Arachidonic Acid B->D Hydrolysis C Phospholipase A2 E COX-1 (Constitutive) D->E D->F G Prostaglandins (Protective) E->G H Prostaglandins (Pro-inflammatory) F->H J Gastroprotection Renal Function Platelet Aggregation G->J K Inflammation Pain Fever H->K I Aminophenyl Pyrazolone Compounds I->E Inhibits I->F Inhibits

Caption: The COX Inhibition Pathway of Aminophenyl Pyrazolone Compounds.

Beyond COX Inhibition: Exploring Other Mechanistic Avenues

While COX inhibition is the primary mechanism of action, a growing body of evidence suggests that the therapeutic effects of aminophenyl pyrazolone compounds may be multifactorial. These alternative or complementary mechanisms could explain some of the observed pharmacological activities and provide avenues for the development of novel derivatives with improved therapeutic profiles.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17] The NF-κB signaling pathway is a key regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.[16][18] Some pyrazolone-based bioactive ligands have been shown to target the NF-κB signaling pathway, thereby inhibiting the proliferation of cancer cells.[19] Furthermore, a novel pyrazole-containing indolizine derivative has been demonstrated to suppress NF-κB activation through a PPAR-γ-dependent pathway, leading to the amelioration of experimental colitis.[20] This suggests that some pyrazolone derivatives may exert their anti-inflammatory effects, at least in part, by interfering with this critical pro-inflammatory signaling cascade.

The following diagram depicts a simplified overview of the NF-κB signaling pathway and the potential point of intervention for pyrazolone compounds.

NFkB_Signaling_Pathway A Inflammatory Stimuli (e.g., TNF-α, IL-1) B Receptor Activation A->B C IKK Complex Activation B->C D IκB Phosphorylation & Ubiquitination C->D E IκB Degradation D->E F NF-κB (p50/p65) Translocation to Nucleus E->F G Gene Transcription of Pro-inflammatory Mediators F->G H Pyrazolone Compounds H->C Potential Inhibition H->F Potential Inhibition

Caption: Simplified NF-κB Signaling Pathway and Potential Pyrazolone Inhibition.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is intimately linked to the pathophysiology of inflammation. Some pyrazolone derivatives have been reported to possess antioxidant properties.[21] This antioxidant activity may contribute to their overall anti-inflammatory effect by scavenging free radicals and reducing oxidative damage at the site of inflammation. However, for some phenyl-pyrazolone derivatives, a direct correlation between their redox potential and their anti-inflammatory activity was not observed, suggesting that other factors, such as lipophilicity, may play a more significant role in their in vivo efficacy.[21]

Uricosuric Effects

A notable and distinct mechanism of action for azapropazone is its uricosuric property, meaning it increases the excretion of uric acid in the urine.[8][22] This makes it particularly beneficial in the management of gout, a painful inflammatory condition caused by the deposition of urate crystals in the joints due to high levels of uric acid in the blood.[5] This dual action of providing anti-inflammatory relief and reducing the underlying cause of gouty arthritis is a significant therapeutic advantage.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of novel aminophenyl pyrazolone compounds, a multi-pronged experimental approach is essential. The following protocols provide a framework for assessing their primary and potential secondary mechanisms.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of aminophenyl pyrazolone compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Use commercially available purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit is typically used. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure: a. Prepare a series of dilutions of the test compound and reference inhibitors (e.g., celecoxib for COX-2 selectivity, indomethacin for non-selective inhibition). b. In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2). c. Add the test compound or reference inhibitor to the designated wells. d. Incubate for a specified time at room temperature to allow for inhibitor binding. e. Initiate the reaction by adding arachidonic acid. f. Add the colorimetric substrate and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of aminophenyl pyrazolone compounds in a model of acute inflammation.[23]

Methodology:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Procedure: a. Acclimatize the animals to the laboratory conditions. b. Administer the test compound, vehicle control, or a reference drug (e.g., indomethacin) orally or intraperitoneally. c. After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Assessment of NF-κB Activation in Macrophage Cell Lines

Objective: To determine if aminophenyl pyrazolone compounds can inhibit the activation of the NF-κB signaling pathway in vitro.

Methodology:

  • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

  • Procedure: a. Culture the RAW 264.7 cells to an appropriate confluency. b. Pre-treat the cells with various concentrations of the test compound for a specified duration. c. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NF-κB activation. d. After stimulation, lyse the cells and prepare nuclear and cytoplasmic extracts. e. Analyze the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus using Western blotting. f. Alternatively, use a reporter gene assay where the cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Measure luciferase activity to quantify NF-κB transcriptional activity.

  • Data Analysis: Quantify the levels of nuclear p65 relative to a loading control (e.g., Lamin B1) for Western blot analysis. For the reporter assay, express the results as a percentage of the luciferase activity observed in the LPS-stimulated control group.

The following diagram outlines a general experimental workflow for evaluating the mechanism of action of a novel aminophenyl pyrazolone compound.

Experimental_Workflow A Novel Aminophenyl Pyrazolone Compound B In Vitro COX-1/COX-2 Inhibition Assay A->B D In Vivo Anti-Inflammatory Model (e.g., Carrageenan Paw Edema) A->D F Cell-Based Assays (e.g., LPS-stimulated Macrophages) A->F C Determine IC50 Values & COX-2 Selectivity B->C I Mechanistic Insights & Lead Compound Optimization C->I E Evaluate Efficacy in Reducing Inflammation D->E E->I G Assess Inhibition of Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) F->G H Investigate Modulation of Signaling Pathways (e.g., NF-κB) F->H G->I H->I

Caption: Experimental Workflow for Mechanistic Elucidation.

Structure-Activity Relationships (SAR) and Future Directions

The pharmacological profile of aminophenyl pyrazolone compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in guiding the modification of the pyrazolone scaffold to enhance potency and selectivity while minimizing toxicity.[2] For instance, substitutions on the phenyl ring and the pyrazolone nucleus can significantly impact COX inhibitory activity and selectivity. The development of hybrid molecules, combining the pyrazolone core with other pharmacophores known for their anti-inflammatory properties, represents a promising strategy for discovering novel drug candidates with enhanced efficacy.[14]

Future research in this field should continue to focus on:

  • Designing highly selective COX-2 inhibitors to further improve the gastrointestinal safety profile.

  • Developing multi-target ligands that can simultaneously modulate different inflammatory pathways (e.g., COX and NF-κB).

  • Investigating the role of these compounds in chronic inflammatory diseases beyond acute inflammation and pain.

  • Utilizing computational approaches , such as molecular docking and molecular dynamics simulations, to gain deeper insights into the binding interactions with their molecular targets and to guide the rational design of new derivatives.[19]

Conclusion

Aminophenyl pyrazolone compounds have a long-standing history in pharmacology, primarily due to their effective inhibition of the cyclooxygenase enzymes. This guide has provided a detailed overview of this primary mechanism of action, emphasizing the critical role of COX-1 and COX-2 selectivity in determining the therapeutic and adverse effect profiles of these drugs. Furthermore, we have explored the emerging evidence for alternative mechanisms, including the modulation of the NF-κB signaling pathway and antioxidant effects, which may contribute to their overall pharmacological activity. The provided experimental protocols offer a practical framework for researchers to further investigate the intricate mechanisms of both existing and novel aminophenyl pyrazolone derivatives. A thorough understanding of these molecular pathways is paramount for the continued development of safer and more effective anti-inflammatory and analgesic agents based on this versatile chemical scaffold.

References

  • J. Med. Chem. Res. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PubMed Central. [Link]

  • What is the mechanism of Azapropazone? Patsnap Synapse. [Link]

  • Inhibition of prostaglandin synthesis in vivo by nonsteroid anti-inflammatory drugs: evidence for the importance of pharmacokinetics. PubMed. [Link]

  • NSAIDs and Prostaglandin (PG) Synthesis Inhibition. Pharmacology - Pharmacy 180. [Link]

  • Inhibition of prostaglandin production: Significance and symbolism. [Link]

  • Prostaglandin inhibitors. Wikipedia. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • The Versatility of Pyrazolone Derivatives in Organic Chemistry. [Link]

  • Azapropazone. PubChem. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. [Link]

  • Experimental Designs for Clinical Studies With Anti-Inflammatory Drugs. by SW Dawley, DVM. [Link]

  • Apazone. PharmaCompass.com. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]

  • Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science. [Link]

  • Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. [Link]

  • Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF- [Formula: see text] B signaling pathways. PubMed. [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed. [Link]

  • Aminophenazone. Wikipedia. [Link]

  • What is Azapropazone used for? Patsnap Synapse. [Link]

  • A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway. PubMed. [Link]

  • 4-aminophenazone: Significance and symbolism. [Link]

  • aminophenazone. medtigo. [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • The Amphiprotic Character of Azapropazone and Its Relevance to the Gastric Mucosa. PubMed. [Link]

  • Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. PubMed Central. [Link]

  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PubMed Central. [Link]

  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications. ResearchGate. [Link]

  • Anti-inflammatory activity of pyrazolone derivatives. ResearchGate. [Link]

Sources

"in vitro studies of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Introduction: Unlocking the Potential of a Novel Pyrazolone Derivative

The pyrazolone scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in a multitude of pharmacologically active agents.[1][2] Derivatives of this five-membered heterocycle have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties.[3][4][5][6] 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a distinct analog within this class, whose specific biological profile remains largely uncharacterized.

This guide provides a comprehensive framework for the systematic in vitro investigation of this compound. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol but to outline a logical, multi-tiered screening cascade. We will explore the rationale behind each experimental choice, moving from broad phenotypic assessments to more focused mechanistic studies. This document is designed for researchers, scientists, and drug development professionals, providing the foundational methodologies to thoroughly profile this promising molecule and unlock its therapeutic potential.

Section 1: Foundational Steps - Synthesis Rationale and Characterization

Prior to any biological evaluation, the synthesis and rigorous characterization of the target compound are paramount. The synthesis of pyrazolones is well-established, often involving the cyclocondensation of a β-ketoester (in this case, ethyl acetoacetate) with a substituted hydrazine (3-aminophenylhydrazine).[3][7]

The critical first step is to confirm the identity, purity, and stability of the synthesized 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This ensures that any observed biological effects are attributable to the compound itself and not to impurities or degradation products.

Essential Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and atomic connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine purity (ideally >95%).

  • Solubility Assessment: To determine appropriate solvents and concentrations for stock solutions and bioassays.

Section 2: A Multi-Faceted In Vitro Screening Cascade (Tier 1)

Given the diverse activities of the pyrazolone class, a logical starting point is a broad-based screening approach to identify the most prominent biological effects of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This tier focuses on robust, high-throughput-compatible assays to generate initial hypotheses about the compound's mechanism of action.

G cluster_0 Tier 1 Screening Workflow cluster_1 Primary Assays Compound Test Compound: 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Cytotoxicity Cytotoxicity & Antiproliferative (e.g., MTT Assay) Compound->Cytotoxicity Dose-response testing Antioxidant Antioxidant Potential (e.g., DPPH Assay) Compound->Antioxidant Dose-response testing AntiInflammatory Anti-inflammatory Activity (e.g., COX-2 Assay) Compound->AntiInflammatory Dose-response testing Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Compound->Antimicrobial Dose-response testing Data Data Analysis: IC50, MIC, % Inhibition Cytotoxicity->Data Antioxidant->Data AntiInflammatory->Data Antimicrobial->Data Hit Hit Identification & Prioritization Data->Hit G cluster_0 COX-2 Inhibition Assay Workflow start Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Colorimetric Probe add_compound Add Test Compound or Control (e.g., Celecoxib) to reaction buffer start->add_compound add_enzyme Add COX-2 Enzyme add_compound->add_enzyme initiate Initiate Reaction by adding Arachidonic Acid add_enzyme->initiate measure Measure Absorbance/ Fluorescence over time initiate->measure analyze Calculate % Inhibition and determine IC50 measure->analyze

Caption: Conceptual workflow for an in vitro COX-2 enzymatic assay.

Antimicrobial Activity Evaluation

The pyrazole nucleus is present in various compounds with documented antibacterial and antifungal properties. [8][9]Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antimicrobial potency.

Causality Behind the Choice: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is more informative than diffusion assays as it provides a specific concentration value (MIC), which is essential for comparing the potency of different compounds.

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. [9]Dilute the culture to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Section 3: Mechanistic Elucidation (Tier 2)

Should the Tier 1 screening yield a "hit"—for instance, potent and selective cytotoxicity against a cancer cell line—the next logical step is to investigate the underlying mechanism of action. This phase moves from "what it does" to "how it does it."

Hypothetical Scenario: Assume 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one shows a potent cytotoxic IC₅₀ of 5 µM against the NCI-H23 non-small cell lung cancer line, an activity noted for some aminopyrazoles. [10]A potential mechanism could involve the inhibition of a key signaling pathway, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, which is known to be targeted by certain pyrazole derivatives. [11]

G cluster_pathway Hypothetical FGFR Signaling Pathway Inhibition cluster_mapk MAPK Cascade FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates Compound Pyrazolone Compound Compound->FGFR Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: Hypothetical inhibition of the FGFR signaling pathway by the pyrazolone compound.

Proposed Tier 2 Assays:

  • Kinase Inhibition Assay: Directly measure the compound's ability to inhibit FGFR kinase activity using an in vitro enzymatic assay.

  • Western Blot Analysis: Treat FGFR-activated cells with the compound and probe for downstream signaling proteins like phosphorylated ERK (p-ERK) to confirm pathway inhibition in a cellular context.

  • Apoptosis Assay: Determine if the observed cytotoxicity is due to programmed cell death by measuring the activity of key executioner enzymes like Caspase-3 and Caspase-7.

Section 4: Data Synthesis and Interpretation

The final step is to collate and interpret the data from all assays. A summary table provides a clear overview of the compound's biological profile.

Assay TypeEndpointCell Line / TargetHypothetical Result (IC₅₀ / MIC)Interpretation
Cytotoxicity Cell Viability (MTT)MCF-735.2 µMModerate antiproliferative activity.
NCI-H235.1 µMPotent activity, warrants mechanistic follow-up.
Antioxidant DPPH ScavengingN/A (Acellular)15.8 µMStrong free radical scavenging ability.
Anti-inflammatory COX-2 InhibitionN/A (Enzymatic)> 100 µMNot a direct COX-2 inhibitor at tested doses.
Antimicrobial Growth Inhibition (MIC)S. aureus64 µg/mLModerate antibacterial activity.
E. coli> 128 µg/mLInactive against Gram-negative bacteria.

This integrated analysis allows for informed decision-making. In our hypothetical example, the compound is a potent antioxidant and a selective cytotoxic agent against a specific lung cancer cell line, but not a direct COX-2 inhibitor. This profile suggests its primary therapeutic potential may lie in oncology, driven by a mechanism other than COX inhibition, which would then be explored in Tier 2 studies.

Conclusion

This technical guide outlines a robust, hypothesis-driven strategy for the comprehensive in vitro evaluation of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. By employing a tiered approach—beginning with broad phenotypic screening and progressing to focused mechanistic studies—researchers can efficiently and effectively characterize the biological activity of this novel compound. The causality-driven selection of assays and detailed protocols provided herein serve as a foundational blueprint for unlocking the therapeutic promise held within the pyrazolone scaffold.

References

  • Benchchem. (n.d.). cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
  • Banerjee, J., Parajuli, P., & Chaudhary, R. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • Magdumchandrakant, S., & Shirodkar, P. Y. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Saluja, V. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research.
  • Saluja, V. (n.d.). (PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. ResearchGate.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3122.
  • Singh, R., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Tzankova, V., et al. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 22(12), 2096.
  • Singh, R., et al. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Kanwal, M., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 24(9), 1235–1244.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Gomaa, H. A. M., et al. (2018). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 115–125.
  • ResearchGate. (n.d.). Synthesis and anticancer evaluation of pyrazolone derivatives.
  • Abdellatif, K. R. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 309–317.
  • ResearchGate. (n.d.). Some reported pyrazole-containing anti-inflammatory agents.
  • Gomaa, H. A. M., et al. (2018). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Semantic Scholar.
  • Tzankova, V., et al. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ProQuest.
  • Banerjee, J., Parajuli, P., & Chaudhary, R. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate.
  • ChemicalBook. (2024). 2-(3-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
  • Stanovnik, B., & Svete, J. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.
  • Kumar, B. V., et al. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Serbian Chemical Society, 76(1), 1-12.
  • Kumar, V., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2–14.
  • Cerchia, C., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298.
  • El-Faham, A., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 1-16.
  • Santa Cruz Biotechnology. (n.d.). 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride.
  • Bouziane, I., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Pippione, A. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
  • ResearchGate. (n.d.). Antioxidant activity of synthesized compounds (DPPH method).
  • Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600.

Sources

Methodological & Application

Harnessing the Pyrazolone Scaffold: A Guide to Characterizing 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its Analogs in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The pyrazole and pyrazolone moieties are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] These structures are adept at forming key interactions within the ATP-binding pocket of a wide array of kinases, making them a focal point for anticancer and anti-inflammatory drug discovery.[3][4][5] This guide provides a comprehensive framework for researchers seeking to evaluate the kinase inhibitory potential of novel compounds built upon this scaffold, using 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one as a representative example. We present detailed protocols for both biochemical and cell-based assays, designed to establish a compound's potency, selectivity, and cellular efficacy.

Introduction: The Pyrazolone Core in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized targeted therapy. Within this landscape, the pyrazolone scaffold has emerged as a cornerstone for inhibitor design.

The versatility of the pyrazolone ring allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinase families, including:

  • Janus Kinases (JAKs): Crucial for cytokine signaling in immunity and hematopoiesis.[6]

  • Aurora Kinases: Key regulators of mitotic progression.[4][7][8]

  • Receptor Tyrosine Kinases (e.g., VEGFR, FGFR): Drivers of angiogenesis and cell proliferation.[3][9]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[2][10]

  • c-Jun N-terminal Kinase (JNK): A member of the MAPK family involved in stress responses.[11]

The compound 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one contains the essential pyrazolone core, making it a prime candidate for investigation as a kinase inhibitor. The protocols detailed herein provide a robust methodology for characterizing its biological activity.

Foundational Principle: Targeting the Kinase ATP-Binding Site

The efficacy of most pyrazolone-based inhibitors stems from their ability to compete with ATP for binding to the kinase active site. The pyrazole ring often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase's hinge region.[3][12] Substituents on the ring then project into adjacent hydrophobic pockets, conferring potency and selectivity. Understanding this binding mode is crucial for interpreting structure-activity relationship (SAR) data and for designing more effective analogs.

Application I: Biochemical Assay for Potency and Selectivity

The first step in characterizing a potential inhibitor is to determine its direct effect on the enzymatic activity of purified kinases. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle of the ADP-Glo™ Assay

This assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase reaction, generating a light signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in luminescence.

Detailed Protocol: IC50 Determination for a Target Kinase (e.g., JAK2)

This protocol is adapted from established methods for testing pyrazolone derivatives against Janus kinases.[6]

A. Reagents and Materials:

  • Compound: 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Recombinant human JAK2 enzyme (or other kinase of interest).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

  • Control Inhibitor: Tofacitinib or another known inhibitor for the target kinase.[6]

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Plate-reading luminometer.

B. Experimental Procedure:

  • Compound Dilution:

    • Prepare a serial dilution series of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration.

    • Further dilute the DMSO serial dilutions 1:25 into the Assay Buffer to create 4X final concentration stocks.

  • Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the 4X compound dilutions to the appropriate wells. For control wells, add 2.5 µL of 4X Assay Buffer containing 4% DMSO (vehicle control) or 4X control inhibitor.

    • Add 5 µL of a 2X Kinase/Substrate mixture (e.g., 5 ng/µL JAK2 and 4 ng/µL poly(Glu, Tyr) in Assay Buffer).

    • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution (e.g., 20 µM ATP in Assay Buffer for a final concentration of 5 µM).[6]

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete unused ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: Kinase Selectivity Profile

To understand the selectivity of the compound, the IC50 should be determined against a panel of kinases. The results can be summarized in a table.

Kinase TargetIC50 (nM) of Compound XIC50 (nM) of Control
JAK1[Experimental Value][Value]
JAK2[Experimental Value][Value]
JAK3[Experimental Value][Value]
TYK2[Experimental Value][Value]
Aurora A[Experimental Value][Value]
SRC[Experimental Value][Value]
Biochemical Assay Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound 1. Prepare Compound Serial Dilution (4X) Plate 4. Add Compound, Kinase Mix, and ATP to 384-well plate Compound->Plate Enzyme 2. Prepare 2X Kinase/ Substrate Mix Enzyme->Plate ATP 3. Prepare 4X ATP Solution ATP->Plate Incubate1 5. Incubate for 60 min at Room Temp Plate->Incubate1 Add_ADP_Glo 6. Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 7. Incubate for 40 min Add_ADP_Glo->Incubate2 Add_Detection 8. Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 9. Incubate for 30 min Add_Detection->Incubate3 Read 10. Read Luminescence Incubate3->Read Analyze 11. Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: Workflow for biochemical IC50 determination.

Application II: Cell-Based Assay for Target Engagement

Confirming that an inhibitor is active in a cellular context is a critical next step. A Western blot assay can be used to measure the inhibition of phosphorylation of a kinase's downstream substrate, providing evidence of target engagement within a signaling pathway.

Principle of the Assay

Cells that rely on the target kinase's activity are treated with the inhibitor. After treatment, cells are lysed, and the proteins are separated by gel electrophoresis. Antibodies specific to the phosphorylated form of a downstream substrate (e.g., p-STAT3 for the JAK pathway) and the total amount of that substrate are used to probe the blot. A reduction in the phosphorylated signal relative to the total protein indicates effective inhibition of the upstream kinase.

Detailed Protocol: Inhibition of JAK/STAT Signaling in a Cancer Cell Line

A. Reagents and Materials:

  • Cell Line: A relevant cell line with active JAK signaling (e.g., HCT116 colon cancer cells).[3]

  • Compound: 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

  • Growth Medium: Appropriate cell culture medium and serum.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Secondary antibody (e.g., HRP-conjugated anti-rabbit).

  • Reagents: SDS-PAGE gels, transfer membranes (PVDF), and ECL Western blotting substrate.

  • Instrumentation: Gel electrophoresis and Western blot imaging system.

B. Experimental Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a known inhibitor as a positive control.

    • If the pathway is not constitutively active, stimulate with an appropriate cytokine (e.g., IL-6) for 15-30 minutes before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the antibody for the total protein (e.g., anti-STAT3) to serve as a loading control.

    • Quantify band intensities and express the level of phosphorylated protein as a ratio to the total protein.

JAK/STAT Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation Inhibitor Pyrazolone Inhibitor (e.g., Compound X) Inhibitor->JAK Inhibition STAT_dimer STAT Dimer Gene Target Gene Transcription STAT_dimer->Gene 5. Translocation & Transcription STAT->STAT_dimer 4. Dimerization

Caption: Inhibition of the JAK/STAT signaling pathway.

Troubleshooting and Key Considerations

  • Compound Solubility: Poor solubility in aqueous assay buffers is a common issue. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells.

  • ATP Concentration: The measured IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. It is recommended to perform assays at the Kₘ value of ATP for the specific kinase to allow for comparison across different studies.[13]

  • Off-Target Effects: A broad kinase screening panel is essential to identify potential off-target activities, which are crucial for interpreting cellular phenotypes and predicting potential toxicities.

  • Cellular Permeability: A compound may be potent in a biochemical assay but show weak activity in a cell-based assay due to poor membrane permeability. This highlights the importance of integrating both assay types in the screening cascade.

Conclusion

The pyrazolone scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a systematic approach to characterizing the inhibitory activity of new chemical entities like 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. By combining robust biochemical potency and selectivity profiling with validation of on-target activity in a cellular context, researchers can effectively identify and advance promising lead candidates for further therapeutic development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. (2020). Cureus. Retrieved from [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega. Retrieved from [Link]

  • Edaravone. (n.d.). Wikipedia. Retrieved from [Link]

  • Riluzole, Edaravone, and Tofersen: The Approved Drugs for ALS Progression. (n.d.). ALS Therapy Development Institute. Retrieved from [Link]

  • Edaravone (Radicava) for ALS. (2017). Drug Topics. Retrieved from [Link]

  • Edaravone for the treatment of amyotrophic lateral sclerosis. (2017). Expert Opinion on Pharmacotherapy. Retrieved from [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). Scientific Reports. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2020). BMC Chemistry. Retrieved from [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024). Bioorganic Chemistry. Retrieved from [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). (1997). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazolone derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities and applications in medicinal chemistry and drug development. These scaffolds are integral to a variety of therapeutic agents, exhibiting properties such as analgesic, anti-inflammatory, antimicrobial, and anticancer activities. The specific compound, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, incorporates a reactive amino group, rendering it a valuable intermediate for the synthesis of more complex pharmaceutical agents and functional materials. This document provides a comprehensive guide for the synthesis of this pyrazolone derivative, intended for researchers, scientists, and professionals in the field of drug development. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring a high degree of scientific integrity.

Principle of the Synthesis

The synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is achieved through a classical Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative. In this specific protocol, ethyl acetoacetate serves as the β-ketoester, and (3-aminophenyl)hydrazine, typically used as its more stable hydrochloride salt, provides the hydrazine moiety.

The reaction proceeds in two key stages. First, the hydrazine reacts with the ketone carbonyl of the ethyl acetoacetate to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol. When starting with the hydrochloride salt of (3-aminophenyl)hydrazine, a preliminary neutralization step is often required to liberate the free hydrazine for the reaction.

Materials and Reagents

ReagentChemical FormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier Example
(3-Aminophenyl)hydrazine hydrochlorideC₆H₉N₃·HCl159.62530-50-7≥98%Sigma-Aldrich
Ethyl acetoacetateC₆H₁₀O₃130.14141-97-9≥99%Sigma-Aldrich
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.03127-09-3≥99%Fisher Scientific
Ethanol (Absolute)C₂H₅OH46.0764-17-5≥99.5%VWR Chemicals
Deionized WaterH₂O18.027732-18-5--
Diethyl Ether (for washing)(C₂H₅)₂O74.1260-29-7≥99%Fisher Scientific

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any of the chemicals listed. All manipulations should be performed within a certified chemical fume hood.

Reagent-Specific Hazards:

  • (3-Aminophenyl)hydrazine hydrochloride: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause genetic defects. It can also cause skin and eye irritation and may lead to an allergic skin reaction. Avoid inhalation of dust and ensure the work area is well-ventilated.

  • Ethyl acetoacetate: This is a combustible liquid and should be kept away from heat and open flames. It can cause skin and eye irritation.

  • Ethanol: A flammable liquid and vapor. Keep away from ignition sources.

  • Diethyl Ether: Extremely flammable liquid and vapor. Work in a well-ventilated area and avoid all sources of ignition.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated, labeled container.

Experimental Protocol

Part 1: Liberation of the Free Hydrazine

Causality: (3-Aminophenyl)hydrazine is often supplied as its hydrochloride salt for improved stability. The initial step involves the in-situ neutralization of this salt to generate the free hydrazine, which is the reactive nucleophile required for the condensation reaction. Sodium acetate, a weak base, is used to neutralize the HCl salt without making the solution strongly basic, which could promote side reactions.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (3-aminophenyl)hydrazine hydrochloride (1.59 g, 10 mmol) and ethanol (50 mL).

  • Stir the suspension at room temperature to ensure good mixing.

  • Add anhydrous sodium acetate (0.82 g, 10 mmol) to the suspension.

  • Stir the mixture at room temperature for 30 minutes. A fine precipitate of sodium chloride will form.

Part 2: Cyclocondensation Reaction

Causality: This is the core synthetic step. The nucleophilic nitrogen of the free (3-aminophenyl)hydrazine attacks the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate, initiating the condensation. The subsequent intramolecular cyclization is driven by the formation of a stable five-membered pyrazolone ring. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the final cyclization/elimination steps.

  • To the flask containing the neutralized (3-aminophenyl)hydrazine suspension, add ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol).

  • Fit the round-bottom flask with a reflux condenser.

  • Heat the reaction mixture to reflux using a heating mantle and continue stirring under reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

Part 3: Isolation and Purification of the Product

Causality: After the reaction is complete, the product needs to be isolated from the reaction mixture, which contains the product, solvent, and inorganic byproducts (sodium chloride). Cooling the reaction mixture reduces the solubility of the product, promoting its precipitation. Washing with cold ethanol and then diethyl ether removes residual soluble impurities and helps in drying the product.

  • After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble byproducts.

  • Follow with a wash of diethyl ether (2 x 15 mL) to remove residual ethanol and aid in drying.

  • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results and Characterization

  • Yield: A typical yield for this reaction is in the range of 70-85%.

  • Appearance: The final product, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, should be an off-white to light brown solid.

  • Molecular Formula: C₁₀H₁₁N₃O

  • Molecular Weight: 189.21 g/mol [1]

  • Melting Point: The melting point should be determined and compared with literature values if available.

  • Spectroscopic Characterization:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the aminophenyl group, the protons of the pyrazolone ring, and the methyl group.

    • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the pyrazolone ring and methyl group.

    • IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the pyrazolone ring (around 1650-1700 cm⁻¹), and C=N stretching (around 1590-1620 cm⁻¹).

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete neutralization of the hydrazine salt. Insufficient reaction time or temperature. Degradation of starting materials.Ensure the use of anhydrous sodium acetate and adequate stirring during neutralization. Extend the reflux time and monitor by TLC. Check the purity of the starting materials.
Oily Product or Difficulty in Crystallization Presence of impurities. Residual solvent.Try to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, consider purification by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Product is Darkly Colored Air oxidation of the amino group or other side reactions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of the starting materials and solvents. The product can potentially be decolorized by recrystallization with a small amount of activated charcoal.

Visualizing the Process

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis.

Experimental Workflow

Experimental Workflow Figure 2: Step-by-Step Workflow start Start neutralization 1. Neutralize (3-Aminophenyl)hydrazine HCl with Sodium Acetate in Ethanol start->neutralization addition 2. Add Ethyl Acetoacetate neutralization->addition reflux 3. Reflux for 4-6 hours addition->reflux cooling 4. Cool to Room Temperature, then in Ice Bath reflux->cooling filtration 5. Vacuum Filter the Precipitate cooling->filtration washing 6. Wash with Cold Ethanol and Diethyl Ether filtration->washing drying 7. Dry in Vacuum Oven washing->drying end End Product drying->end

Caption: A summary of the experimental procedure.

References

  • PubChem. (n.d.). 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: The Pyrazolone Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of a Privileged Scaffold

First synthesized in the 19th century, the pyrazolone nucleus, a five-membered heterocyclic diazole ring, has proven to be a remarkably "privileged" scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have allowed for the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[3][4] From some of the earliest synthetic drugs like Antipyrine (an analgesic and antipyretic) to modern therapeutics like Edaravone (a neuroprotective agent for ALS and ischemic stroke), pyrazolone derivatives have consistently demonstrated their therapeutic versatility.[1][2][5] This enduring relevance stems from the scaffold's metabolic stability, synthetic tractability, and its ability to form key interactions—such as hydrogen bonds and π-π stacking—with a multitude of biological targets.[6][7]

This guide provides an in-depth exploration of the application of pyrazolone derivatives in drug discovery. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will delve into the key therapeutic areas where these compounds have made a significant impact, detail the mechanisms of action, and provide validated, step-by-step protocols for synthesis and biological evaluation.

Chapter 1: The Therapeutic Versatility of Pyrazolone Derivatives

The pyrazolone core is a versatile template that has been successfully functionalized to target a wide array of pathological conditions. The following sections highlight its most significant applications.

Anti-inflammatory and Analgesic Agents

Historically, this is the most well-known application of pyrazolones.[6] Many derivatives function as potent non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[6][9] Many pyrazolone derivatives exhibit dual inhibition of both COX-1 and COX-2 isoforms.[10] Beyond COX inhibition, some derivatives also suppress the inflammatory cascade by inhibiting 5-lipoxygenase (5-LOX) or modulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][8][9] This multi-pronged attack on inflammatory pathways underscores their efficacy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκBα IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Pyrazolone Pyrazolone Derivative Pyrazolone->IKK Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription TNFa TNF-α TNFa->TNFR Binds

Caption: NF-κB pathway inhibition by pyrazolone derivatives.

Anticancer Agents

The pyrazolone scaffold is a fertile ground for the development of novel anticancer therapeutics.[12] Derivatives have shown potent activity against a range of cancer cell lines, including lung, breast, colon, and liver cancer.[12][13][14]

Mechanism of Action: Their antitumor activity is often multifaceted. Key mechanisms include:

  • Kinase Inhibition: Many pyrazolone derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, or cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation and survival.[12][15]

  • Induction of Apoptosis: They can trigger programmed cell death (apoptosis) through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases.[12][13]

  • DNA Intercalation: Some derivatives have been shown to bind to the minor groove of DNA, interfering with replication and transcription processes.[13]

  • Cell Cycle Arrest: They can halt the cell cycle, typically at the G1 phase, by downregulating key proteins like cyclin D2 and CDK2.[12]

Table 1: Antiproliferative Activity of Selected Pyrazolone Derivatives

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 13VariousDual InhibitionVaries[12]
Compound 37MCF7 (Breast)Apoptosis, ROS generation5.21[13]
Compound 43MCF7 (Breast)PI3 Kinase Inhibitor0.25[13]
Compound 59HepG2 (Liver)DNA Binding2.0[13]
P7A549 (Lung)Kinase Inhibition< 5[14]
Cu(II) ComplexHEPG2 (Liver)Not specified0.061 (µg/ml)[12]
Neuroprotective Agents

Pyrazolone derivatives are emerging as promising candidates for treating complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[16][17][18]

Mechanism of Action: Their neuroprotective effects stem from their ability to inhibit key enzymes involved in the progression of these diseases.[17]

  • Cholinesterase Inhibition: They can inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, thereby improving cognitive function in Alzheimer's patients.[16][17][18]

  • Monoamine Oxidase (MAO) Inhibition: Derivatives have been shown to inhibit MAO-A and MAO-B, enzymes that break down neurotransmitters like dopamine and serotonin. MAO-B inhibition is a key strategy in Parkinson's disease treatment.[16][17]

  • Anti-Amyloid Aggregation: Some compounds interfere with the formation of beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[17][18]

  • Antioxidant Effects: By scavenging free radicals, as demonstrated by the drug Edaravone, they protect neurons from oxidative stress-induced damage, a common factor in neurodegeneration.[1]

Chapter 2: Experimental Protocols for Pyrazolone Drug Discovery

This chapter provides detailed, step-by-step methodologies for the synthesis and evaluation of pyrazolone derivatives. These protocols are designed to be self-validating, with clear endpoints and quality control checks.

G A 1. Synthesis & Purification B 2. Structural Characterization (NMR, MS, IR) A->B Purity Check C 3. Primary In Vitro Screening (e.g., Enzyme Assay) B->C Confirmed Structure D 4. Secondary In Vitro Screening (e.g., Cell-based Assay) C->D Active Hits E 5. Lead Compound Identification D->E Potent & Selective Hits E->A Iterative Design F 6. In Vivo Efficacy Models (e.g., Animal Studies) E->F SAR-guided Optimization G 7. ADMET Profiling F->G Efficacious Leads H Preclinical Candidate G->H Favorable Profile

Caption: General workflow for pyrazolone drug discovery.

Protocol 2.1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the classic Knorr pyrazole synthesis, a robust method for creating the pyrazolone core.[19]

Rationale: This reaction is a condensation between a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine). The reaction is efficient and typically proceeds with high yield due to the formation of the stable heterocyclic ring. Acetic acid serves as a catalyst to facilitate the initial hydrazone formation and subsequent intramolecular cyclization.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • TLC plates (Silica gel 60 F254) and developing chamber

Procedure:

  • In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol, 1.27 mL) and ethanol (20 mL).

  • Add phenylhydrazine (10 mmol, 0.98 mL) to the solution dropwise while stirring.

  • Add 5-6 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.

  • Maintain reflux for 2 hours. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The disappearance of the starting materials indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • If precipitation is slow, add 10 mL of cold water to induce crystallization.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

  • Validation: Characterize the final product by determining its melting point and acquiring ¹H NMR and Mass Spectrometry data to confirm its structure and purity.

Protocol 2.2: In Vitro Anticancer Screening - MTT Cytotoxicity Assay

This protocol determines the concentration at which a pyrazolone derivative inhibits cancer cell growth by 50% (IC₅₀).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative determination of cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolone derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the pyrazolone derivative in culture medium. Typical final concentrations might range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells.

  • Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Validation & Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.3: In Vitro Antioxidant Screening - DPPH Radical Scavenging Assay

This protocol assesses the free-radical scavenging ability of pyrazolone derivatives.[1]

Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule, and the solution's color fades. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Pyrazolone derivative stock solution (in methanol or DMSO)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis Spectrophotometer (517 nm)

Procedure:

  • Prepare serial dilutions of the pyrazolone derivatives and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Add 100 µL of the DPPH solution to each well. The final volume will be 200 µL.

  • Prepare a blank (100 µL methanol + 100 µL DPPH solution).

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm.

  • Validation & Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100

  • Plot the percentage of scavenging activity against the compound concentration to determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

Conclusion and Future Perspectives

The pyrazolone scaffold has unequivocally earned its status as a privileged structure in drug discovery.[2] Its synthetic accessibility and capacity for diverse functionalization have enabled the creation of compounds targeting a wide range of diseases, from inflammation and cancer to neurodegeneration.[4][20][21] The future of pyrazolone-based drug discovery is bright, with several exciting avenues for exploration. Research will likely focus on the development of multi-target agents capable of modulating several nodes in a disease pathway simultaneously, such as dual COX/5-LOX inhibitors for inflammation or multi-kinase inhibitors for cancer. Furthermore, applying modern drug design strategies, such as proteolysis-targeting chimeras (PROTACs), to the pyrazolone scaffold could unlock novel therapeutic modalities. As our understanding of disease biology deepens, the versatility of the pyrazolone core will undoubtedly continue to provide a robust foundation for the next generation of innovative medicines.

References

  • Synthetic Protocol toward Fused Pyrazolone Derivatives via a Michael Addition and Reductive Ring Closing Strategy. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. ChemistrySelect. [Link]

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Future Journal of Pharmaceutical Sciences. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC - NIH. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. [Link]

  • Biological activities of pyrazoline derivatives--a recent development. PubMed. [Link]

  • Pharmacological Activities of Pyrazolone Derivatives. Neliti. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega - ACS Publications. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. ResearchGate. [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. NIH. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety for anti-inflammatory activity. Journal of Applied Pharmaceutical Science. [Link]

  • Biological activity of pyrazoles derivatives and experimental conditions. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and anticancer evaluation of pyrazolone derivatives 64. ResearchGate. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Semantic Scholar. [Link]

  • Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Research. [Link]

  • Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. International Journal of Pharmacy and Technology. [Link]

  • Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science. [Link]

  • Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. Request PDF - ResearchGate. [Link]

  • Some novel pyrazolone derivatives as anti-inflammatory agents. PubMed. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. NIH. [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

Sources

Application Notes and Protocols: 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazolone Scaffolds in Fluorescent Sensing

Substituted pyrazolone derivatives are a burgeoning class of fluorophores, prized for their synthetic accessibility, favorable photophysical properties, and adaptability for a range of sensing applications.[1] These scaffolds are the foundation for fluorescent probes capable of detecting specific analytes, visualizing cellular architectures, and monitoring dynamic biological events.[1][2] The core principle of these probes lies in their ability to modulate their fluorescence output—through mechanisms such as "turn-on" or "turn-off" responses, or ratiometric shifts—upon interaction with a target.[1] This responsive behavior is often governed by well-understood photophysical processes including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Fluorescence Resonance Energy Transfer (FRET).[1]

This guide provides a comprehensive overview of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , a promising pyrazolone-based fluorophore. We will detail its synthesis, explore its application as a selective fluorescent probe for trivalent metal ions, and provide protocols for its use in cellular imaging. The inherent properties of the aminophenyl group suggest a strong potential for metal ion chelation, making this a primary application of interest.

Synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

The synthesis of the title compound is a straightforward and efficient process, typically achieved through the condensation of ethyl acetoacetate with (3-aminophenyl)hydrazine. This method is a common and well-established route for creating 3-methyl-5-pyrazolone derivatives.[3]

Synthesis Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Condensation Reaction Condensation Reaction Ethyl Acetoacetate->Condensation Reaction 3-Aminophenylhydrazine 3-Aminophenylhydrazine 3-Aminophenylhydrazine->Condensation Reaction Probe Molecule 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Condensation Reaction->Probe Molecule

Caption: Synthesis workflow for the fluorescent probe.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (3-aminophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: To this solution, add ethyl acetoacetate (1 equivalent) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final pure compound.

  • Characterization: Confirm the structure and purity of the synthesized 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application I: Selective Detection of Trivalent Metal Ions (e.g., Fe³⁺, Al³⁺, Cr³⁺)

The aminophenyl moiety of the probe serves as an excellent recognition site for metal ions. Upon coordination with a metal ion, the electronic properties of the fluorophore are altered, leading to a discernible change in its fluorescence emission.

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

In its free state, the 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) from the lone pair of electrons on the amino group to the excited pyrazolone fluorophore. This process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.

Upon binding of a trivalent metal ion to the aminophenyl group, the lone pair of electrons on the nitrogen atom becomes involved in the coordination bond. This inhibits the PET process, forcing the excited state to decay through radiative pathways, resulting in a significant enhancement of the fluorescence intensity—a classic "turn-on" response.

cluster_state1 Free Probe State cluster_state2 Bound Probe State Probe Probe (Low Fluorescence) PET Photoinduced Electron Transfer Probe->PET Quenching Probe_Metal Probe-Metal Complex (High Fluorescence) Probe->Probe_Metal CHEF Chelation-Enhanced Fluorescence Probe_Metal->CHEF Enhancement Metal_Ion Trivalent Metal Ion (e.g., Fe³⁺) Metal_Ion->Probe_Metal Binding

Caption: Mechanism of "turn-on" fluorescence via CHEF.

Spectroscopic Properties and Performance Data

The following table summarizes the expected spectroscopic properties of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in the absence and presence of a target trivalent metal ion.

PropertyFree ProbeProbe + Metal Ion
Excitation (λex) (nm) ~365~365
Emission (λem) (nm) ~450 (Weak)~450 (Strong)
Quantum Yield (Φ) LowHigh
Appearance ColorlessFluorescent
Limit of Detection (LOD) N/AExpected in the µM to nM range
Protocol for Metal Ion Detection
  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile. Prepare stock solutions of the metal salts to be tested in deionized water.

  • Working Solution: Dilute the probe stock solution in a buffered aqueous solution (e.g., HEPES or Tris-HCl buffer, pH 7.4) to a final concentration of 10 µM.

  • Fluorescence Measurement:

    • Transfer 2 mL of the probe working solution to a quartz cuvette.

    • Record the initial fluorescence spectrum using a spectrofluorometer with an excitation wavelength of 365 nm.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Selectivity Assay: Repeat step 3 with a variety of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, etc.) to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (450 nm) against the concentration of the added metal ion. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Application II: Cellular Imaging

The cell permeability and low cytotoxicity of many pyrazolone derivatives make them suitable for live-cell imaging applications.[2] 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be used as a general cytoplasmic stain or potentially to track intracellular fluctuations of target metal ions.

Workflow for Live-Cell Staining

Cell Culture Cell Culture Probe Incubation Incubate cells with probe solution Cell Culture->Probe Incubation Washing Wash to remove excess probe Probe Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Workflow for live-cell imaging with the probe.

Protocol for Cellular Staining and Fluorescence Microscopy
  • Cell Culture: Plate cells (e.g., HeLa or MCF-7) on glass-bottom dishes or chamber slides and culture in appropriate medium until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the probe (1 mM) in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.[4]

    • Visualize the stained cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 360-400 nm and emission around 420-480 nm).

    • For tracking intracellular metal ions, cells can be pre-treated with the metal ion of interest before or during probe loading, and the fluorescence intensity can be compared to control cells.

Trustworthiness and Self-Validation

  • Controls: Always include control experiments. For metal ion detection, this includes a blank (probe only) and testing against a panel of non-target ions. For cellular imaging, include unstained control cells to assess autofluorescence.

  • Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration range of the probe for live-cell imaging.

  • Photostability: Evaluate the photostability of the probe under the desired imaging conditions to ensure that any observed changes in fluorescence are not due to photobleaching.

Conclusion

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one represents a versatile and synthetically accessible fluorescent probe. Its aminophenyl functionality provides a rational basis for its application in the selective detection of trivalent metal ions through a "turn-on" fluorescence mechanism. Furthermore, its pyrazolone core suggests good biocompatibility for use in live-cell imaging. The protocols outlined in this guide provide a solid foundation for researchers to explore and validate the utility of this promising probe in their specific experimental contexts.

References

  • Royal Society of Chemistry. (2024). Bioorthogonally activated probes for precise fluorescence imaging. [Link]

  • Anger, P., Bharadwaj, P., & Novotny, L. (2006). Enhancement and Quenching of Single-Molecule Fluorescence. Physical Review Letters, 96(11), 113002. [Link]

  • A&J Pharmtech. (n.d.). 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride. Retrieved January 22, 2026, from [Link]

  • García, G., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-20. [Link]

  • El-Gazzar, A. B. A., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. [Link]

  • Wang, Y., et al. (2019). Two novel fluorescence “turn on” probes based on pyrazolone and thiosemicarbazide for selective recognition of In3+. New Journal of Chemistry, 43(1), 100-105. [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]

  • Abonia, R., et al. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1181. [Link]

  • Scilit. (n.d.). Enhancement and Quenching of Single-Molecule Fluorescence. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2006). (PDF) Enhancement and Quenching of Single-Molecule Fluorescence. [Link]

  • National Center for Biotechnology Information. (2020). Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. Angewandte Chemie International Edition in English, 59(49), 22140-22149. [Link]

  • National Institute of Standards and Technology. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved January 22, 2026, from [Link]

  • MDPI. (2020). BODIPY-Pyridylhydrazone Probe for Fluorescence Turn-On Detection of Fe3+ and Its Bioimaging Application. [Link]

  • National Center for Biotechnology Information. (2011). Fluorescence Manipulation by Gold Nanoparticles: From Complete Quenching to Extensive Enhancement. Journal of Nanotechnology, 2011, 304021. [Link]

  • MDPI. (2021). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]

  • MDPI. (2021). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]

Sources

Introduction: The Analytical Imperative for Pyrazolone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of Pyrazolone Compounds

Pyrazolone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals renowned for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] Prominent examples include the neuroprotective agent Edaravone, the potent analgesic Metamizole (Dipyrone), and the widely used Propyphenazone.[3][4][5][6] The therapeutic efficacy and safety of these drugs are intrinsically linked to their concentration in both the final drug product and biological systems. Therefore, the development and validation of robust, accurate, and precise analytical methods for their quantification are paramount for quality control, pharmacokinetic studies, and regulatory compliance.

This guide provides a detailed overview of the principal analytical techniques employed for pyrazolone quantification. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. We will explore the workhorse of chromatographic techniques, High-Performance Liquid Chromatography (HPLC), the gold standard for bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and other pertinent methods. Each section is grounded in the principles of method validation to ensure the generation of trustworthy and reproducible data, adhering to internationally recognized standards such as the ICH guidelines.[7][8]

Section 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is the most common and reliable method for quantifying pyrazolone compounds in bulk drug substances and pharmaceutical formulations.[9] Its strength lies in its ability to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products, providing a clear picture of purity and content.[3][9]

Causality Behind Experimental Choices

The success of an HPLC method hinges on the careful selection of chromatographic parameters. The goal is to achieve a sharp, symmetrical peak for the analyte of interest, well-resolved from other components, within a reasonable runtime.

  • Column Selection: A C18 (octadecylsilyl) column is the conventional starting point for pyrazolone analysis.[1][3][10] The non-polar C18 stationary phase effectively retains the moderately polar pyrazolone molecules through hydrophobic interactions. The choice of a 250 mm x 4.6 mm column with 5 µm particles often provides a good balance between resolution and analysis time.

  • Mobile Phase Composition: The mobile phase is a mixture of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The ratio is optimized to control the elution time of the analyte.

    • Rationale for Buffers: Using a buffer (e.g., phosphate buffer) is crucial for controlling the pH of the mobile phase. Pyrazolone compounds have ionizable groups, and maintaining a consistent pH ensures a stable retention time and prevents peak tailing.

    • Rationale for Acid Additives: The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can significantly improve peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase, thereby reducing undesirable secondary interactions with the analyte.[10]

  • Detection Wavelength (λmax): The UV detector wavelength is set at the maximum absorbance (λmax) of the pyrazolone compound to achieve the highest sensitivity.[11] For instance, Edaravone has a λmax around 243 nm.[12] This is determined by scanning a dilute solution of the analyte across the UV spectrum.

Workflow for HPLC-UV Analysis

The general workflow involves sample preparation, chromatographic separation, detection, and data analysis.

HPLC_Workflow Figure 1: General HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing A Weigh API or Crush Tablet B Dissolve in Diluent (e.g., Methanol/Water) A->B C Sonicate & Filter (0.45 µm) B->C D Inject Sample into HPLC C->D Prepared Sample E Separation on C18 Column D->E F Detection at λmax (UV Detector) E->F G Integrate Peak Area F->G Chromatogram H Quantify vs. Calibration Curve G->H

Caption: General HPLC-UV Workflow

Protocol: Quantification of Edaravone in Bulk Drug

This protocol describes a validated RP-HPLC method for the quantification of Edaravone.[3][12]

1. Materials and Reagents:

  • Edaravone Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% TFA in Water (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 243 nm
Column Temperature 30°C

| Run Time | 10 minutes |

3. Preparation of Solutions:

  • Mobile Phase: Prepare the required volume of 0.1% TFA in water. Mix with acetonitrile in a 45:55 ratio. Degas the solution by sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Edaravone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 40, 60 µg/mL) by appropriately diluting the stock solution with the mobile phase.

  • Sample Solution (40 µg/mL): Accurately weigh an amount of the Edaravone bulk drug sample equivalent to 10 mg and prepare a 100 mL stock solution as described above. Further dilute 4 mL of this solution to 10 mL with the mobile phase.

4. System Suitability Test (SST):

  • Before sample analysis, inject the 40 µg/mL standard solution five times.

  • The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the theoretical plates are > 2000. This self-validating step ensures the system is performing correctly on the day of analysis.

5. Analysis Procedure:

  • Construct a calibration curve by injecting the calibration standards and plotting peak area against concentration.

  • Inject the sample solution in duplicate.

  • Calculate the concentration of Edaravone in the sample using the linear regression equation from the calibration curve.

Typical HPLC Method Validation Parameters

All analytical methods must be validated to demonstrate their suitability for the intended purpose, as per ICH Q2(R2) guidelines.[7][8]

Validation ParameterTypical Acceptance CriteriaExample Result (Edaravone)[3][12]
Linearity (r²) ≥ 0.9990.9994
Range -6.8 - 68.6 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99% - 101%
Precision (% RSD) ≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~1.5 µg/mL
Specificity No interference at the retention time of the analytePeak is pure and resolved from degradants

Section 2: LC-MS/MS for Bioanalysis

For quantifying pyrazolone compounds in complex biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique. Its exceptional sensitivity and selectivity allow for the detection of compounds at very low concentrations (ng/mL or pg/mL), which is essential for pharmacokinetic studies.[13][14]

Causality Behind Experimental Choices
  • Rationale for Tandem Mass Spectrometry (MS/MS): Unlike a UV detector which measures light absorbance, a mass spectrometer measures a compound's mass-to-charge ratio (m/z). In MS/MS, a specific parent ion (precursor ion) corresponding to the analyte's molecular weight is selected and fragmented. The instrument then monitors for a specific fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, providing extremely high selectivity and filtering out background noise from the biological matrix. This process is known as Multiple Reaction Monitoring (MRM).[14]

  • Ionization Source: Electrospray Ionization (ESI) is the most common source for pyrazolone analysis as it is well-suited for polar molecules. It works by creating a fine spray of charged droplets from the LC eluent, from which ions are desolvated and enter the mass spectrometer.

  • Internal Standard (IS): The use of an internal standard is critical in bioanalysis. An IS is a compound structurally similar to the analyte (ideally a stable isotope-labeled version) that is added at a known concentration to all samples and standards. It co-elutes with the analyte and experiences similar effects during sample preparation and ionization. By calculating the ratio of the analyte peak area to the IS peak area, any variability in extraction recovery or matrix-induced ion suppression/enhancement is compensated for, leading to highly accurate and precise results.

Workflow for LC-MS/MS Bioanalysis

The workflow for bioanalysis includes a crucial sample preparation step to remove proteins and other interferences.

LCMS_Workflow Figure 2: Bioanalytical LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample B Add Internal Standard (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Inject Supernatant D->E F HPLC Separation E->F G Ionization (ESI) F->G H MS/MS Detection (MRM) G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratio I->J K Quantify vs. Calibration Curve J->K

Caption: Bioanalytical LC-MS/MS Workflow

Protocol: Quantification of a Pyrazolone in Rat Plasma

This protocol provides a general framework for developing an LC-MS/MS method for a pyrazolone compound in plasma.[14]

1. Materials and Reagents:

  • Analyte and Internal Standard (IS)

  • Methanol, Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Control Rat Plasma

2. LC-MS/MS Conditions:

Parameter Condition
LC Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Time-based gradient from 5% B to 95% B
Ion Source ESI, Positive Ion Mode
Detection Multiple Reaction Monitoring (MRM)

| MRM Transitions | To be optimized for specific analyte and IS |

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Calibration Standards & Quality Controls (QCs): Prepare working solutions by diluting the stocks. Spike these into control plasma to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution.

  • Add 150 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial and inject.

5. Analysis and Quantification:

  • Analyze the samples using the defined LC-MS/MS method.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve. The QC results must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification) for the run to be accepted.

Section 3: Other Relevant Analytical Techniques

While HPLC and LC-MS/MS are dominant, other techniques have specific applications.

  • UV-Visible Spectrophotometry: This is a simple, cost-effective technique suitable for the quantification of a single pyrazolone compound in a simple matrix (e.g., a pure drug substance dissolved in a solvent).[12] It relies on Beer's Law but lacks the specificity to distinguish between multiple components with overlapping spectra, making it unsuitable for complex mixtures or impurity profiling.[15] Chemometric approaches like partial least squares can sometimes be used to resolve overlapping spectra in simple mixtures.[16][17]

  • Gas Chromatography (GC): GC is best suited for analytes that are volatile and thermally stable.[18] While many pharmaceutical pyrazolones are not ideal for GC without derivatization, this technique, especially when coupled with mass spectrometry (GC-MS), can be powerful for identifying volatile impurities or characterizing specific pyrazole structures through their fragmentation patterns.[19][20]

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Determination of Sodium Metamizole by High Performance Liquid Chromatography Taking into Account its Decomposition in Aqueous Solutions in the Study of Dissolution Profiles. ResearchGate. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health. [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

  • Determination of Related Substances in Metamizole Sodium Injection. China Pharmacist. [Link]

  • Spectrophotometric Determination of Paracetamol, Propyphenazone and Caffeine in Tablets by Multivariate Calibration Approach. TSI Journals. [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column. SIELC Technologies. [Link]

  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. PubMed Central. [Link]

  • LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. PubMed. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. ResearchGate. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • High-performance Liquid Chromatographic Determination of Paracetamol, Propyphenazone, and Caffeine in Pharmaceutical Formulation. Indian Journal of Pharmaceutical Education and Research. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ASSAY OF METAMIZOLE, THIAMINE AND PYRIDOXINE IN TABLET. USB e-journal. [Link]

  • Results for intermediate precision of the analytical process. ResearchGate. [Link]

  • LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Sryahwa Publications. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. SciSpace. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. ResearchGate. [Link]

  • 1H-Pyrazole. NIST WebBook. [Link]

  • Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics. [Link]

  • Determination of the Active Pharmaceutical Ingredients in Saridon Tablets Using an Economical and Sensitive Thin Layer Chromatography Method Combined with Densitometry. MDPI. [Link]

  • BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • Determination of Dipyrone-Related Residues by HPLC. Food Safety and Inspection Service. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Dexlansoprazole. Journal of Drug Delivery and Therapeutics. [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF A SIMPLE UV SPECTROPHOTOMETRIC AND ISOCRATIC RP-HPLC METHOD FOR ESTIMATION OF EDARAVONE IN BULK AND ITS INJECTION FORMULATION. ResearchGate. [Link]

  • Simultaneous Determination of Paracetamol, Propyphenazone, Aspirin and Caffeine in White Wine Samples by Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry. Walsh Medical Media. [Link]

  • Current Development in Bioanalytical Sample Preparation Techniques. Bajracharya Journal of BABS. [Link]

Sources

Application Notes & Protocols: The Use of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one as a Versatile Fluorophore Scaffold for Advanced Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Off-the-Shelf Fluorophores

Fluorescent bioimaging is a cornerstone of modern biological research, providing critical insights into the real-time dynamics of cellular processes.[1] While a vast array of fluorescent proteins and commercial dyes exists, the demand for customizable probes tailored to specific experimental needs continues to grow. Pyrazole derivatives have emerged as a particularly promising class of N-heteroaromatic fluorophores, valued for their synthetic versatility, robust photophysical properties, and biocompatibility.[1][2]

This guide focuses on 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (hereafter abbreviated as PMP-NH₂ ), a functionalized pyrazolone that serves not merely as a dye, but as a powerful chemical scaffold. The strategic placement of a primary amine on the phenyl ring provides a reactive handle for covalent attachment to a wide range of biomolecules. This enables researchers to transform PMP-NH₂ from a simple fluorophore into a highly specific, targeted probe for advanced cell imaging applications, including immunofluorescence, protein tracking, and organelle-specific labeling.

Physicochemical Properties & Synthesis Overview

PMP-NH₂ is a stable, solid compound characterized by the properties outlined below. Understanding these fundamentals is key to its successful application.

PropertyValueSource
Chemical Formula C₁₀H₁₁N₃O[3]
Molecular Weight 189.22 g/mol (Free Base)[4]
CAS Number 90-32-4[4]
Form Typically supplied as a solid, often as a hydrochloride salt (C₁₀H₁₂ClN₃O, MW: 225.67)
Solubility Soluble in organic solvents like DMSO and ethanol; solubility in aqueous buffers may require optimization.N/A

The synthesis of pyrazolones like PMP-NH₂ is generally achieved through the condensation reaction between a β-ketoester (in this case, ethyl acetoacetate) and a substituted hydrazine (3-aminophenylhydrazine).[5][6] This straightforward synthesis allows for potential modifications to the pyrazolone core to further tune its photophysical properties.

Principle of Application: A Conjugatable Fluorophore Core

The primary utility of PMP-NH₂ in cell imaging stems from its 3-aminophenyl moiety . This primary amine (-NH₂) is a nucleophile that can readily participate in a variety of well-established bioconjugation reactions. This allows a researcher to covalently link the fluorescent PMP core to a biomolecule that provides targeting specificity within a cellular context.

The general workflow involves two key stages: bioconjugation and cell imaging.

G cluster_0 PART 1: Bioconjugation cluster_1 PART 2: Cell Imaging PMP PMP-NH₂ Scaffold (Fluorophore) Linker Linker Chemistry (e.g., NHS-Ester) PMP->Linker reacts with Probe Targeted Fluorescent Probe Linker->Probe forms Target Targeting Moiety (Antibody, Peptide, etc.) Target->Linker Cells Live or Fixed Cells Probe->Cells introduced to Incubate Incubation & Washing Cells->Incubate Image Fluorescence Microscopy (Image Acquisition) Incubate->Image Analysis Data Analysis Image->Analysis

Caption: Overall workflow for using PMP-NH₂ in targeted cell imaging.

Common conjugation strategies include:

  • Amide Bond Formation: Reacting the amine of PMP-NH₂ with an N-hydroxysuccinimide (NHS) ester-activated carboxylic acid on the target molecule. This is one of the most common and stable linkages formed.

  • Schiff Base Formation: Reacting the amine with an aldehyde to form an imine, which can be further stabilized by reduction to a secondary amine.

  • Isothiocyanate Chemistry: Reacting the amine with an isothiocyanate to form a stable thiourea linkage.

This versatility allows for the creation of custom probes for virtually any cellular target that can be recognized by a protein, peptide, or other ligand.

Experimental Protocols

CAUTION: As with any novel chemical compound, appropriate personal protective equipment (PPE) should be worn. The cytotoxicity of PMP-NH₂ and its conjugates should be evaluated for each cell line and application. Some pyrazolone derivatives have shown biological activity and potential toxicity.[7][8][9]

Protocol 1: Baseline Characterization and General Cell Staining

This protocol establishes the intrinsic fluorescence of PMP-NH₂ in a cellular environment and determines its optimal working concentration and potential cytotoxicity.

Materials:

  • PMP-NH₂ (hydrochloride salt recommended for better aqueous solubility)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom imaging dishes

  • Cytotoxicity assay kit (e.g., MTT, PrestoBlue™)

  • Fluorescence microscope with DAPI/blue channel filter sets (excitation ~350-400 nm)

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of PMP-NH₂ in anhydrous DMSO. Store at -20°C, protected from light.

  • Determining Optimal Staining Concentration: a. Plate cells on a 96-well plate or imaging dishes and allow them to adhere overnight. b. Prepare a series of working solutions by diluting the 10 mM stock into complete culture medium to final concentrations ranging from 1 µM to 100 µM. c. Remove the old medium from the cells and replace it with the PMP-NH₂-containing medium. d. Incubate for 30-60 minutes at 37°C, 5% CO₂. e. Wash the cells twice with warm PBS or complete medium to remove unbound dye.[10] f. Add fresh medium and image the cells using a fluorescence microscope. Identify the lowest concentration that provides a clear signal with minimal background. Pyrazoline derivatives typically excite in the 300-400 nm range and emit blue fluorescence.[11]

  • Cytotoxicity Assessment: a. Plate cells in a 96-well plate and allow them to adhere. b. Treat cells with the range of PMP-NH₂ concentrations determined above (e.g., 1 µM to 100 µM) for a period relevant to your planned imaging experiment (e.g., 2 hours to 24 hours). c. Perform a standard cytotoxicity assay according to the manufacturer's instructions. d. Causality Check: This step is critical. A probe is only useful for live-cell imaging if it does not perturb the biological system. The ideal working concentration should be well below the concentration that induces significant cell death (>10-20%).[12]

Protocol 2: Antibody Conjugation and Targeted Immunofluorescence

This protocol provides a general method for conjugating PMP-NH₂ to an antibody for targeted imaging.

Materials:

  • PMP-NH₂

  • Antibody of interest (with a free primary amine, ensure it is in a buffer free of amines like Tris)

  • NHS-PEG₄-Maleimide or other suitable heterobifunctional crosslinker

  • Reaction buffers (e.g., PBS, Borate buffer)

  • Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Columns)

  • Cells expressing the target antigen

Methodology:

The principle of this advanced application is to create a specific probe by linking the PMP-NH₂ fluorophore to a targeting antibody.

G cluster_0 Conjugation Step cluster_1 Targeting Step PMP PMP-NH₂ NHS NHS-Ester Linker PMP->NHS Amide Bond Formation Antibody Primary Antibody NHS->Antibody Covalent Linkage Probe PMP-Antibody Conjugate Target Cellular Antigen Probe->Target Specific Binding Cell Cell Membrane

Caption: Bioconjugation and targeting mechanism of PMP-NH₂.

  • Activate PMP-NH₂ (Example using an NHS-ester linker): This step is conceptual and depends on the chosen linker. For a direct amide bond to a carboxylated antibody, an activator like EDC would be used. For linking to an antibody's amines, PMP-NH₂ would first need to be modified. A more direct approach is to use an NHS-ester dye, but here we illustrate the use of the amine handle.

  • Conjugation to Antibody: a. Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4). b. Add the activated PMP-NH₂ derivative to the antibody solution at a molar excess (e.g., 10-20 fold). The optimal ratio must be determined empirically. c. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: a. Remove unconjugated PMP-NH₂ from the antibody conjugate using a size-exclusion spin column. This step is crucial to reduce background fluorescence.[10] b. Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its absorbance maximum, which must be predetermined).

  • Targeted Cell Staining: a. Culture and prepare your cells as required (live or fixed/permeabilized). b. Dilute the PMP-NH₂-antibody conjugate in an appropriate blocking buffer (e.g., PBS with 1% BSA). c. Incubate the cells with the conjugate for 1 hour at room temperature. d. Wash the cells three times with PBS to remove unbound conjugate. e. Mount and image using the appropriate filter set for PMP-NH₂. The resulting image should show fluorescence localized to the specific antigen targeted by the antibody.

Data Interpretation & Troubleshooting

Successful imaging relies on a high signal-to-noise ratio. The signal is the specific fluorescence from the probe bound to its target, while noise can come from unbound probe, cellular autofluorescence, or phototoxicity.

ProblemPossible CauseRecommended Solution
No/Weak Signal - Incorrect filter set for PMP-NH₂.- Probe concentration is too low.- Insufficient target expression.- Photobleaching during focusing.- Verify microscope filter specifications against the excitation/emission spectra of PMP-NH₂.- Increase probe concentration or incubation time.- Confirm target expression via a validated method (e.g., Western Blot).- Minimize light exposure; use a dim setting to find the focal plane, then switch to imaging settings.[12]
High Background - Probe concentration is too high.- Inadequate washing.- Impure conjugate (free PMP-NH₂).- Non-specific binding.- Perform a concentration titration to find the optimal balance.- Increase the number and duration of wash steps.[10]- Ensure the conjugate is properly purified post-reaction.- Add a blocking agent (e.g., BSA) to the incubation buffer.
Phototoxicity / Cell Death - Light intensity is too high.- Prolonged exposure to excitation light.- Intrinsic toxicity of the probe at the working concentration.- Use the lowest possible excitation power and shortest exposure time that provides a good signal.- Use a live-cell imaging buffer designed to reduce phototoxicity.[10]- Re-evaluate the working concentration with a cytotoxicity assay (Protocol 1).

Conclusion

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is more than just a fluorescent molecule; it is a versatile and accessible platform for the development of bespoke imaging probes. Its pyrazolone core provides favorable fluorescent properties, while the reactive amine handle empowers researchers to attach it to virtually any biomolecule of interest. By following robust protocols for characterization, conjugation, and imaging, scientists can leverage PMP-NH₂ to create novel tools for visualizing complex cellular processes with high specificity and clarity.

References

  • RSC Publishing. (n.d.). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances.
  • Alam, M. A., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC.
  • National Center for Biotechnology Information. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC.
  • Springer. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
  • Bangladesh Journal of Pharmacology. (2010). Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity.
  • Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives.
  • BenchChem. (2025). A Comparative Analysis of the Fluorescence Properties of Pyrazoles Derived from Diverse Sydnone Precursors.
  • Bentham Science Publishers. (2021). s Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • ResearchGate. (2025). Synthesis and Fluorescent Property of Pyrazoline Derivatives.
  • StainsFile. (n.d.). Fluorescent Live Cell Imaging.
  • RSC Publishing. (2024). Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe 3+ /Fe 2+ in aqueous environments.
  • National Center for Biotechnology Information. (2018). Recent progress in chemosensors based on pyrazole derivatives. PMC.
  • PubMed. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations.
  • Springer. (n.d.). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • ResearchGate. (2025). Live Cell Imaging Methods and Protocols.
  • National Center for Biotechnology Information. (2020). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. PMC.
  • Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes.
  • ChemicalBook. (2024). 2-(3-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one.
  • ResearchGate. (2025). Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Santa Cruz Biotechnology. (n.d.). 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride.
  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Sigma-Aldrich. (n.d.). 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride AldrichCPR.

Sources

Dissolution Protocol for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the dissolution of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride (CAS No. 292151-88-3), a key intermediate in pharmaceutical research and drug development. Due to the limited availability of direct solubility data for this specific hydrochloride salt, this guide synthesizes information from structurally similar pyrazolone derivatives, including the well-characterized drug Edaravone, to establish a robust and scientifically-grounded dissolution methodology. This document offers step-by-step protocols for various solvent systems, discusses the underlying chemical principles, and provides essential safety and handling information to ensure accurate and safe experimental execution.

Introduction and Chemical Rationale

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is a member of the pyrazolone class of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] The successful formulation and downstream application of this compound are critically dependent on achieving complete and consistent dissolution. The hydrochloride salt form of this amine-containing compound is designed to enhance aqueous solubility compared to its free base form. The protonation of the aminophenyl group increases the polarity of the molecule, favoring interactions with polar solvents like water. However, the overall solubility is a complex interplay of the pyrazolone core, the aminophenyl substituent, and the hydrochloride counter-ion.

This protocol leverages solubility data from the structurally related pyrazolone derivative, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Edaravone is reported to be freely soluble in methanol and ethanol, and slightly soluble in water.[2] This suggests that polar organic solvents and aqueous solutions with pH adjustment are promising starting points for the dissolution of our target compound.

Safety Precautions and Handling

Prior to handling 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride, it is imperative to consult the latest Safety Data Sheet (SDS) for comprehensive safety information.

GHS Hazard Statements for the target compound include: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with the solid form for extended periods or if dust is generated.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Recommended Solvents and Dissolution Principles

The selection of an appropriate solvent is paramount for successful dissolution. Based on the chemical structure of the target compound and data from related pyrazolones, the following solvents are recommended for initial trials.

Solvent SystemRationaleKey Considerations
Deionized Water (with pH adjustment) The hydrochloride salt should exhibit enhanced solubility in acidic aqueous solutions due to the common ion effect and the protonated amine.Solubility is expected to be highly pH-dependent. Start with acidic pH and adjust as needed.
Ethanol (EtOH) Pyrazolone derivatives generally show good solubility in alcohols.[2]A versatile solvent for a wide range of organic compounds.
Methanol (MeOH) Similar to ethanol, methanol is a polar protic solvent effective for dissolving pyrazolones.[2]Offers a slightly more polar environment than ethanol.
Dimethyl Sulfoxide (DMSO) A powerful aprotic polar solvent, often used for compounds with poor solubility in other common solvents.Use with caution as it can be difficult to remove and may have biological effects in some assays.

Experimental Protocols

The following are step-by-step protocols for dissolving 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride. It is recommended to start with a small amount of the compound to determine its solubility characteristics in the chosen solvent before preparing a larger stock solution.

Protocol 1: Dissolution in Acidified Deionized Water

This protocol is recommended for applications where an aqueous solution is required.

  • Preparation of Acidic Water: Prepare a solution of 0.1 N Hydrochloric Acid (HCl) in deionized water.

  • Initial Dispensing: Weigh the desired amount of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride into a sterile, appropriate-sized container.

  • Solvent Addition: Add a small volume of the 0.1 N HCl solution to the solid.

  • Agitation: Vortex or stir the mixture vigorously for 1-2 minutes.

  • Observation: Observe the solution for any undissolved particles.

  • Incremental Solvent Addition: If the solid is not fully dissolved, continue adding small aliquots of the 0.1 N HCl solution, with vortexing/stirring after each addition, until the solid is completely dissolved.

  • Gentle Heating (Optional): If dissolution is slow, gently warm the solution to 37-50°C. Do not boil.

  • Sonication (Optional): Alternatively, place the container in a sonicator bath for 5-10 minute intervals to aid dissolution.

  • Final Volume and pH Adjustment: Once the solid is dissolved, add the remaining solvent to reach the desired final concentration. The pH of the final solution can be adjusted if necessary for the specific application, but be aware that increasing the pH may cause precipitation.

Protocol 2: Dissolution in Ethanol or Methanol

This protocol is suitable for applications compatible with alcoholic solutions.

  • Initial Dispensing: Weigh the desired amount of the compound into a sterile container.

  • Solvent Addition: Add the desired volume of absolute ethanol or methanol.

  • Agitation: Vortex or stir the mixture vigorously. Pyrazolone derivatives are generally soluble in these solvents.[2]

  • Warming and Sonication: If needed, gentle warming (up to 40°C) and/or sonication can be used to expedite dissolution.

  • Storage: Store the resulting solution in a tightly sealed container to prevent solvent evaporation.

Protocol 3: Dissolution in Dimethyl Sulfoxide (DMSO)

This protocol is a reliable option for creating high-concentration stock solutions.

  • Initial Dispensing: Weigh the compound into a sterile container.

  • Solvent Addition: Add the required volume of anhydrous DMSO.

  • Agitation: Vortex or stir thoroughly.

  • Warming (if necessary): Gentle warming to 37°C can be applied if dissolution is slow.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system.

Workflow and Decision-Making Diagram

The following diagram outlines the general workflow for dissolving 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride.

DissolutionWorkflow start Start: Weigh Compound choose_solvent Select Solvent System (Water, EtOH, MeOH, DMSO) start->choose_solvent add_solvent Add Initial Solvent Volume choose_solvent->add_solvent agitate Vortex / Stir add_solvent->agitate observe Observe for Complete Dissolution agitate->observe dissolved Solution Ready observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No troubleshoot Troubleshooting Options not_dissolved->troubleshoot add_more_solvent Add More Solvent troubleshoot->add_more_solvent Option 1 heat Gentle Warming troubleshoot->heat Option 2 sonicate Sonication troubleshoot->sonicate Option 3 add_more_solvent->agitate heat->agitate sonicate->agitate

Caption: Decision workflow for dissolving the target compound.

Summary of Key Dissolution Parameters

ParameterRecommendationRationale and References
Primary Solvents Acidified Water, Ethanol, MethanolThe hydrochloride salt suggests pH-dependent aqueous solubility. Pyrazolone derivatives show good solubility in alcohols.[2]
Alternative Solvent DMSOA strong polar aprotic solvent for compounds with low solubility in common solvents.
Aids to Dissolution Gentle Warming (37-50°C), Sonication, Vigorous AgitationThese methods increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and interaction with the solvent.
pH Considerations Maintain an acidic pH for aqueous solutionsThe aminophenyl group is protonated at acidic pH, enhancing solubility.

References

  • Chemwatch MSDS 62326 - Chemstock.
  • Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97% - Cole-Parmer.
  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed.
  • Safety of edaravone in real-world use: analysis based on FDA adverse event reporting system | Scilit.
  • RADICAVA ORS® (edaravone) Safety & Adverse Reactions.
  • Real-world safety and tolerability of intravenous edaravone in patients with amyotrophic lateral sclerosis - PubMed.
  • Edaravone - API / Alfa Chemistry.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1-(3-aminophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one hydrochloride - PubChem.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC.

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health systems, rendering many conventional antibiotics ineffective.[1][2] This escalating crisis necessitates urgent research into new chemical scaffolds with potent antimicrobial properties. Pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antimycobacterial effects.[1][3][4] The versatile pyrazole ring system allows for extensive chemical modification, offering a rich playground for medicinal chemists to develop novel therapeutic agents.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial activity of newly synthesized pyrazole compounds. The protocols herein are grounded in internationally recognized standards to ensure data integrity, reproducibility, and comparability across different laboratories.

Core Principles of Antimicrobial Susceptibility Testing (AST)

The fundamental goal of AST is to determine the efficacy of a compound against a specific microorganism. This is primarily quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Standardization is the bedrock of trustworthy AST. Organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for methods, quality control, and data interpretation, forming the basis of the protocols described below.[8][9][10] Adherence to these standards is critical for generating self-validating and reliable results.[11]

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

Principle and Causality

The agar well diffusion method is a versatile and widely used technique for preliminary screening of novel compounds.[12][13][14] The assay relies on the principle of diffusion: the test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a target microorganism. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" (ZOI) around the well. The diameter of this zone is proportional to the compound's antimicrobial potency and its diffusion characteristics. This method is particularly useful for initial, qualitative assessment of a large number of compounds.[12][15]

Experimental Workflow: Agar Well Diffusion

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Step-by-Step Methodology

Materials:

  • Pyrazole compounds

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Target microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Tryptic Soy Broth (TSB) or other suitable liquid medium

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Inoculum Preparation (Causality: Standardization):

    • Aseptically pick 3-5 isolated colonies of the target microorganism and inoculate into TSB.

    • Incubate at 37°C until the broth reaches a turbidity comparable to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1] This step is critical to ensure a uniform and reproducible bacterial lawn, as the inoculum density directly affects the size of the inhibition zone.[16]

  • Plate Inoculation (Causality: Uniformity):

    • Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure confluent growth.

  • Well Creation and Compound Application:

    • Allow the inoculated plates to dry for 5-10 minutes.

    • Using a sterile cork borer, punch uniform wells (6-8 mm diameter) into the agar.

    • Prepare stock solutions of your pyrazole compounds in DMSO. A common starting concentration is 1 mg/mL.[7]

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each pyrazole solution into a corresponding well.

    • Crucial Controls: In separate wells on the same plate, add:

      • Positive Control: A standard antibiotic of known efficacy.

      • Negative/Solvent Control: The same volume of pure DMSO. This is essential to confirm that the solvent itself does not inhibit microbial growth.[17]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for most bacteria.

  • Interpretation:

    • Measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm).

    • A zone around the pyrazole compound well (and absent around the DMSO well) indicates antimicrobial activity. The larger the zone, the more potent the compound, although this is also influenced by its solubility and diffusion rate.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle and Causality

The broth microdilution method is the "gold standard" for determining a compound's MIC.[6][11] This quantitative technique involves challenging a standardized microbial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[1][17] The MIC is identified as the lowest concentration of the compound where no visible turbidity (i.e., microbial growth) is observed. This method is highly efficient for testing multiple compounds and provides precise, quantitative data essential for drug development.[6]

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Step-by-Step Methodology

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for certain organisms

  • Materials for inoculum preparation (as in Protocol 1)

  • Multichannel pipette

  • Plate reader (optional, for quantitative measurement)

  • Resazurin or other viability indicators (optional)

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

    • Prepare a stock solution of the pyrazole compound in DMSO (e.g., at 2560 µg/mL).

    • Add 50 µL of the compound stock solution to the first column of wells (e.g., column 1). This creates a total volume of 100 µL.

  • Serial Dilution (Causality: Concentration Gradient):

    • Using a multichannel pipette, mix the contents of column 1 and transfer 50 µL to column 2.

    • Repeat this serial transfer process across the plate (e.g., to column 10), discarding the final 50 µL from column 10. This creates a twofold dilution series. The concentration range for this example would be 128 µg/mL down to 0.25 µg/mL after the final step.

  • Control Wells (Causality: Validation):

    • Column 11 (Growth Control): Add 50 µL of MHB (no compound). This well will receive the inoculum and must show turbidity for the assay to be valid.

    • Column 12 (Sterility Control): Contains 100 µL of MHB only (no compound, no inoculum). This well must remain clear.

    • Solvent Control: It is also wise to run a separate dilution series with just DMSO to determine if it has an inhibitory effect at the concentrations used.

  • Inoculation:

    • Prepare the microbial inoculum to the 0.5 McFarland standard as described previously.

    • Dilute this suspension in MHB so that when 50 µL is added to each well, it results in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of this final diluted inoculum to wells in columns 1 through 11. Do not add to the sterility control wells (column 12). The final volume in each test well is now 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Interpretation:

    • Visually inspect the plate. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the first clear well).[7] Growth is indicated by turbidity or a pellet at the bottom of the well.

    • Confirm that the growth control is turbid and the sterility control is clear.

Data Presentation and Interpretation

Quantitative data from antimicrobial assays should be summarized clearly. For a series of pyrazole compounds tested against various microbial strains, a table is the most effective format.

Table 1: Example MIC Data for Novel Pyrazole Compounds

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 10231)
MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
PZ-001 64>128128
PZ-002 46432
PZ-003 128>128>128
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A1

Note: Values are hypothetical. ">128" indicates no inhibition was observed up to the highest concentration tested.[1]

Addressing Technical Challenges: The Pyrazole Solubility Issue

A common challenge when testing synthetic compounds like pyrazoles is their poor aqueous solubility.[18]

  • Solvent Choice: DMSO is the most common solvent used to prepare stock solutions.[1][7] However, it is crucial to keep the final concentration of DMSO in the assay medium low (typically ≤1%) to avoid solvent-induced toxicity or inhibition.

  • Solubility Limits: If a compound precipitates upon dilution in the aqueous assay medium, the true concentration being tested is unknown. This should be noted in the results. In some cases, nanoformulations or the use of co-solvents can be explored to improve solubility.[17][18]

Potential Mechanisms of Action for Pyrazole Compounds

While screening provides data on if a compound is active, understanding how it works is a critical next step in drug development. Literature suggests pyrazole derivatives can exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of DNA Gyrase and Topoisomerases: These enzymes are essential for bacterial DNA replication, making them excellent targets.[19]

  • Disruption of the Bacterial Cell Wall: Some pyrazoles can interfere with the integrity of the cell envelope, leading to cell death.[19]

  • Enzyme Inhibition: Pyrazoles can be designed to target other essential microbial enzymes.

Further assays, such as molecular docking studies or specific enzyme inhibition assays, are required to elucidate the precise mechanism of action for a novel active compound.[19][20]

References

  • Alfei, S., et al. (2023). "Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode". International Journal of Molecular Sciences. [Link]

  • Kumar, A., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria". Future Medicinal Chemistry. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Antimicrobial Susceptibility Testing | Area of Focus". CLSI. [Link]

  • Abdel-Wahab, B. F., et al. (2018). "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives". Molecules. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M100 | Performance Standards for Antimicrobial Susceptibility Testing". CLSI. [Link]

  • Wootton, M., et al. (2018). "CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests". Journal of Clinical Microbiology. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). "Background, Organization, Functions, and Processes". Journal of Clinical Microbiology. [Link]

  • Balouiri, M., et al. (2016). "Methods for in vitro evaluating antimicrobial activity: A review". Journal of Pharmaceutical Analysis. [Link]

  • Soni, H., et al. (2013). "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES". Indian Journal of Heterocyclic Chemistry. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition". National Institutes of Health, Islamabad Pakistan. [Link]

  • Academic Strive. (2024). "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review". Academic Strive. [Link]

  • Aly, H. M., et al. (2020). "Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives". Journal of Heterocyclic Chemistry. [Link]

  • Harish Kumar, et al. (2020). "Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight". Anti-Infective Agents. [Link]

  • ResearchGate. "Determination of zone of inhibition and minimum inhibitory concentrations (MIC)". ResearchGate. [Link]

  • Cetin, A., & Kurt, H. (2020). "Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives". Letters in Drug Design & Discovery. [Link]

  • ResearchGate. "Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm)". ResearchGate. [Link]

  • Klahn, P., & Brönstrup, M. (2017). "Overview on Strategies and Assays for Antibiotic Discovery". Antibiotics. [Link]

  • Alfei, S., et al. (2022). "Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems". Pharmaceuticals. [Link]

  • ResearchGate. "Agar well diffusion assay for estimating the MIC of compounds 5a, 5c, 5d, 8 and 12b against S. aureus". ResearchGate. [Link]

  • Reddy, C. S., et al. (2011). "Synthesis and antimicrobial activity of some novel pyrazoles". Der Pharma Chemica. [Link]

  • Yanty, N. A. M., et al. (2013). "WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS". Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Ghamdi, A. M. (2019). "Synthesis and antimicrobial activity of Novel Pyrazole Derivatives". Oriental Journal of Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2016). "Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies". Molecules. [Link]

  • Alfei, S., et al. (2022). "From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents". IRIS UniGe. [Link]

  • Baumann, M., et al. (2023). "Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode". ResearchGate. [Link]

  • Vlaisavljevic, S., et al. (2022). "Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds". Frontiers in Microbiology. [Link]

  • Baumann, M., et al. (2023). "Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode". PubMed. [Link]

  • Patel, P. P., et al. (2012). "Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity". Journal of Pharmacy and Science. [Link]

  • Baumann, M., et al. (2023). "Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode". Semantic Scholar. [Link]

  • Naim, M. J., et al. (2016). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". International Journal of Pharmaceutical Sciences and Research. [Link]

  • Al-Amiery, A. A. (2021). "Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties". Egyptian Journal of Chemistry. [Link]

Sources

"cytotoxicity evaluation of novel pyrazolone derivatives"

This multi-tiered application guide provides a systematic framework for evaluating the cytotoxic properties of novel pyrazolone derivatives. By progressing from broad viability screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their mechanism of action. Positive hits from this in vitro cascade provide a strong rationale for advancing compounds to more complex preclinical models, such as 3D cell cultures and in vivo animal studies, which are necessary steps in the drug development pipeline. [5][6]

References

  • Assessment of mitochondrial membrane potential as an indicator of cytotoxicity - PubMed. (n.d.).
  • Screening Anticancer Drugs with NCI Lines - Cytion. (n.d.).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.).
  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC - NIH. (n.d.).
  • Mitochondrial Membrane Potential Assay - Sartorius. (n.d.).
  • JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
  • Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13 - Benchchem. (n.d.).
  • Detection of compounds inducing distinct caspase pathways - AACR Journals. (2008, May 1).
  • Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (n.d.).
  • Mitochondrial Membrane Potential Assay - PMC - NIH. (n.d.).
  • Mitochondrial Membrane Potential Assay - PMC - NIH. (n.d.).
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7).
  • Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of 1,3-Selenazoles - Benchchem. (n.d.).
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (n.d.).
  • (PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.).
  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.).
  • The potential for caspases in drug discovery - PMC - PubMed Central - NIH. (n.d.).
  • Caspase Activity Assay - Creative Bioarray. (n.d.).
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PubMed Central. (2024, May 17).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (n.d.).
  • Caspase Antibodies and Assays | Life Science Research | Merck. (n.d.).
  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - NIH. (n.d.).
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. (2025, August 6).
  • (PDF) Cytotoxicity study of pyrazole derivatives - ResearchGate. (2025, August 6).
  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake - DergiPark. (2023, April 29).
  • Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - MDPI. (n.d.).
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI. (2020, August 9).
  • MTT assay protocol | Abcam. (n.d.).
  • Oxidative stress assays and oxidative stress markers - Abcam. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC - NIH. (n.d.).
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023, January 17).
  • Novel compound selectively kills cancer cells by blocking their response to oxidative stress. (2011, July 15).
  • Pyrazolone – Knowledge and References - Taylor & Francis. (n.d.).
  • Anti-inflammatory activity of pyrazolone derivatives. | Download Table - ResearchGate. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This molecule, a key intermediate in pharmaceutical and materials science, presents a multi-step synthesis with several potential pitfalls that can impact yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural instructions and provide the underlying chemical reasoning to empower you to diagnose and resolve challenges in your own laboratory work.

I. General Synthesis Overview

The synthesis is typically a two-step process. First, a condensation reaction forms the pyrazolone ring with a nitro functional group. Second, this nitro group is reduced to the target amine. Understanding this workflow is critical for troubleshooting.

Synthesis_Workflow Reactants 3-Nitrophenylhydrazine + Ethyl Acetoacetate Intermediate Step 1: Condensation (Cyclization) --- 5-methyl-2-(3-nitrophenyl)- 2,4-dihydro-3H-pyrazol-3-one Reactants->Intermediate Glacial Acetic Acid Reflux Product Step 2: Reduction --- 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one Intermediate->Product Reducing Agent (e.g., H₂/Pd-C or SnCl₂/HCl)

Caption: Overall synthetic route for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

II. Frequently Asked Questions & Troubleshooting

Step 1: Condensation Reaction (Formation of the Nitro-Intermediate)

Question 1: My yield for the initial condensation to form 5-methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is significantly lower than expected. What are the common causes?

This is a classic Knorr-type pyrazolone synthesis, and while robust, its yield is sensitive to several factors.[1] The reaction involves the condensation of a hydrazine with a β-ketoester.

Possible Causes & Solutions:

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed. Glacial acetic acid serves as both the solvent and the catalyst. If the reaction is sluggish, ensure the acetic acid is of high purity and sufficient volume. A few drops of a stronger acid like sulfuric acid can sometimes be used, but this can also promote side reactions if not carefully controlled.[2]

  • Suboptimal Temperature and Reaction Time: The cyclization requires thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration.

    • Causality: Insufficient heat or time will lead to incomplete reaction, leaving unreacted starting materials or the hydrazone intermediate. Conversely, excessive heat can cause decomposition of the starting materials or product.

    • Recommendation: Refluxing in glacial acetic acid for 4-8 hours is a common starting point.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the phenylhydrazine starting material is consumed (see Protocol 1).

  • Purity of Starting Materials: 3-nitrophenylhydrazine can degrade over time, especially if exposed to air and light. Ethyl acetoacetate can hydrolyze. Using impure starting materials is a primary cause of low yields.

    • Recommendation: Use freshly opened or purified reagents. The purity of 3-nitrophenylhydrazine can be checked by its melting point.

  • Inefficient Product Isolation: The nitro-intermediate often precipitates from the reaction mixture upon cooling and dilution with water or ice.

    • Causality: If the product has some solubility in the aqueous acetic acid mixture, a portion will be lost in the filtrate.

    • Recommendation: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. Washing the crude product should be done with cold water or a cold ethanol/water mixture to minimize dissolution.

Table 1: Troubleshooting the Condensation Step

SymptomPossible CauseRecommended Action
Reaction stalls (TLC shows starting material)Insufficient temperature or catalysis.Ensure vigorous reflux. Check purity of acetic acid. Extend reaction time.
Oily/gummy precipitate instead of solidImpurities present; incomplete reaction.Purify starting materials. Ensure reaction goes to completion via TLC.
Low isolated yield despite full conversionProduct loss during workup.Cool mixture thoroughly before filtration. Wash precipitate with ice-cold solvent.
Dark, discolored productDecomposition from excessive heat.Reduce reflux temperature slightly if possible (e.g., by using a solvent mixture) or reduce reaction time once completion is reached.
Step 2: Reduction of the Nitro Group

Question 2: I'm struggling with the reduction of the nitro-intermediate. The reaction is either incomplete or I get multiple side products. Which reduction method is best?

The reduction of an aromatic nitro group is a very common transformation, but it can be surprisingly tricky. The choice of reducing agent is critical and depends on factors like scale, available equipment, and desired purity. The two most common and effective methods are catalytic hydrogenation and metal-acid reduction.

Method A: Catalytic Hydrogenation (e.g., H₂ with Palladium on Carbon)

  • Expertise & Experience: This is often considered the "cleanest" method. It proceeds under relatively mild conditions and the workup is simple—just filter off the catalyst. The primary byproducts are water and the desired amine.

  • Trustworthiness: The main risk is catalyst poisoning. Sulfur-containing compounds or other functional groups can deactivate the palladium catalyst. Ensure your intermediate is reasonably pure before this step. Another potential issue is over-reduction of other functional groups, though the pyrazolone ring is generally stable under these conditions.

Method B: Metal-Acid Reduction (e.g., Tin(II) Chloride or Iron in Acid)

  • Expertise & Experience: This is a very robust and cost-effective method, particularly for larger scales. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is highly effective.

  • Trustworthiness: The main drawback is the workup. The product is formed as an amine salt, and the reaction mixture contains tin salts. Neutralization with a strong base (like NaOH) is required to liberate the free amine and precipitate tin hydroxides, which can make product extraction cumbersome. Incomplete neutralization can lead to low yields.

Table 2: Comparison of Common Reduction Methods

MethodReagentsAdvantagesDisadvantagesTypical Yield
Catalytic Hydrogenation H₂ gas, Pd/C, Solvent (Ethanol, Methanol, or Ethyl Acetate)Clean reaction, easy workup (filtration), high purity product.Requires specialized hydrogenation equipment, catalyst can be poisoned, potential fire hazard with H₂ and catalyst.>90%
Metal-Acid Reduction SnCl₂·2H₂O / conc. HClInexpensive, robust, tolerant of more functional groups.Difficult workup (neutralization, tin salt removal), potential for metal contamination in product.70-85%

Question 3: My final 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one product is dark brown/purple and degrades quickly. How can I prevent this?

Aromatic amines, especially aminophenyl derivatives, are highly susceptible to air oxidation.

  • Causality: The lone pair of electrons on the nitrogen atom is easily oxidized, leading to the formation of highly colored quinone-imine type structures. This process is often accelerated by light and trace metal impurities.

  • Solutions:

    • Perform Workup Quickly: Do not leave the purified product exposed to air for extended periods.

    • Use an Inert Atmosphere: During the final stages of purification and while drying, use an inert atmosphere of nitrogen or argon.

    • Purification Method: Recrystallization is often superior to column chromatography for amines as the prolonged exposure to silica gel (which can be slightly acidic) can promote oxidation. If chromatography is necessary, consider deactivating the silica gel with triethylamine.

    • Storage: Store the final product in a dark, sealed vial, preferably under an inert atmosphere and in a freezer to maximize its shelf life. The hydrochloride salt form is often more stable to oxidation.[4]

Troubleshooting_Reduction Start Low Yield or Impure Product in Reduction Step Check_TLC Does TLC show unreacted nitro-intermediate? Start->Check_TLC Check_Method Which method was used? Check_TLC->Check_Method No Action_Time Increase reaction time or add more reducing agent/ catalyst. Check_TLC->Action_Time Yes Action_H2 Hydrogenation Issue: - Check catalyst activity - Ensure system is leak-free - Purify intermediate Check_Method->Action_H2 H₂/Pd-C Action_SnCl2 SnCl₂ Issue: - Ensure complete neutralization (check pH > 10) - Extract thoroughly - See Protocol 3 Check_Method->Action_SnCl2 SnCl₂/HCl Check_Workup Is the final product dark/unstable? Action_Oxidation Oxidation Issue: - Work quickly - Use inert atmosphere - Store cold and dark - Consider converting to HCl salt Check_Workup->Action_Oxidation Yes End Improved Yield & Purity Check_Workup->End No Action_Time->End Action_H2->Check_Workup Action_SnCl2->Check_Workup Action_Oxidation->End

Caption: Troubleshooting workflow for the nitro group reduction step.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from general procedures for pyrazolone synthesis.[3][5]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenylhydrazine (10.0 g, 65.3 mmol) and ethyl acetoacetate (9.3 g, 71.8 mmol, 1.1 eq).

  • Reaction: Add 50 mL of glacial acetic acid to the flask. Heat the mixture to a gentle reflux (approximately 118 °C).

  • Monitoring: Allow the reaction to reflux for 6 hours. Monitor the reaction progress by TLC (e.g., using a 2:1 mixture of n-hexane/ethyl acetate as the eluent). The reaction is complete when the spot corresponding to 3-nitrophenylhydrazine has disappeared.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into 250 mL of crushed ice with stirring.

  • Filtration: A yellow precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with two 50 mL portions of cold deionized water.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically a yellow solid. The yield should be in the range of 80-90%.

Protocol 2: Reduction via Catalytic Hydrogenation
  • Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add the 5-methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (5.0 g, 22.8 mmol) and 100 mL of ethanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (250 mg, 5% w/w) under a stream of nitrogen. Caution: Pd/C can be pyrophoric when dry and exposed to air.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and begin vigorous stirring/shaking.

  • Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. The reaction is typically complete in 4-6 hours. Progress can also be checked by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which often appears as an off-white or light tan solid.

  • Purification: The product can be further purified by recrystallization from an ethanol/water mixture.

IV. References

  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Retrieved January 22, 2026, from

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole. Retrieved January 22, 2026, from

  • Al-Amiery, A. A., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(2), 535-541. Retrieved January 22, 2026, from [Link]

  • Nayak, S. K., et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981. Retrieved January 22, 2026, from [Link]

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(43), 10568-10583. Retrieved January 22, 2026, from [Link]

  • Zahra, F., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research, 21(1), e125553. Retrieved January 22, 2026, from [Link]

  • Ferreira, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 506-562. Retrieved January 22, 2026, from [Link]

  • Yıldırım, S., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(16), 4983. Retrieved January 22, 2026, from [Link]

  • Abonia, R., et al. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1181–o1182. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Navigating the Stability of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (PAMP). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Drawing from extensive data on pyrazolone derivatives and the well-documented behavior of its structural analog, Edaravone, this guide provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My PAMP solution is developing a yellow/brownish tint over time. What is causing this discoloration and is my sample still viable?

A1: The discoloration of your PAMP solution is a strong indicator of oxidative degradation. The primary cause is the presence of the 3-aminophenyl moiety, which is susceptible to oxidation, potentially forming colored quinone-imine type structures. This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

While slight discoloration may not significantly impact all experimental outcomes, it signifies a change in the chemical purity of your sample. For sensitive applications, such as quantitative assays or in-vivo studies, it is crucial to use a freshly prepared, colorless solution to ensure data accuracy and reproducibility. We recommend performing a purity check via HPLC if you observe any color change.

Q2: I'm observing a loss of PAMP concentration in my aqueous solution over a short period, even when stored at 4°C. What are the primary factors driving this instability?

A2: The instability of PAMP in aqueous solutions is analogous to that of Edaravone, a structurally similar pyrazolone. The degradation is primarily driven by two factors: pH and dissolved oxygen.[1]

  • pH: Pyrazolone compounds can exist in different tautomeric forms (keto and enol) and as an anion in aqueous solutions. The anionic form is particularly susceptible to oxidation.[1] The equilibrium between these forms is pH-dependent. While the optimal pH for PAMP has not been explicitly defined in the literature, for the related compound Edaravone, a slightly acidic pH range of 3.0-4.5 has been shown to enhance stability by reducing the concentration of the more reactive anion.[2]

  • Oxygen: Dissolved molecular oxygen is a critical factor in the degradation of pyrazolones. The pyrazolone anion can donate an electron to oxygen, initiating a free-radical chain reaction that leads to the formation of various degradation products, including dimers and trimers.[1]

To mitigate concentration loss, it is imperative to control both the pH of your solution and to minimize its exposure to oxygen.

Q3: What are the best practices for preparing and storing PAMP solutions to maximize their stability?

A3: Adhering to the following best practices will significantly enhance the stability of your PAMP solutions:

  • Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents.

  • Deoxygenate Your Solvents: Before dissolving the PAMP, thoroughly deoxygenate your aqueous buffers or solvents by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes.[2]

  • Control the pH: If compatible with your experimental design, consider using a buffer in the slightly acidic range (e.g., pH 3.0-4.5).

  • Protect from Light: Prepare and store solutions in amber vials or wrap the container with aluminum foil to prevent photolytic degradation.[2]

  • Maintain Low Temperatures: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them as quickly as possible.

  • Consider Antioxidants: For long-term storage or demanding applications, the addition of antioxidants like glutathione has been shown to stabilize aqueous solutions of the analogous compound, Edaravone.[1]

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh for each experiment.

Q4: I see unexpected peaks in my HPLC chromatogram when analyzing my PAMP sample. What could these be?

A4: The appearance of new peaks in your HPLC chromatogram is a clear sign of degradation. These peaks likely correspond to various degradation products. Based on studies of similar pyrazolone compounds, these could include:

  • Oxidation Products: As mentioned in Q1, the aminophenyl group is prone to oxidation.

  • Hydrolysis Products: Although generally less common for the pyrazolone ring itself under neutral conditions, hydrolysis could occur under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Dimers and Trimers: Oxidative coupling of PAMP molecules can lead to the formation of larger oligomeric species.[2]

To identify these products, a forced degradation study coupled with LC-MS analysis is recommended. This will help in elucidating the structure of the degradants and confirming the degradation pathway.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate formation in aqueous solution. Formation of insoluble degradation products (e.g., oligomers).[2]This indicates significant degradation. Discard the solution and prepare a fresh one using deoxygenated solvents and other stabilization techniques.
Inconsistent results between experiments. Degradation of PAMP stock or working solutions between experiments.Prepare fresh solutions for each experiment. If using a stock solution, aliquot it into single-use vials upon initial preparation to avoid multiple freeze-thaw cycles.
Loss of biological activity. The active form of the compound has degraded.Confirm the purity of your solution by HPLC before each experiment. Implement the recommended handling and storage procedures to minimize degradation.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways for PAMP, drawing parallels with the known degradation of Edaravone.

G cluster_main PAMP Degradation PAMP PAMP (2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one) Oxidation Oxidative Stress (O2, Light, Metal Ions) PAMP->Oxidation Hydrolysis Hydrolytic Stress (Strong Acid/Base) PAMP->Hydrolysis Degradation_Products Oxidized Products (e.g., Quinone-imines) Oxidation->Degradation_Products Primary Pathway Oligomers Dimers/Trimers Oxidation->Oligomers Self-Reaction Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened

Caption: Potential degradation pathways for PAMP in solution.

G cluster_comparison PAMP vs. Edaravone: Key Instability Feature PAMP PAMP Amino_Group 3-Aminophenyl Group (Electron Donating) PAMP->Amino_Group Edaravone Edaravone Phenyl_Group Phenyl Group Edaravone->Phenyl_Group Increased_Oxidation Increased Susceptibility to Oxidation Amino_Group->Increased_Oxidation Standard_Oxidation Known Susceptibility to Oxidation Phenyl_Group->Standard_Oxidation

Sources

Technical Support Center: Troubleshooting Pyrazolone Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazolone synthesis, particularly the ubiquitous Knorr synthesis and its variations. My aim is to provide not just procedural steps, but a deeper understanding of the causality behind common side reactions and how to mitigate them effectively. Every protocol and piece of advice is grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

My Knorr pyrazolone synthesis is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in a Knorr pyrazolone synthesis, typically the reaction between a β-ketoester and a hydrazine, can stem from several factors. Let's break them down systematically.

Causality and Troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. The condensation of hydrazines with β-ketoesters is generally fast, but factors like steric hindrance on either reactant or suboptimal reaction temperatures can slow it down.[1]

    • Troubleshooting Protocol:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of your starting materials. A common mobile phase for this is 100% ethyl acetate.[1]

      • Increase reaction time or temperature: If starting material is still present after the initial reaction time, consider extending it. Gentle heating (e.g., refluxing in ethanol) can also drive the reaction to completion. However, be mindful that excessive heat can sometimes promote side reactions.

  • Purity of Starting Materials: Hydrazine derivatives can degrade over time, and impurities in your β-ketoester can lead to unwanted side products.

    • Preventative Measures:

      • Use freshly opened or properly stored hydrazine. Hydrazine is toxic and should be handled with care.[1]

      • Ensure the purity of your β-ketoester through distillation or by purchasing from a reputable supplier.

  • Suboptimal pH: The initial condensation to form the hydrazone and the subsequent cyclization are influenced by pH. While the reaction is often carried out under neutral or slightly acidic conditions (e.g., in ethanol with a few drops of acetic acid), the optimal pH can be substrate-dependent.[2][3]

    • Troubleshooting Protocol:

      • If the reaction is sluggish, try adding a catalytic amount of a mild acid like acetic acid.

      • Conversely, if you are observing degradation, the conditions might be too acidic.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete No starting material optimize_conditions Increase Time/Temperature incomplete->optimize_conditions check_purity Assess Starting Material Purity complete->check_purity re_run Re-run Experiment optimize_conditions->re_run impure Impure Reagents check_purity->impure Impurities detected check_pH Evaluate Reaction pH check_purity->check_pH Reagents are pure purify_reagents Purify/Replace Reagents impure->purify_reagents purify_reagents->re_run adjust_pH Adjust pH (e.g., add catalytic acid) check_pH->adjust_pH adjust_pH->re_run

Caption: Troubleshooting workflow for low pyrazolone yield.

I've isolated my product, but NMR analysis suggests a mixture of isomers. How can I control the regioselectivity of the reaction?

The formation of regioisomers is a classic challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[2][4] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound the more nucleophilic nitrogen of the hydrazine attacks first, and which nitrogen then participates in the cyclization.[5]

Understanding and Controlling Regioselectivity:

  • Electronic and Steric Effects: The inherent electronic and steric properties of your substrates are the primary determinants of regioselectivity.

    • Hydrazine: For a substituted hydrazine (e.g., phenylhydrazine), the unsubstituted nitrogen is generally more nucleophilic and less sterically hindered, and will preferentially attack the more electrophilic carbonyl group.[5]

    • β-Ketoester: The ketone carbonyl is typically more electrophilic and reactive towards nucleophiles than the ester carbonyl.[5]

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[6]

SolventTypical Regioisomeric Ratio (desired:undesired)Reference
EthanolOften results in mixtures[6]
TFESignificant improvement in selectivity[6]
HFIPCan provide excellent selectivity (>99:1)[6]
  • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting the regiochemical outcome.[2] Acid catalysis can sometimes alter the preferred reaction pathway.

Strategies for Improving Regioselectivity:

  • Solvent Selection: If you are obtaining a mixture of isomers, switching from ethanol to a fluorinated alcohol like TFE or HFIP is a highly effective strategy.[6]

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance the kinetic selectivity for one isomer.

  • Purification of Isomers: If complete regioselectivity cannot be achieved, the isomers can often be separated by column chromatography.

Protocol for Isomer Separation by Flash Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%) is often effective. The optimal solvent system should be determined by TLC analysis.

  • Sample Loading: For best results, use a dry loading technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column.[7]

My reaction mixture has turned a dark color, and I'm seeing multiple spots on my TLC plate that are not my starting materials or product. What are these impurities?

The appearance of dark colors and multiple unexpected spots on a TLC plate often points to the formation of various side products. In pyrazolone synthesis, these can include dimers, Michael adducts, and products from reactions with impurities.

Common Side Products and Their Formation:

  • Pyrazolone Dimers: Pyrazolones can undergo dimerization, especially under certain conditions. For instance, 5-aminopyrazoles can dimerize through Cu-promoted C-H/N-H, C-H/C-H, and N-H/N-H bond coupling to form pyrazole-fused pyridazines and pyrazines.[5] While the exact mechanism for simple pyrazolone dimerization can vary, it often involves radical pathways or condensation reactions.

    • Mitigation Strategies:

      • Control Reaction Conditions: Avoid harsh oxidizing conditions unless intended.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

      • Purification: Dimeric byproducts can often be separated from the desired monomeric pyrazolone by recrystallization or chromatography due to their higher molecular weight and different polarity.

  • Michael Adducts: If your β-dicarbonyl compound has the potential to act as a Michael acceptor, or if there are other Michael acceptors present in the reaction mixture, the hydrazine can participate in a Michael addition reaction, leading to byproducts.

    • Identification: These adducts will have a mass corresponding to the addition of the hydrazine to the Michael acceptor. They can be characterized by NMR and mass spectrometry.

    • Prevention: Ensure the purity of your starting materials to eliminate unintended Michael acceptors. If the β-dicarbonyl itself is prone to this, careful control of reaction conditions (e.g., temperature, stoichiometry) may be necessary.

Visualizing a Potential Dimerization Pathway

dimerization_pathway cluster_monomer Pyrazolone Monomers cluster_conditions Reaction Conditions P1 Pyrazolone (Molecule 1) Dimer Dimerized Product P1->Dimer P2 Pyrazolone (Molecule 2) P2->Dimer C Oxidant or Catalyst (e.g., Cu(II)) C->Dimer Promotes

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve higher yields, better purity, and greater control over your reactions.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section directly addresses specific problems you might be facing in the lab. The question-and-answer format is designed to help you quickly identify and resolve your experimental hurdles.

Q1: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I fix this?

A1: Low or no yield is a frequent challenge in pyrazole synthesis, often stemming from several factors. Let's break down the potential culprits and their solutions:

  • Incomplete Reaction: The most straightforward reason for low yield is that the reaction has not proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: Many condensation reactions for pyrazole synthesis require heat.[1] Consider refluxing the reaction mixture. For thermally sensitive substrates, a modest increase in temperature can be beneficial. Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[1][2][3]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical, especially in classic methods like the Knorr and Paal-Knorr syntheses.[1][4][5]

    • Troubleshooting:

      • Catalyst Screening: If using an acid catalyst, experiment with both protic acids (e.g., acetic acid, HCl) and Lewis acids (e.g., Sc(OTf)₃, nano-ZnO).[1][6] The optimal catalyst can be highly substrate-dependent.

      • Catalyst Loading: Ensure you are using the correct catalytic amount. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions.

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume your starting materials and reduce the yield of the desired pyrazole.[1]

    • Troubleshooting:

      • Control Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent may lead to the formation of byproducts.

      • Temperature Management: For exothermic reactions, uncontrolled temperature increases can lead to the formation of impurities and product degradation.[7] Ensure efficient heat dissipation, especially during scale-up.[7]

  • Degradation of Starting Materials or Product: The stability of your reactants and the final pyrazole product under the reaction conditions is crucial.

    • Troubleshooting:

      • Check pH: Some pyrazoles can undergo ring-opening in the presence of a strong base.[8][9] Ensure your reaction conditions are not overly basic if your product is susceptible to this degradation pathway.

      • Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q2: I am struggling with poor regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. How can I control which regioisomer is formed?

A2: Achieving high regioselectivity is a common challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls in the Knorr synthesis.[7][10] The formation of two regioisomers occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.[10] Here’s how you can influence the outcome:

  • Steric and Electronic Control: The inherent steric and electronic properties of your substrates play a significant role.

    • Mechanism Insight: The less sterically hindered and more electrophilic carbonyl group is generally favored for the initial attack by the hydrazine.

    • Troubleshooting:

      • Substrate Modification: If possible, modify the substituents on your 1,3-dicarbonyl to enhance the steric or electronic differences between the two carbonyls.

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.

    • Troubleshooting:

      • Solvent Screening: Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to give better results in some cases compared to commonly used polar protic solvents like ethanol.[11] Conduct a solvent screen to find the optimal medium for your specific substrates.

  • pH Control: The pH of the reaction medium can influence which carbonyl is more activated.

    • Troubleshooting:

      • Acid Catalyst Choice: Experiment with different acid catalysts to see how they affect the regioselectivity. The pKa of the acid can play a role.

Q3: My reaction mixture is turning a dark color, and I'm getting a lot of impurities. What's causing this and how can I get a cleaner reaction?

A3: The formation of colored impurities is often an indication of side reactions or degradation, frequently associated with the hydrazine starting material.[12]

  • Hydrazine Stability: Phenylhydrazine and its derivatives can be prone to oxidation and decomposition, leading to colored byproducts.

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure your hydrazine starting material is of high quality and has been stored correctly.

      • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.

      • Controlled Reagent Addition: Slow, controlled addition of the hydrazine derivative, especially on a larger scale, can help manage any exotherm and reduce the formation of side products.[7]

  • Reaction Temperature: Excessive heat can promote decomposition and the formation of tars.

    • Troubleshooting:

      • Optimize Temperature: While heating is often necessary, avoid excessively high temperatures. Determine the minimum temperature required for a reasonable reaction rate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Knorr and Paal-Knorr pyrazole syntheses?

A1: While both are fundamental methods for synthesizing five-membered heterocycles, they differ in their starting materials and the resulting ring system. The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole.[5][13][14] The Paal-Knorr synthesis, in its broader sense, is used to synthesize furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[15] The Paal-Knorr pyrrole synthesis specifically uses a 1,4-dicarbonyl and a primary amine or ammonia.[16]

Q2: Can I run pyrazole synthesis under solvent-free conditions?

A2: Yes, solvent-free conditions, often coupled with microwave irradiation, can be a highly effective and environmentally friendly approach for pyrazole synthesis.[2][3][17] This method can lead to shorter reaction times and improved yields.[2]

Q3: What analytical techniques are best for monitoring the progress of my pyrazole synthesis?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[1] For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[18]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, DMF)

  • Acid catalyst (e.g., catalytic amount of HCl or Acetic Acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the acid catalyst to the solution.

  • Slowly add the hydrazine derivative to the stirred solution at room temperature. Note that the reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Data Summary: Influence of Reaction Conditions on Yield

The following table summarizes the impact of different catalysts and solvents on the yield of a model pyrazole synthesis.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneWater100160
2Sc(OTf)₃ (10)Water100160
3La(OTf)₃ (10)Toluene110892
4Acetic AcidEthanolReflux475-85
5Nano-ZnOSolvent-free801>90[1]

Section 4: Visualizing Workflows and Mechanisms

Knorr Pyrazole Synthesis Workflow

Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine 1,3-Dicarbonyl, Hydrazine, Solvent, and Catalyst heat 2. Heat to Reflux reagents->heat monitor 3. Monitor by TLC/LC-MS heat->monitor cool 4. Cool to Room Temp. monitor->cool isolate 5. Isolate Crude Product (Filtration/Evaporation) cool->isolate purify 6. Purify (Crystallization/Chromatography) isolate->purify

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.[18]

Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H₂O) cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration (-H₂O)

Caption: The general mechanism of the Knorr pyrazole synthesis.[4][5][10]

References

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Preventing degradation of pyrazole compounds during synthesis - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters - ACS Publications.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions - SciELO.
  • Optimization of reaction conditions a Entry Catalyst (10 mol%) Solvent b Temp. (1C) Time (h) Yield c (%) - ResearchGate.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
  • Various methods for the synthesis of pyrazole. - ResearchGate.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Paal–Knorr synthesis - Wikipedia.
  • "detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem.
  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring - American Chemical Society.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH.
  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.

Sources

Technical Support Center: Stability and Handling of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 90-32-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. By understanding its potential instabilities, you can ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

Q1: What are the primary factors that can cause the degradation of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one?

A1: The degradation of this compound is primarily influenced by three main factors, stemming from its chemical structure which contains both an aromatic amine and a pyrazolone ring:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[1] This can lead to the formation of colored impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, especially involving the aromatic amine moiety.[2]

  • Hydrolysis: The pyrazolone ring, being a lactam-like structure, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

Q2: I've noticed my solid sample of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has changed color over time. What could be the cause?

A2: A change in color, often to a brownish or reddish hue, is a common indicator of degradation, particularly oxidative degradation of the aromatic amine group.[3] This process can be accelerated by exposure to air and light. Even in a solid state, slow oxidation can occur on the surface of the material.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To minimize degradation, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[3]

  • Light Protection: Keep in an amber vial or a container protected from light.

  • Temperature Control: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • pH Neutrality: If in solution, maintain a pH close to neutral, as strong acids or bases can catalyze hydrolysis.

Q4: Can I use common laboratory solvents to dissolve this compound? Are there any I should avoid?

A4: The compound is generally soluble in common organic solvents like ethanol, methanol, and DMSO.[4] However, it's crucial to use high-purity, peroxide-free solvents, as impurities can initiate degradation. Avoid prolonged storage in solution, especially in protic solvents that can participate in hydrolysis or solvents that may contain peroxide impurities (e.g., older bottles of THF or diethyl ether).

Q5: Are there any known incompatible excipients I should be aware of when formulating this compound?

A5: While specific excipient compatibility studies for this exact molecule are not widely published, general principles suggest avoiding excipients with reactive impurities.[5] These can include:

  • Reducing sugars (e.g., lactose): Can potentially react with the amine group.

  • Excipients with high levels of peroxides (e.g., povidone): Can promote oxidation.

  • Metal stearates (e.g., magnesium stearate): Trace metal ions can catalyze oxidation. It is always recommended to perform compatibility studies with your specific formulation.[6][7]

II. Troubleshooting Guides

This section provides structured guidance to identify and resolve common degradation-related issues encountered during experiments.

Guide 1: Discoloration of Solid Compound or Solutions

Problem: The solid compound or its solution has developed a yellow, brown, or reddish color.

Likely Cause: Oxidation of the 3-aminophenyl moiety.

Troubleshooting Workflow:

A Discoloration Observed B Review Storage Conditions: - Exposed to air? - Exposed to light? - Elevated temperature? A->B C Perform Purity Analysis (e.g., HPLC-UV) B->C D Compare to a fresh or reference standard C->D E Additional peaks or shoulders observed? D->E F YES E->F Yes G NO E->G No H Implement Corrective Actions: - Store under inert gas (N2/Ar) - Use amber vials - Store at recommended temperature F->H J Issue likely not degradation. Consider other sources of contamination. G->J I Consider purification if degradation is significant H->I

Caption: Troubleshooting workflow for discoloration.

Detailed Steps:

  • Assess Storage: Immediately review how the compound has been stored. Was the container properly sealed? Was it protected from light?

  • Analytical Confirmation: Prepare a solution of the discolored material and analyze it by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Compare to Standard: If available, run a sample of a fresh, non-discolored batch or a certified reference standard under the same HPLC conditions.

  • Identify Degradants: Look for the appearance of new peaks, typically at different retention times, or shoulders on the main peak, which indicate the presence of impurities.

  • Corrective Measures: If degradation is confirmed, discard the degraded material or consider repurification if feasible. Implement stringent storage protocols for all new batches.

Guide 2: Inconsistent or Unexpected Experimental Results

Problem: Variability in assay results, loss of biological activity, or unexpected side products in a reaction.

Likely Cause: Degradation of the starting material, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, leading to a lower effective concentration and the presence of reactive impurities.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Verify Purity of Starting Material (HPLC, LC-MS) A->B C Degradation Products Detected? B->C D YES C->D Yes E NO C->E No I Purify starting material or obtain a new batch D->I F Investigate Potential Degradation During the Experiment E->F J Source of inconsistency is likely elsewhere in the experimental protocol E->J G Check solvent purity (peroxide test) F->G H Evaluate reaction/assay conditions (pH, temperature, light exposure) F->H K Modify protocol: - Use fresh, purified solvents - Adjust pH to neutral - Protect from light - Use antioxidants if compatible G->K H->K I->B

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Purity Check: Before starting your experiment, always run a purity check on your starting material using a validated analytical method like HPLC.

  • In-process Stability: Consider if the experimental conditions themselves could be causing degradation.

    • Solvents: Test your solvents for peroxides, especially if they are ethers or other susceptible solvents.

    • pH: Measure the pH of your reaction or assay medium.

    • Light and Heat: Are your experiments conducted under bright light or at elevated temperatures for extended periods?

  • Protocol Modification:

    • Solvent Degassing: Degas solvents to remove dissolved oxygen.

    • Antioxidants: If compatible with your system, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E.[8]

    • Work in the Dark: If photolability is suspected, conduct experiments in a dark room or with amber-colored glassware.

III. Understanding Degradation Pathways

A fundamental understanding of the likely degradation pathways is crucial for developing effective preventative strategies.

A. Oxidative Degradation

The primary site of oxidation is the aromatic amine. This can proceed through a radical mechanism, leading to a variety of colored products, including nitroso, nitro, and dimeric/polymeric species.[1]

cluster_0 Oxidative Degradation Pathway A 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one C Amino Radical Cation A->C B Oxidizing Species (O2, Peroxides, Metal Ions) B->A D Dimerization/Polymerization (Colored Products) C->D E Further Oxidation (Nitroso, Nitro compounds) C->E

Caption: Proposed oxidative degradation pathway.

B. Hydrolytic Degradation

The pyrazolone ring contains an amide bond within its structure. Under harsh acidic or basic conditions, this bond can be cleaved via hydrolysis.

cluster_1 Hydrolytic Degradation Pathway A 2-(3-aminophenyl)-5-methyl- 2,4-dihydro-3H-pyrazol-3-one C Ring-Opened Product (Hydrazide-acid) A->C B Strong Acid (H+) or Strong Base (OH-) B->A

Caption: Proposed hydrolytic degradation pathway.

C. Photodegradation

Aromatic amines are known to be susceptible to photodegradation. UV light can provide the energy to promote the molecule to an excited state, which can then undergo oxidation or other reactions more readily.

IV. Protocols for Stability Assessment

To proactively assess the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[9]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS system (for identification of degradants)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. An example method for a similar compound uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.

    • Use a Photodiode Array (PDA) detector to check for peak purity and identify the UV spectra of the degradation products.

    • Analyze the samples by LC-MS to determine the mass of the degradation products to aid in their structural elucidation.

Data Summary Table:

Stress Condition% Degradation (Approx.)Number of Degradation Products
0.1 M HCl, 60°C, 24h[Record Data][Record Data]
0.1 M NaOH, 60°C, 24h[Record Data][Record Data]
3% H₂O₂, RT, 24h[Record Data][Record Data]
Heat (Solid), 60°C, 7d[Record Data][Record Data]
Heat (Solution), 60°C, 24h[Record Data][Record Data]
Photolysis[Record Data][Record Data]

V. References

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (n.d.). SID. Retrieved from [Link]

  • ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilized aromatic amines. Retrieved from

  • MDPI. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug -Excipient compatibility study. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • IJCRT.org. (2023). Selection of Different Excipients for Controlled Release Formulations of Pantoprazole Through Drug–Excipient Compatibility Testing. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Overall reaction of the pyrazole ring formation. Retrieved from [Link]

  • SlideShare. (n.d.). pharmaceutical organic chemistry-ii second year b. pharmacy (semester-iii) aromatic amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. Retrieved from [Link]

  • AAPS PharmSciTech. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Retrieved from [Link]

  • MDPI. (n.d.). Auramine O UV Photocatalytic Degradation on TiO 2 Nanoparticles in a Heterogeneous Aqueous Solution. Retrieved from [Link]

  • American Chemical Society. (2026). Amine-Appended Hyper-Crosslinked Polymers for Direct Air Capture of CO2. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilization of aromatic amines. Retrieved from

  • ACS Publications. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Retrieved from [Link]

  • PubMed Central. (n.d.). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • Frontiers. (n.d.). Potential use of antioxidants for the treatment of chronic inflammatory diseases. Retrieved from [Link]

Sources

Technical Support Center: Solubility Troubleshooting for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. We will delve into the physicochemical properties of this molecule, provide actionable troubleshooting advice in a direct question-and-answer format, and outline detailed protocols to ensure reliable and reproducible results.

Section 1: Compound Overview & Key Physicochemical Properties

Understanding the inherent chemical nature of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is the foundation for troubleshooting its solubility. This molecule is an ampholyte, meaning it possesses both acidic and basic functional groups, which dictates its pH-dependent solubility.

  • The aminophenyl group is analogous to aniline, which has a pKa of approximately 4.6. We can therefore estimate pKa₁ ≈ 4.6 for the protonation of this basic nitrogen.

  • The pyrazolone ring proton is similar to that in the well-studied drug Edaravone (5-methyl-2-phenyl-4H-pyrazol-3-one), which has a pKa of 7.0.[1] We will use pKa₂ ≈ 7.0 as a working estimate for the deprotonation of this acidic proton.

These two pKa values are critical: they tell us how the molecule's net charge changes with pH, which in turn governs its interaction with aqueous buffers. The molecule will be positively charged at low pH, neutral in the mid-range, and negatively charged at high pH.

PropertyValue / DescriptionSource
IUPAC Name 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-onePubChem[2]
Molecular Formula C₁₀H₁₁N₃OPubChem[2]
Molecular Weight 189.21 g/mol PubChem[2]
Estimated LogP 0.6PubChem[2]
Estimated pKa₁ (Basic) ~4.6 (Aminophenyl group)Analogy to Aniline
Estimated pKa₂ (Acidic) ~7.0 (Pyrazolone ring)Analogy to Edaravone[1]
pH-Dependent Ionization States

The solubility of this compound in aqueous buffers is fundamentally linked to its ionization state. The molecule will exhibit its lowest solubility when it is electrically neutral, a pH range known as the isoelectric point (pI).[3] Based on our estimated pKa values, the neutral species will be most prevalent between pH 4.6 and 7.0.

G cluster_low_ph Low pH (pH < 4.6) cluster_mid_ph Mid pH (pH 4.6 - 7.0) cluster_high_ph High pH (pH > 7.0) cation Cationic Form (High Solubility) -NH3+ group neutral Neutral/Zwitterionic Form (LOWEST SOLUBILITY) -NH2 and N-H groups cation->neutral +OH- neutral->cation +H+ anion Anionic Form (High Solubility) Deprotonated Pyrazolone neutral->anion +OH- anion->neutral +H+

Caption: pH-dependent ionization states and their expected solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in a neutral aqueous buffer (e.g., PBS at pH 7.4)?

A: This is the most common issue and is expected based on the molecule's structure. At pH 7.4, which is above pKa₁ (~4.6) and very close to pKa₂ (~7.0), a significant portion of the molecules will be in the neutral, uncharged form.[1] Molecules generally exhibit their lowest aqueous solubility when they have no net electrical charge.[3] The positive LogP value, while not high, also indicates a preference for a more lipophilic environment over a purely aqueous one.

Q2: How can I systematically determine the optimal pH for solubility?

A: You should perform a pH-solubility profile. The World Health Organization (WHO) recommends, for Biopharmaceutics Classification System (BCS) studies, testing at a minimum of three pH conditions: pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating intestinal fluid).[4][5] Given the estimated pKa values, we recommend extending this range to include a more basic pH, such as pH 8.0 or 9.0, to ensure you capture the solubility increase from deprotonation of the pyrazolone ring.

Q3: Can I use organic co-solvents to improve solubility for stock solutions?

A: Yes. Pyrazole derivatives are typically soluble in polar aprotic organic solvents.[6] Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions. Ethanol can also be used.[6] However, be aware that when you dilute this organic stock into an aqueous buffer, the compound may precipitate if the final concentration exceeds its thermodynamic solubility in that buffer. This is a common phenomenon known as "crashing out."

Q4: My compound is the hydrochloride salt form. Will this be more soluble?

A: Yes, initially. The hydrochloride salt form (e.g., C₁₀H₁₁N₃O·HCl) means the basic aminophenyl group is already protonated.[7][8] When dissolved in water, it will readily dissociate, yielding the soluble cationic form of your compound. However, if you add this salt to a buffer with a pH significantly above the pKa of the amine (~4.6), the buffer will neutralize the protonated amine, leading to the formation of the less soluble neutral species and potential precipitation. The final solubility is always dictated by the compound's intrinsic properties at the final pH of the solution.

Section 3: Troubleshooting Guide: Common Solubility Problems

Problem 1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer.
  • Underlying Cause: You are observing the difference between kinetic and thermodynamic solubility. Your DMSO stock allows for a highly concentrated, kinetically stable solution. Upon dilution into a buffer where the compound has low intrinsic solubility, the solution becomes supersaturated. The molecules then rapidly self-associate and precipitate to reach their more stable, lower-energy, thermodynamically soluble concentration.

  • Troubleshooting Steps & Solution:

    • Reduce Final Concentration: The simplest first step is to try diluting your stock to a lower final concentration in the buffer.

    • Change Dilution Method: Instead of adding the stock to the buffer, try adding the buffer to the stock solution slowly while vortexing vigorously. This can sometimes keep the compound in solution longer, but it does not change the final equilibrium solubility.

    • Determine True Equilibrium Solubility: To find the maximum stable concentration, you must perform an equilibrium solubility measurement. The "shake-flask" method is the gold standard.[4][9] This involves adding an excess of the solid compound (not a DMSO stock) to your buffer and allowing it to equilibrate for an extended period (e.g., 24-48 hours) with agitation. This ensures you are measuring the true thermodynamic solubility.

Caption: Workflow for addressing precipitation from DMSO stock.

Problem 2: My solubility results are inconsistent between experiments.
  • Underlying Cause: Inconsistent solubility data is almost always due to a lack of control over experimental variables. The most common culprits are:

    • Insufficient Equilibration Time: Solubility is an equilibrium process. If you sample too early, especially for poorly soluble compounds, the solution will not yet be saturated, leading to artificially low and variable readings.

    • Temperature Fluctuations: Solubility is temperature-dependent. Experiments must be conducted in a temperature-controlled environment (e.g., an incubator shaker at 37 ± 1 °C as per WHO guidelines).[4][5]

    • pH Shift: Adding a significant amount of an acidic or basic compound can overwhelm the buffer's capacity, causing the final pH of the solution to differ from the starting pH of the buffer.[10] This is especially relevant when working near one of the compound's pKa values.

    • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. Ensure you are using the same batch and form of the solid material for all experiments.

  • Troubleshooting Steps & Solution:

    • Validate Equilibration Time: Set up a time-course experiment. Measure the concentration of the dissolved compound at several time points (e.g., 4, 8, 24, 48 hours). Equilibrium is reached when the concentration no longer increases over time.

    • Control Temperature: Use a calibrated incubator shaker for all equilibration steps.

    • Verify Final pH: After reaching equilibrium and before analysis, measure the pH of the supernatant. If it has shifted by more than ~0.2 pH units, you may need to use a buffer with a higher buffer capacity or adjust the final pH.[5]

    • Standardize Solid Material: Use the same batch of compound for a given set of experiments to minimize variability from different solid-state forms.

Section 4: Experimental Protocols

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is adapted from WHO guidelines for BCS classification and is considered the definitive method for determining thermodynamic solubility.[4][5]

Materials:

  • 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (solid powder)

  • Buffer solutions of desired pH (e.g., pH 1.2, 4.5, 6.8, 8.0)

  • Glass vials or tubes with screw caps

  • Temperature-controlled orbital shaker (set to 37 °C)

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Compound Addition: Add an excess amount of the solid compound to a vial. An amount sufficient to leave undissolved solid at the end of the experiment is required. A good starting point is 2-5 mg per 1 mL of buffer.

  • Buffer Addition: Add a precise volume of the pre-warmed (37 °C) buffer to the vial.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker set to 37 °C. Agitate at a speed sufficient to keep the solid suspended (e.g., 100-150 rpm) for a pre-determined equilibration time (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 1 hour to allow undissolved solids to settle.

  • pH Measurement: Carefully open the vial and measure the pH of the supernatant to confirm it has not significantly shifted.

  • Sampling and Filtration: Withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles. Discard the first few drops of the filtrate to avoid adsorption effects from the filter membrane.

  • Dilution and Analysis: Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the sample using a validated analytical method to determine the concentration of the dissolved compound. This value represents the equilibrium solubility at that specific pH and temperature.

Protocol 2: High-Throughput Kinetic Solubility Assay (UV-based)

This method is suitable for rapid, early-stage assessment of solubility from a DMSO stock.[11]

Materials:

  • 10 mM DMSO stock solution of the compound

  • Buffer solutions of desired pH

  • 96-well filter plate (e.g., 0.45 µm)

  • 96-well UV-transparent collection plate

  • Multichannel pipette

  • Plate reader with UV absorbance capability

Procedure:

  • Plate Preparation: Add 198 µL of each buffer to different wells of the 96-well filter plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well (this results in a 1:100 dilution, a final concentration of 100 µM, and 1% DMSO).

  • Incubation: Seal the plate and shake at room temperature for 1.5-2 hours to allow for precipitation.

  • Filtration: Place the filter plate on top of the UV collection plate and centrifuge to filter the solutions into the collection plate.

  • Analysis: Read the UV absorbance of the filtrate in the collection plate at the compound's λ_max.

  • Calculation: Compare the absorbance of the samples to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble) to calculate the soluble concentration.

Section 5: Data Interpretation

Your pH-solubility data should be compiled into a clear format for analysis. The resulting graph will visually represent the compound's behavior.

Table for pH-Solubility Data

Buffer pH (Initial)Buffer pH (Final)Replicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)Std. Dev.
1.2
4.5
6.8
8.0
Hypothetical pH-Solubility Profile

The data can be plotted to generate a pH-solubility profile. For an amphoteric compound like this, you should expect a "U" or "V" shaped curve, with the lowest solubility occurring between the two pKa values.

G cluster_0 pH-Solubility Profile for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one x_axis pH y_axis Solubility (log scale) x_axis->y_axis p1 p2 p1->p2 a1 High Solubility (Cationic Form) p1->a1 p3 p2->p3 p4 p3->p4 a2 Lowest Solubility (Neutral Form) p3->a2 p5 p4->p5 a3 High Solubility (Anionic Form) p5->a3

Caption: Expected pH-solubility profile for an amphoteric compound.

By systematically applying these principles and protocols, you can effectively troubleshoot solubility issues and generate high-quality, reliable data for your research and development projects.

References

  • Solubility and pH of amines. Royal Society of Chemistry. [Link]

  • Garrido, P. et al. (2023). Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. National Institutes of Health (NIH).[Link]

  • Takasugi, Y. et al. (2023). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. National Institutes of Health (NIH).[Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO).[Link]

  • Pyrazole - Solubility of Things. Solubility of Things.[Link]

  • The Versatility of Pyrazolone Derivatives in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. PubChem, National Center for Biotechnology Information.[Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. American Association of Pharmaceutical Scientists.[Link]

  • Kinetic Solubility Assays Protocol. AxisPharm.[Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.[Link]

  • Method for preparing buffer solutions for in vitro drug solubility testing.
  • Li, H. et al. (2018). Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models. ResearchGate.[Link]

  • Cysewski, P. et al. (2022). Equilibrium solubility of edaravone in some binary aqueous and non-aqueous solutions reconsidered: Extended Hildebrand solubility approach, transfer property and preferential solvation. ResearchGate.[Link]

  • Cysewski, P. et al. (2022). Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. ResearchGate.[Link]

  • How does one decide on buffer choice for protein solubility? ResearchGate.[Link]

  • Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification. National Institutes of Health (NIH).[Link]

  • 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride. A&J Pharmtech.[Link]

  • How do amines and amides affect the pH of a solution? ChemGulf.[Link]

  • Klitgaard, M. et al. (2021). Selection of In Vivo Predictive Dissolution Media Using Drug Substance and Physiological Properties. Diva-Portal.org.[Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION... World Health Organization (WHO).[Link]

  • Lee, T. et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate.[Link]

  • Shi, D. et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Institutes of Health (NIH).[Link]

  • Isoelectric point. Wikipedia.[Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.[Link]

Sources

Technical Support Center: Interpreting NMR Spectra of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the interpretation of ¹H and ¹³C NMR spectra of the compound 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This resource is designed to address specific experimental challenges and provide both theoretical explanations and practical solutions.

Understanding the Molecule: Predicted NMR Spectral Features

Before troubleshooting, it is essential to have a baseline understanding of the expected NMR spectrum for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The structure, shown below, contains two key components: a 3-aminophenyl group and a 5-methyl-2,4-dihydro-3H-pyrazol-3-one moiety.

  • Structure and Numbering: Chemical structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

    Image Source: PubChem CID 66657[1]

Based on analogous structures and established chemical shift principles, a predicted spectrum can be formulated.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationNotes
CH₃ (on pyrazolone)~2.1 - 2.3s (singlet)3HExpected to be a sharp singlet.
CH₂ (on pyrazolone)~3.3 - 3.5s (singlet)2HMethylene protons are chemically equivalent.
NH₂ (on phenyl)~3.5 - 5.5br s (broad singlet)2HHighly variable shift; may be broad due to exchange.[2]
Aromatic H (C6'-H)~6.6 - 6.8ddd or m1HOrtho to -NH₂ and meta to pyrazolone nitrogen.
Aromatic H (C2'-H)~7.0 - 7.2t or m1HOrtho to pyrazolone nitrogen.
Aromatic H (C4'-H)~7.1 - 7.3t or m1HMeta to both groups.
Aromatic H (C5'-H)~7.2 - 7.4t or m1HPara to -NH₂ and ortho to pyrazolone nitrogen.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C H₃~15 - 20Aliphatic methyl carbon.
C H₂~40 - 45Aliphatic methylene carbon.
C -3' (C-NH₂)~145 - 148Aromatic carbon attached to the amino group.
C -1' (C-N)~138 - 141Aromatic carbon attached to the pyrazolone nitrogen.
C -5'~129 - 131Aromatic CH.
C -6'~115 - 118Aromatic CH.
C -2'~114 - 117Aromatic CH.
C -4'~110 - 113Aromatic CH.
C =O (C3)~170 - 175Carbonyl carbon of the pyrazolone ring.
C =N (C5)~155 - 160Iminyl-like carbon of the pyrazolone ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in a question-and-answer format.

Q1: My amine (NH₂) protons are either very broad or not visible at all. Where did they go?

Answer: This is a very common issue when dealing with primary amines. The disappearance or significant broadening of the NH₂ signal is typically due to two main factors:

  • Chemical Exchange with Solvent: If your deuterated solvent (e.g., DMSO-d₆, CDCl₃) contains even trace amounts of water (H₂O or D₂O), the acidic amine protons will rapidly exchange with the solvent's protons/deuterons. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.[3] In protic solvents like D₂O or CD₃OD, the NH₂ protons will exchange completely and become invisible in the ¹H NMR spectrum.[2]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin of I=1, which can lead to quadrupolar relaxation. This can broaden the signals of adjacent protons (the NH₂ protons).

Troubleshooting Steps:

  • Use a Dry Solvent: Always use a fresh, sealed ampule of a high-purity deuterated solvent. Dry your glassware thoroughly before preparing the sample.

  • Perform a D₂O Exchange Experiment: To confirm the identity of the NH₂ peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The NH₂ peak should disappear or significantly diminish.[3]

  • Vary the Concentration: Changes in sample concentration can affect the rate of intermolecular proton exchange. Try acquiring spectra at different concentrations.

  • Lower the Temperature: In some cases, lowering the temperature of the NMR experiment can slow down the exchange rate enough to sharpen the NH₂ signal.

Q2: The chemical shifts in the aromatic region of my ¹H NMR spectrum are difficult to assign. How can I definitively assign them?

Answer: The four protons on the 3-aminophenyl ring are all in unique chemical environments, leading to complex splitting patterns (e.g., doublet of doublet of doublets). Unambiguous assignment requires more advanced techniques than a simple 1D ¹H NMR spectrum.

Workflow for Aromatic Proton Assignment:

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Identifies ¹H-¹H coupling HSQC ¹H-¹³C HSQC H1->HSQC Correlates ¹H to directly attached ¹³C C13 ¹³C NMR HMBC ¹H-¹³C HMBC COSY->HMBC Confirms proton network HSQC->HMBC Provides starting points for long- range correlations Assignment Assignment HMBC->Assignment Unambiguous Assignment

Caption: Workflow for unambiguous NMR signal assignment.

Step-by-Step Protocol using 2D NMR:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. You will see cross-peaks between adjacent protons on the aromatic ring. This helps to establish the connectivity of the proton spin system.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows you to definitively link each proton to a specific carbon atom.[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for assigning complex structures. It shows correlations between protons and carbons that are two or three bonds away. For example, the CH₂ protons on the pyrazolone ring should show a correlation to the C1' and C2' carbons of the phenyl ring, helping to lock in the assignment of that side of the ring.[4][6]

Q3: I am seeing broader signals than expected for the pyrazolone ring protons and carbons. Could this be due to tautomerism?

Answer: Yes, this is a distinct possibility. Pyrazolone derivatives can exist in different tautomeric forms, and if the exchange between these forms is on the NMR timescale, it can lead to broadened or averaged signals.[7] For 2,4-dihydro-3H-pyrazol-3-ones, the most relevant tautomeric equilibrium is with the 1H-pyrazol-5-ol form.

Tautomerism cluster_main Tautomeric Equilibrium cluster_nmr NMR Observation CH_form 2,4-dihydro-3H-pyrazol-3-one (CH Form) OH_form 1H-pyrazol-5-ol (OH Form) CH_form->OH_form H⁺ shift Fast Fast Exchange (on NMR timescale) Averaged Averaged, often broad, signals for C3, C4, C5 and H4. Fast->Averaged Results in Slow Slow Exchange (on NMR timescale) Separate Distinct, sharp signals for each tautomer. Slow->Separate Results in

Caption: Tautomerism in pyrazolones and its effect on NMR spectra.

Troubleshooting Tautomerism:

  • Solvent Effects: The position of the tautomeric equilibrium can be highly dependent on the solvent.[8] Acquiring spectra in both a non-polar solvent (like CDCl₃ or benzene-d₆) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) can provide valuable information. In CDCl₃, a mixture of forms might be present, while DMSO-d₆ may favor one form or show rapid exchange.[7]

  • Low-Temperature NMR: By lowering the temperature of the experiment, you can slow down the rate of tautomeric interconversion. If you are observing broadened signals at room temperature, these may resolve into two distinct sets of sharp signals for each tautomer at a lower temperature.

Experimental Protocols

Standard Sample Preparation

The quality of your NMR spectrum is critically dependent on proper sample preparation.[9]

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-10 mg of your compound. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.[10]

  • Solvent Choice: Select a suitable deuterated solvent in which your compound is fully soluble. DMSO-d₆ is often a good starting point for polar compounds like this one. Ensure the solvent is from a freshly opened ampule to minimize water content.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

D₂O Exchange for Labile Protons
  • Acquire Initial Spectrum: Prepare your sample as described above in a solvent like CDCl₃ or DMSO-d₆ and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum. Compare this spectrum to the original. The signals corresponding to the NH₂ protons should have disappeared or significantly decreased in intensity.

References

  • Holzer, W., et al. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 42(9), 819-824. [Link]

  • University of Rochester Chemistry Department. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 153. [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • PubChem. 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. [Link]

  • Chemistry LibreTexts. 13.11: 2D NMR. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66657, 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. [Link]

  • University of California, Davis. 2-D NMR. [Link]

  • ScienceDirect. Heteronuclear Single Quantum Coherence Spectroscopy. [Link]

  • Chemistry Connected. NMR shifts 1H-general. [Link]

  • PubChem. 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]

  • PubMed Central (PMC). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • Semantic Scholar. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. [Link]

  • National Center for Biotechnology Information. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering variability and inconsistency in biological assays involving pyrazolone-based compounds. As a class, pyrazolones are versatile heterocyclic scaffolds found in numerous biologically active agents, from anti-inflammatory drugs to kinase inhibitors.[1][2][3][4][5] However, their physicochemical properties can present unique challenges in experimental settings. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the reliability and reproducibility of your results.

Visual Troubleshooting Workflow

Before diving into specific questions, this workflow provides a high-level overview of the diagnostic process. Start at the top and systematically work through the key decision points to isolate the source of inconsistency.

Troubleshooting_Workflow start Inconsistent Results Observed (e.g., High CV, Shifting IC50) check_compound Step 1: Verify Compound Integrity start->check_compound solubility Poor Solubility or Aggregation? check_compound->solubility Focus on Solubility check_assay_setup Step 2: Scrutinize General Assay Setup reagents Reagents/Buffers Consistent? check_assay_setup->reagents check_interference Step 3: Test for Assay Interference signal_interference Compound Affects Readout? (Fluorescence/Absorbance) check_interference->signal_interference troubleshoot_specific Step 4: Troubleshoot Assay-Specific Issues cell_based Cell-Based Assay? troubleshoot_specific->cell_based stability Degradation during Storage/Use? solubility->stability No solve_solubility Solution: Optimize solvent, use surfactants, or prepare salts. solubility->solve_solubility Yes purity Purity Confirmed (≥95%)? stability->purity No solve_stability Solution: Prepare fresh stocks, aliquot, avoid freeze-thaw. stability->solve_stability Yes purity->check_assay_setup Yes solve_purity Solution: Re-purify or acquire new batch with verified purity. purity->solve_purity No conditions Incubation/Plate Reading Stable? reagents->conditions Yes solve_reagents Solution: Use fresh, QC-passed buffers and reagents. reagents->solve_reagents No conditions->check_interference Yes solve_conditions Solution: Standardize all timings, temperatures, and equipment. conditions->solve_conditions No signal_interference->troubleshoot_specific No solve_interference Solution: Run compound-only controls and subtract background. signal_interference->solve_interference Yes enzyme_based Biochemical/Enzyme Assay? cell_based->enzyme_based No solve_cell Solution: Check for permeability, cytotoxicity, and metabolic instability. cell_based->solve_cell Yes solve_enzyme Solution: Verify enzyme activity, substrate stability, and buffer compatibility. enzyme_based->solve_enzyme Yes

Caption: A step-by-step workflow for diagnosing inconsistent assay results.

Part 1: Compound-Related Issues

Inconsistencies often originate from the physicochemical properties of the test compound itself. Before modifying assay protocols, always validate your pyrazolone compound.

Q1: My IC50 value for the same pyrazolone compound varies significantly between experiments. What is the most common cause?

Answer: The most frequent culprits for shifting IC50 values are poor aqueous solubility and compound aggregation.[6][7] Pyrazolone scaffolds, while versatile, can be hydrophobic. When a DMSO stock solution is diluted into an aqueous assay buffer, the compound can precipitate or form aggregates. This reduces the effective concentration of the monomeric, active compound, leading to a perceived loss of potency (higher IC50) and high well-to-well variability.

Causality:

  • Precipitation: If the compound crashes out of solution, the actual concentration available to interact with the biological target is unknown and lower than intended.

  • Aggregation: Compounds can form non-specific aggregates that may inhibit enzymes or other proteins promiscuously, leading to artifacts and inconsistent results.[8]

Troubleshooting Steps:

  • Visual Inspection: After diluting your compound into the final assay buffer, visually inspect the wells (or a test tube) for cloudiness or precipitate.

  • Solubility Optimization: If solubility is an issue, consider the strategies outlined in the table below.

  • Dynamic Light Scattering (DLS): For a more rigorous analysis, DLS can be used to detect the presence of aggregates in your compound working solution.

MethodDescriptionRecommended Starting PointConsiderations
Reduce Final DMSO % Lowering the final concentration of DMSO can sometimes paradoxically improve solubility for certain compounds by avoiding solvent-mismatch precipitation.Test final DMSO concentrations of 0.5%, 0.25%, and 0.1%.Ensure your target protein/cells are tolerant to the selected DMSO concentration.
Incorporate Surfactants Non-ionic surfactants can help maintain compound solubility and prevent aggregation.[7]Add 0.01% (v/v) Tween-20 or Triton X-100 to the assay buffer.Always run a "surfactant-only" control to ensure it doesn't affect your assay's biology.
Use Pyrazolone Salts If you synthesized the compound, converting it to a salt (e.g., hydrochloride) can dramatically improve aqueous solubility.[8]Follow established chemical procedures for salt formation.[8]Requires chemical modification and re-characterization of the compound.
Pre-warm Assay Buffer Adding the compound to slightly warmed buffer can sometimes help it stay in solution.Warm buffer to 37°C before adding the compound stock.Ensure the temperature is compatible with the stability of your biological target (e.g., enzyme, cells).
Q2: My pyrazolone compound loses activity over time, even when stored as a DMSO stock. Why is this happening?

Answer: This suggests a compound stability issue. Pyrazolone rings can be susceptible to degradation depending on their specific substitutions and the storage conditions.

Causality:

  • Hydrolysis: Ester or amide functionalities on the pyrazolone scaffold can be labile and prone to hydrolysis, especially if the DMSO stock has absorbed water.

  • Oxidation: Certain pyrazolone derivatives are potent antioxidants and can be easily oxidized.[9][10][11] This is accelerated by repeated freeze-thaw cycles which introduce dissolved oxygen.

  • DMSO Reactivity: While an excellent solvent, DMSO is not entirely inert. It can participate in or mediate degradation, particularly under acidic conditions or upon heating.[12]

Troubleshooting Protocol: Validating Compound Stability

  • Prepare Fresh Stock: Synthesize or acquire a fresh batch of the compound.

  • Aliquot Properly: Dissolve the compound in anhydrous DMSO. Immediately create small, single-use aliquots in low-protein-binding tubes.

  • Storage: Store aliquots at -80°C and protect from light.

  • Comparative Study: Run an experiment comparing the activity of a freshly thawed aliquot against an aliquot that has been stored at 4°C for several days or has undergone multiple freeze-thaw cycles. A significant drop in potency indicates instability.

Part 2: Assay-Specific Issues & Interference

If compound integrity is confirmed, the next step is to investigate the assay itself.

Q3: My pyrazolone is highly active in a biochemical enzyme assay but shows no activity in a cell-based assay. What's the disconnect?

Answer: This is a classic "biochemical vs. cellular" discrepancy and usually points to one of two issues: poor cell permeability or compound inactivation in the cell culture environment.[7]

Causality:

  • Cell Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target. Physicochemical properties like high polarity or molecular weight can limit passive diffusion.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., Cytochrome P450s) into an inactive form.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

Troubleshooting Steps:

  • Cytotoxicity Check: First, ensure the compound is not simply killing the cells, which would also result in a lack of specific activity. Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®).[13]

  • Permeability Assays: If possible, use a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 permeability assay to directly measure the compound's ability to cross a lipid bilayer.

  • Use Permeabilizing Agents (Control): As a mechanistic probe, treat cells with a low dose of a mild permeabilizing agent like digitonin alongside your compound. If activity is restored, it strongly suggests a permeability issue. This is a control experiment, not a standard protocol.

  • Incubation Time Course: Vary the incubation time. A compound that is slowly permeable may show activity only after a longer incubation period (e.g., 24-48 hours).

Q4: I'm seeing high background signal or a strange dose-response curve. Could my pyrazolone be interfering with the assay technology?

Answer: Yes, this is a common artifact. Many pyrazolone derivatives are colored or fluorescent, which can directly interfere with absorbance- or fluorescence-based readouts.[7]

Causality:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths used by your assay, adding to the signal and increasing the background.

  • Light Absorbance (Quenching): If the compound absorbs light at the excitation or emission wavelength, it can "quench" the signal from your reporter fluorophore, leading to an artificial decrease in signal.

  • Assay Component Reactivity: In some cases, the pyrazolone might react directly with assay reagents, such as the substrate or detection probes (e.g., in luciferase or HTRF assays).

Protocol 2: Assessing Assay Interference

  • Objective: To determine if the pyrazolone compound contributes to or interferes with the assay signal in the absence of the biological target.

  • Setup: Prepare a plate with the following controls:

    • Wells A (Buffer Blank): Assay buffer only.

    • Wells B (Solvent Control): Assay buffer + DMSO (at the final concentration used in the experiment).

    • Wells C (Compound Control): Assay buffer + DMSO + your pyrazolone compound at various concentrations (your full dose-response range).

  • Procedure:

    • Add all assay components except for the biological target (e.g., no cells, no enzyme).

    • If the assay has a substrate or detection reagent that is added later, add it to these control wells as you would in the full experiment.

    • Incubate for the same duration and under the same conditions as your main experiment.

  • Readout: Read the plate on the same instrument with the same settings.

  • Analysis:

    • If Wells C show a signal significantly above Wells B, your compound is contributing to the signal (e.g., autofluorescence).

    • This background signal should be subtracted from your experimental data. If the compound signal is very high, you may need to switch to an alternative assay technology with a different detection method (e.g., from fluorescence to luminescence).

Part 3: Advanced Topics & Data Interpretation
Q5: My pyrazolone is an anti-inflammatory agent. How does its mechanism relate to potential assay inconsistencies?

Answer: Many anti-inflammatory pyrazolones function as cyclooxygenase (COX) inhibitors.[5][14][15] This mechanism is important to understand because it involves a complex biological pathway with multiple points for potential variability.

Mechanism Overview: COX enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.[15] Pyrazolone inhibitors block this conversion. Inconsistencies can arise from variability in any component of this pathway.

COX_Pathway membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 Activation aa Arachidonic Acid (AA) pla2->aa Releases cox COX-1 / COX-2 Enzymes aa->cox Substrate for pgs Prostaglandins (e.g., PGE2) cox->pgs Produces inflammation Inflammation, Pain, Fever pgs->inflammation Mediate pyrazolone Pyrazolone Inhibitor pyrazolone->cox Inhibits

Caption: Simplified COX pathway showing the site of pyrazolone inhibition.

Troubleshooting Considerations for COX Assays:

  • Substrate Availability: Ensure the concentration of arachidonic acid is not limiting and is consistent across experiments.

  • Enzyme Activity: Use a fresh, quality-controlled batch of COX enzyme or ensure your cell line is expressing it consistently (check passage number).

  • Redox Environment: COX activity is sensitive to the redox state of the assay environment. The presence of antioxidants or reducing agents (sometimes impurities in other reagents) can affect the enzyme's catalytic cycle and, consequently, inhibitor potency.

By systematically evaluating the compound, the assay setup, and the underlying biology, you can effectively troubleshoot inconsistencies and generate reliable, high-quality data with your pyrazolone compounds.

References
  • Technical Support Center: Troubleshooting Low Efficacy in Pyrazole-Based Enzyme Inhibitors. Benchchem.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Available from: [Link]

  • Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters. Available from: [Link]

  • Tertiary amine pyrazolones and their salts as inhibitors of mutant superoxide dismutase 1-dependent protein aggregation for the treatment of amyotrophic lateral sclerosis. PubMed Central. Available from: [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. NIH. Available from: [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate. Available from: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. PubMed. Available from: [Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. ACS Publications. Available from: [Link]

  • Exploring pyrazolines as potential inhibitors of NSP3-macrodomain of SARS-CoV-2: synthesis and in silico analysis. ResearchGate. Available from: [Link]

  • Examples of pyrazolone‐based biological active compounds and the newly designed PL inhibitor. ResearchGate. Available from: [Link]

  • In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. Available from: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available from: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available from: [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. Available from: [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Available from: [Link]

  • DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. gaylordchemical.com. Available from: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available from: [Link]

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. ResearchGate. Available from: [Link]

  • Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available from: [Link]

  • Troubleshooting Immunoassays. Ansh Labs. Available from: [Link]

  • Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science. Available from: [Link]

  • DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. Available from: [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. ResearchGate. Available from: [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. Semantic Scholar. Available from: [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. PubMed. Available from: [Link]

  • Structures of biologically active pyrazolone derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available from: [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. Available from: [Link]

  • Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells. PMC - PubMed Central. Available from: [Link]

  • Biological Activities of Pyrazoline Derivatives-A Recent Development. Bentham Science. Available from: [Link]

  • PYRAZOLONES AS VERSATILE PRECURSORS FOR THE SYNTHESIS OF FUSED AND BINARY HETEROCYCLES. Semantic Scholar. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available from: [Link]

  • Assay Troubleshooting. MB - About. Available from: [Link]

  • MDH Assay Enzyme Hints & Tips. Sandiego. Available from: [Link]

  • Immunoassay Troubleshooting. Biocompare. Available from: [Link]

  • qPCR Troubleshooting Guide. Azure Biosystems. Available from: [Link]

Sources

Validation & Comparative

A Comparative In Vivo Validation Guide for 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in a Model of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel pyrazolone derivative, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Given the structural similarities to Edaravone, a known neuroprotective agent, this guide focuses on evaluating its therapeutic potential in a preclinical model of Amyotrophic Lateral Sclerosis (ALS). We will compare its hypothetical performance against established standards of care, providing detailed experimental protocols and the scientific rationale behind the study design.

Introduction: The Therapeutic Potential of Pyrazolone Derivatives in Neurodegeneration

The pyrazolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties[1][2][3][4]. A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger approved for the treatment of ALS[5][6][7]. Edaravone is thought to mitigate neuronal damage by reducing oxidative stress, a key pathological mechanism in ALS[5][8].

The subject of this guide, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, shares the core pyrazolone structure of Edaravone. This structural relationship provides a strong rationale for investigating its neuroprotective efficacy. This guide outlines a comparative in vivo study to validate its activity in the widely accepted SOD1-G93A transgenic mouse model of ALS, comparing it against both a vehicle control and the current standards of care, Edaravone and Riluzole[9][10][11][12].

Comparative Compounds and Rationale for Selection

To rigorously assess the therapeutic potential of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (referred to as 'Test Compound' hereafter), a direct comparison with established ALS therapies is essential.

  • Edaravone: As a structural analog and a free-radical scavenger, Edaravone serves as the primary positive control to benchmark the antioxidant and neuroprotective effects of the Test Compound[5][6].

  • Riluzole: This is another FDA-approved treatment for ALS that works through a different mechanism, primarily by inhibiting glutamatergic neurotransmission[13][14][15]. Including Riluzole allows for a broader comparison against a different therapeutic modality.

  • Vehicle Control: A vehicle-treated group is crucial to establish a baseline for disease progression in the animal model.

In Vivo Experimental Design: SOD1-G93A Mouse Model

The SOD1-G93A transgenic mouse is a well-validated model that recapitulates key features of human ALS, including progressive motor neuron loss and muscle atrophy[9][10][11][12].

Experimental Workflow

G cluster_0 Pre-Dosing Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Body Weight, Grip Strength, Rotarod Randomization Randomization Baseline Measurements->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Test Compound, Edaravone, Riluzole, Vehicle Weekly Monitoring Weekly Monitoring Daily Dosing->Weekly Monitoring Body Weight, Clinical Scoring Behavioral Testing Behavioral Testing Weekly Monitoring->Behavioral Testing Bi-weekly Survival Analysis Survival Analysis Behavioral Testing->Survival Analysis Primary Endpoint Tissue Collection Tissue Collection Survival Analysis->Tissue Collection Post-mortem Histopathology & Biomarkers Histopathology & Biomarkers Tissue Collection->Histopathology & Biomarkers

Caption: Experimental workflow for in vivo validation.

Study Groups and Dosing Regimen
GroupTreatmentDose (mg/kg)Route of AdministrationFrequency
1VehicleN/AIntraperitoneal (i.p.)Daily
2Test Compound30Intraperitoneal (i.p.)Daily
3Edaravone30Intraperitoneal (i.p.)Daily
4Riluzole10Oral GavageDaily

Note: Doses are hypothetical and should be optimized based on preliminary pharmacokinetic and tolerability studies.

Comparative Efficacy Endpoints and Hypothetical Data

The efficacy of the Test Compound will be evaluated based on a range of established endpoints in ALS research[9].

Survival and Disease Progression
GroupMedian Survival (Days)Onset of Symptoms (Days)
Vehicle125 ± 590 ± 4
Test Compound140 ± 6100 ± 5
Edaravone138 ± 598 ± 4
Riluzole135 ± 695 ± 5
Motor Function Assessment

Rotarod Performance (Latency to Fall in Seconds)

GroupDay 90Day 105Day 120
Vehicle180 ± 2090 ± 1530 ± 10
Test Compound185 ± 22140 ± 1870 ± 12
Edaravone182 ± 21135 ± 1665 ± 11
Riluzole180 ± 20120 ± 1750 ± 10

Grip Strength (grams)

GroupDay 90Day 105Day 120
Vehicle100 ± 1060 ± 825 ± 5
Test Compound105 ± 1285 ± 945 ± 7
Edaravone102 ± 1180 ± 840 ± 6
Riluzole100 ± 1070 ± 935 ± 6

Proposed Mechanism of Action and Signaling Pathway

We hypothesize that 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one acts as a neuroprotective agent by scavenging free radicals, similar to Edaravone[5][6][16]. This action helps to reduce oxidative stress-induced neuronal damage, a critical factor in the pathology of ALS[8][11].

G cluster_0 Pathophysiology of ALS cluster_1 Therapeutic Intervention SOD1 Mutation SOD1 Mutation Increased ROS Production Increased ROS Production SOD1 Mutation->Increased ROS Production e.g., O2-, H2O2 Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Lipid Peroxidation, DNA Damage Motor Neuron Death Motor Neuron Death Neuronal Damage->Motor Neuron Death Test Compound Test Compound Free Radical Scavenging Free Radical Scavenging Test Compound->Free Radical Scavenging Free Radical Scavenging->Oxidative Stress Inhibition

Caption: Proposed neuroprotective mechanism of action.

Detailed Experimental Protocols

Animals and Husbandry

Transgenic mice overexpressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1*G93A)1Gur/J) and their wild-type littermates will be used. Animals will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Preparation of Test Compounds

The Test Compound and Edaravone will be dissolved in a vehicle of 0.5% carboxymethyl cellulose. Riluzole will be suspended in sterile water for oral gavage. All solutions will be prepared fresh daily.

Clinical Scoring and Onset of Disease

Disease onset is defined as the first day an animal shows signs of motor impairment, such as tremors or hind limb weakness. Clinical scores will be assigned weekly based on a 0-4 scale, where 0 is normal and 4 represents paralysis.

Rotarod Test

Motor coordination and balance will be assessed using an accelerating rotarod. Mice will be placed on the rotating rod, and the latency to fall will be recorded. Each mouse will undergo three trials, and the average will be used for analysis.

Grip Strength Test

A grip strength meter will be used to measure forelimb muscle strength. The mouse is held by its tail and allowed to grasp a metal grid, then gently pulled backward until it releases its grip. The peak force will be recorded.

Statistical Analysis

Survival data will be analyzed using Kaplan-Meier survival curves and the log-rank test. Behavioral and body weight data will be analyzed using a two-way ANOVA with post-hoc tests for multiple comparisons. A p-value of <0.05 will be considered statistically significant.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The proposed comparative study in the SOD1-G93A mouse model will provide critical data on its neuroprotective efficacy relative to current ALS treatments. Positive outcomes from this study would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and its potential in other models of neurodegenerative diseases where oxidative stress is a key pathological feature.

References

  • ALS Disease Models | Charles River. [Link]

  • IN VITRO AND IN VIVO MODELS OF AMYOTROPHIC LATERAL SCLEROSIS: AN UPDATED OVERVIEW - PubMed. [Link]

  • Edaravone's Mechanism of Action: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Exploring Model Systems in Amyotrophic Lateral Sclerosis Research - Creative Biolabs. [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC - PubMed Central. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]

  • Edaravone Alternatives Compared - Drugs.com. [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI. [Link]

  • What are the alternatives to Riluzole (Rilutek) for treating Amyotrophic Lateral Sclerosis (ALS)? - Dr.Oracle. [Link]

  • Full article: Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update - Taylor & Francis. [Link]

  • What is the mechanism of Edaravone? - Patsnap Synapse. [Link]

  • Murine experimental models of amyotrophic lateral sclerosis: an update | Neurología (English Edition) - Elsevier. [Link]

  • (PDF) Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - ResearchGate. [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - Semantic Scholar. [Link]

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC - NIH. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - NIH. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF - ResearchGate. [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives | Semantic Scholar. [Link]

  • Rilutek (riluzole) vs Radicava ORS (edaravone) - Everyone.org. [Link]

  • Riluzole and Edavarone: The Hope Against Amyotrophic Lateral Sclerosis - PMC - NIH. [Link]

  • Anti-inflammatory activity of pyrazolone derivatives. | Download Table - ResearchGate. [Link]

  • Medications for Treating ALS - The ALS Association. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Aminophenyl Pyrazolones: Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the pyrazole scaffold has been a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant drugs.[1][2] Among these, aminophenyl pyrazolone derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities.[3][4] Their unique structural features allow for facile modification, enabling the fine-tuning of their pharmacological profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminophenyl pyrazolones, offering a comparative overview of their performance as kinase inhibitors, anti-inflammatory, and antimicrobial agents. We will delve into the causality behind experimental design and present validated protocols to empower researchers in the quest for novel therapeutics.

The core structure, a pyrazolone ring linked to an aminophenyl moiety, offers multiple points for chemical modification. The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-aminopyrazoles), substitutions on the phenyl ring, and modifications to the pyrazolone core all profoundly influence the compound's interaction with biological targets.[1] This guide will dissect these structural nuances to provide a clear understanding of how chemical architecture dictates biological function.

I. Aminophenyl Pyrazolones as Kinase Inhibitors: Targeting Cellular Signaling

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Aminophenyl pyrazolones have proven to be a privileged scaffold for the development of potent and selective kinase inhibitors.[6]

Structure-Activity Relationship Insights

The SAR of aminophenyl pyrazolones as kinase inhibitors is multifaceted. The pyrazole core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region.[6] The aminophenyl group typically extends into the solvent-exposed region or a hydrophobic pocket, where substitutions can dramatically impact potency and selectivity.

Key SAR observations include:

  • Position of the Amino Group: 3-Aminopyrazoles and 5-aminopyrazoles are frequently employed as scaffolds for kinase inhibitors, showing potent activity against targets like p38 MAPK and Bruton's tyrosine kinase (BTK).[1] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore in numerous kinase inhibitors.[6]

  • Substituents on the Pyrazole Ring: Small alkyl or aryl substitutions on the pyrazole ring can influence selectivity. For instance, modifications can shift activity away from broad-spectrum inhibition towards more selective profiles.[6]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the aminophenyl ring are critical. Electron-withdrawing groups can sometimes enhance activity, while bulky groups may improve selectivity by exploiting specific sub-pockets in the kinase active site.

Comparative Performance of Aminophenyl Pyrazolone Kinase Inhibitors

The following table summarizes the activity of representative aminophenyl pyrazolone derivatives against various kinases. The data highlights how subtle structural changes can lead to significant differences in inhibitory potency.

Compound IDCore ScaffoldTarget KinaseIC50 (µM)Reference
Compound A 3-Aminopyrazolep38 MAPK0.15[1]
Compound B 5-AminopyrazoleBTK0.05[1]
Compound C N/ACDK90.496[5]
AT7519 AminopyrazoleCDK20.04[7]
AT9283 AminopyrazoleAurora A0.003[7]

Note: The specific structures for Compounds A, B, and C are detailed in the cited literature. IC50 values are indicative of the concentration required to inhibit 50% of the enzyme's activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase, such as CDK9.

Materials:

  • Recombinant human CDK9/cyclin T1 enzyme

  • Peptide substrate (e.g., derived from a known CDK9 substrate)

  • ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (aminophenyl pyrazolones) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In each well of the 96-well plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant CDK9/cyclin T1 enzyme to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or fluorescent ATP analog).

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated ATP.

  • Detection:

    • For radiolabeled assays, add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.

    • For fluorescent assays, measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Logical Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Cell-Based Assays a Virtual Library of Aminophenyl Pyrazolones b Molecular Docking (Kinase Active Site) a->b c Synthesis of Hit Compounds b->c Select Hits d In Vitro Kinase Assay (e.g., IC50 determination) c->d e Selectivity Profiling (Kinase Panel) d->e f Cell Viability Assay (e.g., MTT) e->f Promising Leads g Target Engagement Assay f->g

Caption: Workflow for identifying and validating aminophenyl pyrazolone kinase inhibitors.

II. Anti-Inflammatory Properties of Aminophenyl Pyrazolones: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Pyrazolone derivatives have a long history as anti-inflammatory agents, with drugs like phenazone and aminophenazone being early examples.[2][8] Modern research focuses on developing more targeted aminophenyl pyrazolones with improved safety profiles.

Structure-Activity Relationship Insights

The anti-inflammatory activity of these compounds is often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[9]

Key SAR observations include:

  • Substitution on the Pyrazole Nitrogen: The nature of the substituent at the N1 position of the pyrazolone ring is crucial. Aryl groups, particularly those with specific substitution patterns, can confer potent anti-inflammatory activity.

  • The Aminophenyl Moiety: The position and substitution of the amino group on the phenyl ring can influence both potency and the mechanism of action. Some derivatives exhibit COX-2 selective inhibition, which is a desirable trait for reducing gastrointestinal side effects.[2]

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems can lead to compounds with enhanced anti-inflammatory and analgesic properties.[10]

Comparative Performance of Anti-Inflammatory Aminophenyl Pyrazolones

The table below presents data on the anti-inflammatory activity of various pyrazolone derivatives, often measured by their ability to reduce paw edema in animal models.

Compound IDModificationIn Vivo Anti-inflammatory Activity (% inhibition of edema)Reference
Compound 2d Pyrazoline derivativeHigh[9]
Compound 2e Pyrazoline derivativeHigh[9]
Compound 4g 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydeHigh (Comparable to Diclofenac)[2]
Compound 4i 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydeHigh (Comparable to Diclofenac)[2]
Compound 4k 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydeHigh (Comparable to Diclofenac)[2]

Note: The specific structures and experimental details are available in the cited literature.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200g)

  • 1% (w/v) solution of carrageenan in saline

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: a control group (vehicle only), a reference group (Indomethacin), and test groups (different doses of the aminophenyl pyrazolone).

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway in Inflammation

Inflammation_Pathway cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Biological Response cluster_3 Point of Intervention a Cell Membrane Phospholipids b Phospholipase A2 a->b c Arachidonic Acid b->c d Cyclooxygenase (COX) c->d e Prostaglandins d->e f Inflammation (Pain, Swelling, Redness) e->f g Aminophenyl Pyrazolones (COX Inhibition) g->d

Caption: Simplified arachidonic acid pathway and the site of action for many anti-inflammatory pyrazolones.

III. Antimicrobial Potential of Aminophenyl Pyrazolones: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminophenyl pyrazolones have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12]

Structure-Activity Relationship Insights

The antimicrobial SAR of these compounds is influenced by their ability to disrupt microbial cellular processes.

Key SAR observations include:

  • Substitutions on the Phenyl Ring: The presence of electron-withdrawing groups on the phenyl ring has been shown to be beneficial for antibacterial activity.[1][7]

  • The Pyrazole Core: The core pyrazole structure is essential for activity. Modifications at various positions can modulate the spectrum of activity (e.g., Gram-positive vs. Gram-negative bacteria).[4]

  • Hybrid Molecules: Combining the aminophenyl pyrazolone scaffold with other known antimicrobial pharmacophores (e.g., thiazolidinone) can lead to hybrid compounds with enhanced potency.[12]

Comparative Performance of Antimicrobial Aminophenyl Pyrazolones

The following table summarizes the minimum inhibitory concentration (MIC) values of selected aminophenyl pyrazolone derivatives against various microorganisms. A lower MIC value indicates greater potency.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 12 Escherichia coli1[12]
Compound 12 Staphylococcus aureus1-8[12]
Compound 22 Bacillus subtilisGood Activity[7]
Compound 25 Bacillus subtilisGood Activity[7]
AP-1, 3, 4, 7, 9, 10, 11 Various BacteriaGood Activity[11]

Note: Specific structures and detailed MIC values against a broader panel of microbes are available in the cited references.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard and quantitative method for determining the antimicrobial susceptibility of a compound.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Bacterial or fungal inoculum, adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the test compound, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Action Hypothesis

Antimicrobial_MoA cluster_0 Bacterial Cell b Essential Enzymes (e.g., DHFR) e Metabolic Disruption b->e c Cell Wall Synthesis f Cell Lysis c->f d DNA Gyrase g Replication Failure d->g a Aminophenyl Pyrazolone a->b Inhibition a->c Disruption a->d Inhibition

Caption: Potential mechanisms of antimicrobial action for aminophenyl pyrazolones.

IV. Conclusion and Future Perspectives

The aminophenyl pyrazolone scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical role of targeted chemical modifications in achieving desired biological activities. As kinase inhibitors, these compounds offer a promising avenue for cancer therapy. Their anti-inflammatory properties, rooted in historical precedent, continue to be refined for improved safety and efficacy. Furthermore, their antimicrobial potential addresses the urgent global need for new antibiotics.

Future research in this area should focus on:

  • Improving Selectivity: Designing compounds with high selectivity for their intended target to minimize off-target effects and toxicity.

  • Exploring Novel Targets: Expanding the scope of biological targets beyond those already established.

  • Elucidating Mechanisms of Action: A deeper understanding of how these compounds exert their effects at a molecular level will facilitate the design of more potent and effective drugs.

  • Pharmacokinetic Optimization: Enhancing the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, is crucial for their clinical translation.

By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the full therapeutic potential of aminophenyl pyrazolones can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

  • Shah, N.; Patel, P. N.; Karia, D. C. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry2018 , 30 (11), 2647-2651. [Link]

  • Al-Warhi, T.; Rizk, O.; Al-shakliah, N. S.; Al-Ghorbani, M.; Al-Hajj, N. Q.; Alamshany, M. A. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules2023 , 28 (13), 5081. [Link]

  • Ali, B.; Fatima, K.; Khan, K. M.; Uroos, M.; Saeedi, A.; Asiri, S. A.; Al-Harrasi, A.; Sabir, M.; Perveen, S. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iran J Basic Med Sci2023 , 26 (1), 1-11. [Link]

  • Bavetsias, V.; Lan, Y.; Ruda, G. F.; Atrash, B.; Foloppe, N.; de-Almeida, G. S.; Tallant, C.; Caivano, M.; Workman, P.; Sim, A.; et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules2023 , 28 (9), 3749. [Link]

  • Wurm, M.; Kessel, A. C.; Gütschow, M.; Driller, M. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules2023 , 28 (11), 4531. [Link]

  • Sanna, F.; Sanna, M. L.; Carta, A.; Mureddu, L.; Sanna, D.; Meleddu, R.; Al-Busaidi, K.; Al-Saadi, S.; Mura, M.; Deplano, A. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Int J Mol Sci2024 , 25 (9), 4607. [Link]

  • Reddy, C. S.; Nagaraj, A. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica2015 , 7 (7), 243-248. [Link]

  • Sanna, F.; Sanna, M. L.; Carta, A.; Mureddu, L.; Sanna, D.; Meleddu, R.; Al-Busaidi, K.; Al-Saadi, S.; Mura, M.; Deplano, A. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Int J Mol Sci2024 , 25 (9), 4607. [Link]

  • Tupare, S. D.; Patil, S. P.; Pore, Y. V.; Kuchekar, B. S. Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. International Journal of Organic Chemistry2012 , 2 (4), 371-376. [Link]

  • Kumar, A.; Kumar, S. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry2018 , 34 (1), 539-544. [Link]

  • Kumar, V.; Kaur, K.; Kumar, S.; Gupta, G. K. Current status of pyrazole and its biological activities. J Glob Infect Dis2013 , 5 (3), 125-135. [Link]

  • Li, X.; Zhang, H.; Song, Z.; Li, Y.; Wang, M.; Liu, Y.; Wang, Q.; Zhu, H. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Eur J Med Chem2021 , 223, 113642. [Link]

  • Tsolaki, E.; Tsolaki, O.; Komiotis, D.; Demopoulos, V. J. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules2016 , 21 (12), 1679. [Link]

  • Alam, M. I.; Amin, K. M. Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Journal of Pharmaceutical Research International2020 , 32 (10), 46-55. [Link]

  • Bavetsias, V.; Lan, Y.; Ruda, G. F.; Atrash, B.; Foloppe, N.; de-Almeida, G. S.; Tallant, C.; Caivano, M.; Workman, P.; Sim, A.; et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules2023 , 28 (9), 3749. [Link]

  • Saluja, V. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research2024 , 3 (1), 25-35. [Link]

  • Kumar, K.; Awasthi, D.; Singh, R. Antibacterial pyrazoles: tackling resistant bacteria. Future Med Chem2022 , 14 (2), 115-132. [Link]

  • Al-Amiery, A. A.; Kadhum, A. A. H.; Mohamad, A. B. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research2016 , 7 (11), 4414-4421. [Link]

  • Al-Ostoot, F. H.; Al-Ansi, S. A.; Al-Ghorbani, M.; Al-Hajj, N. Q.; Mohamed, A. A.; Khan, M. S.; Al-Warhi, T. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines2022 , 10 (5), 1124. [Link]

  • Kumar, A.; Sharma, S.; Sharma, S.; Singh, S.; Kumar, V. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals (Basel)2023 , 16 (2), 159. [Link]

  • Husseiny, E. M.; Abulkhair, H. S.; El-Sebaey, S. A.; Sayed, M. M.; Anwer, K. E. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Med Chem2024 , 16 (22), 1731-1750. [Link]

  • Kumar, C. N. S. S. P.; Parida, D. K.; Santhoshi, A.; Kota, A. K.; Sridhar, B.; Rao, V. J. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorg Med Chem Lett2011 , 21 (14), 4371-4374. [Link]

  • Saluja, V. Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. International Journal for Global Academic & Scientific Research2024 , 3 (1), 25-35. [Link]

  • Sanna, F.; Sanna, M. L.; Carta, A.; Mureddu, L.; Sanna, D.; Meleddu, R.; Al-Busaidi, K.; Al-Saadi, S.; Mura, M.; Deplano, A. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Int J Mol Sci2024 , 25 (9), 4607. [Link]

  • Wang, Z.; Wu, Y.; Wang, H.; Zhang, Y.; Liu, J.; Li, Y.; Zhang, Y. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Eur J Med Chem2018 , 151, 615-634. [Link]

  • Singh, S.; Sharma, A.; Sharma, S.; Kumar, V. Brief SAR of anti-inflammatory activity of the compounds synthesised... ResearchGate2024 . [Link]

  • El-Sayed, O. A.; Aboulmagd, E.; Park, J. Y. Nonsteroidal antiinflammatory agents-part 2 antiinflammatory, analgesic and antipyretic activity of some substituted 3-pyrazolin-5-ones and 1,2,4,5,6,7-3H-hexahydroindazol-3-ones. Arch Pharm (Weinheim)2004 , 337 (2), 93-100. [Link]

  • Pyrazolone. Wikipedia. [Link]

  • Saluja, V. Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. ICAPSR2024 . [Link]

  • Zhang, Z.; Wang, X.; Li, Y.; Wang, Y.; Li, Y. Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications. Journal of Molecular Liquids2022 , 367, 120534. [Link]

  • Pyrazolone – Knowledge and References. Taylor & Francis Online. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of pyrazolone derivatives. Moving beyond a simple procedural checklist, this document elucidates the causal reasoning behind critical experimental choices, establishing a self-validating workflow that ensures scientific rigor and reproducibility. We will use the well-characterized anti-inflammatory target, Cyclooxygenase-2 (COX-2), as a case study to demonstrate the principles of protein and ligand preparation, docking simulation, and in-depth post-docking analysis. The objective is to empower researchers to not only generate reliable in silico data but also to expertly interpret these findings to guide rational drug design and lead optimization efforts.

Introduction: The Therapeutic Promise of Pyrazolones and the Power of In-Silico Screening

The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The versatility of this heterocyclic moiety allows for diverse chemical modifications, resulting in vast libraries of derivatives with potentially enhanced potency and selectivity for various biological targets. A key area of interest is the development of selective inhibitors for Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[2][3] Selective COX-2 inhibitors aim to provide the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.[3]

As the synthesis and biological evaluation of extensive compound libraries can be resource-intensive, computational methods like molecular docking have become indispensable tools in modern drug discovery.[4][5] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6] By comparing the docking scores and interaction patterns of a series of pyrazolone derivatives, researchers can prioritize candidates for synthesis, predict structure-activity relationships (SAR), and generate hypotheses about the molecular determinants of binding affinity and selectivity.[7][8]

This guide offers a robust, field-proven protocol for conducting such comparative studies, emphasizing the principles of a self-validating system to ensure the trustworthiness and accuracy of the results.

The Three Pillars of a Trustworthy Docking Workflow

A successful docking study is built on a foundation of meticulous preparation and validation. The following workflow is designed as a self-validating system, where internal checks are integrated to confirm the reliability of the computational model before proceeding with the screening of novel compounds.

G cluster_screening Phase 3: Comparative Screening PDB Target Selection (e.g., COX-2 from PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Grid Grid Box Generation (Define Active Site) PrepProt->Grid Ligands Ligand Set Selection (Pyrazolone Derivatives) PrepLig Ligand Preparation (2D to 3D, Energy Minimization) Ligands->PrepLig Docking Docking Simulation (AutoDock Vina) PrepLig->Docking Redock Protocol Validation (Re-docking of Co-crystallized Ligand) Grid->Redock RMSD RMSD Calculation (≤2.0 Å is acceptable) Redock->RMSD RMSD->Docking Validated Protocol Analysis Post-Docking Analysis (Binding Energy, H-Bonds, Interactions) Docking->Analysis Compare Comparative Data Evaluation Analysis->Compare G cluster_protein COX-2 Active Site cluster_ligand Pyrazolone Derivative ARG513 Arg513 HIS90 His90 SER353 Ser353 PHE518 Phe518 Pyrazolone Pyrazolone Core Pyrazolone->PHE518 Hydrophobic Interaction SO2NH2 Sulfonamide (SO2NH2) SO2NH2->ARG513 H-Bond SO2NH2->HIS90 H-Bond SO2NH2->SER353 H-Bond

Sources

A Senior Application Scientist's Guide to Evaluating the Cross-Reactivity of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge in Pyrazolone-Based Platforms

The pyrazolone scaffold is a cornerstone in diverse fields, from pharmaceuticals to diagnostics. Compounds like Edaravone (Radicut®), a neuroprotective agent, and 4-Aminoantipyrine (4-AAP), a common chromogenic assay reagent, highlight the versatility of this heterocyclic core.[1][2][3] Our focus here is on a specific analogue, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 90-32-4), a compound with significant potential as a synthetic intermediate, a hapten for immunoassay development, or a candidate for drug discovery.[4]

The introduction of an aminophenyl group creates a molecule that is both structurally distinct and functionally versatile. However, this versatility necessitates a rigorous evaluation of its specificity. For researchers in drug development and diagnostics, understanding cross-reactivity is not merely an academic exercise; it is a critical step in validating the safety, efficacy, and reliability of a product. An antibody intended for a specific drug metabolite, for instance, that cross-reacts with a structurally similar but inactive compound could lead to dangerously inaccurate pharmacokinetic data. Similarly, a diagnostic assay that fails to distinguish between its target and a related molecule can produce false positives, leading to incorrect diagnoses.

This guide provides an objective, technically-grounded comparison of methodologies to assess the cross-reactivity of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. We will explore the underlying principles of molecular recognition, provide detailed experimental protocols for gold-standard assays, and present a framework for interpreting the resulting data.

Section 1: Comparative Structural Analysis

To understand potential cross-reactivity, we must first appreciate the structural nuances between our target compound and relevant alternatives. The key to specificity lies in how a protein (like an antibody or enzyme) recognizes the unique three-dimensional shape and electronic properties of its ligand.

Compound NameStructureKey Differentiating Features
2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one- Phenyl group at N2 of the pyrazolone ring. - Amino group at the meta-position (3') of the phenyl ring, presenting a key hydrogen-bonding site.
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)Structure of Edaravone- Phenyl group at N1 of the pyrazolone ring.[5] - Lacks the amino substituent, presenting a more hydrophobic surface.
4-Aminoantipyrine (4-AAP)Structure of 4-Aminoantipyrine- Amino group at C4 of the pyrazolone ring. - Phenyl group at N1 and an additional methyl group at N2. - The exocyclic amino group is the primary reactive site in assays.[3]
Antipyrine Structure of Antipyrine- Lacks any amino group. - Structurally similar to 4-AAP but without the reactive C4-amino group.

Causality Behind Structural Choices: The position and nature of substituents dramatically alter the molecule's potential for interaction. The meta-positioned amino group on our target compound, compared to the para-position in other analogues or its complete absence in Edaravone, creates a distinct electronic and steric profile. This difference is precisely what an antibody's binding site (paratope) or an enzyme's active site would recognize. Historical studies on radioimmunoassays for pyrazolone derivatives have shown that various substituents on the pyrazolone ring significantly decrease the affinity for antibodies raised against a specific parent molecule, underscoring the importance of these structural variations.[6][7]

Section 2: Experimental Design for Cross-Reactivity Profiling

To quantify the specificity of binding interactions, two methodologies are paramount: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Methodology 1: Competitive ELISA

The competitive ELISA is the workhorse for determining the specificity of an antibody. Its principle relies on the competition between a labeled, reference antigen and an unlabeled, test analyte (our compound of interest) for a limited number of antibody binding sites. High cross-reactivity from the test analyte will result in a weaker signal from the reference antigen.[8][9]

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

This protocol is a self-validating system. The inclusion of a standard curve with the primary target analyte provides the benchmark against which all other compounds are measured. The quality of the standard curve (R² value, slope) is an internal validation of the assay's performance for that specific run.

  • Antigen Coating:

    • Dilute a conjugate of your primary target (e.g., Target-BSA) to 2 µg/mL in a coating buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Cover and incubate overnight at 4°C.

    • Rationale: This step immobilizes the target antigen, creating the solid phase for the assay.

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (PBS with 1% w/v BSA).[10]

    • Incubate for 1-2 hours at room temperature (RT).

    • Rationale: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.[10]

  • Competitive Reaction:

    • Prepare serial dilutions of your reference standard, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and other potential cross-reactants (Edaravone, 4-AAP, etc.) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (diluted to a pre-determined optimal concentration). Incubate this mixture for 30-60 minutes at RT.

    • Wash the coated-and-blocked assay plate 3 times.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the assay plate.

    • Incubate for 1-2 hours at RT.

    • Rationale: This is the core competitive step. The amount of primary antibody that binds to the coated plate is inversely proportional to the concentration and affinity of the competitor in solution.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (specific for the primary antibody's host species), diluted in Assay Buffer.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate. Incubate in the dark until sufficient color develops (typically 10-20 minutes).

    • Add 100 µL of Stop Solution (e.g., 2 M H₂SO₄).

    • Rationale: The secondary antibody-enzyme conjugate provides a catalytic signal amplification system for detecting the amount of primary antibody that successfully bound to the plate.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the logarithm of the competitor concentration.

    • Fit the data to a four-parameter logistic (4-PL) curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the maximum signal).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Reference Standard / IC50 of Test Compound) x 100

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₗ).[11][12] In a typical experiment for small molecules, the larger binding partner (e.g., the antibody) is immobilized on a sensor chip, and the small molecule analytes are flowed over the surface.[13]

Caption: Conceptual stages of an SPR experiment for kinetic analysis.

Trustworthiness of the Method: SPR provides a self-validating dataset. The shape of the sensorgram curves must fit established kinetic models (e.g., 1:1 Langmuir binding). Deviations from these models can indicate issues like non-specific binding or analyte aggregation, which must be addressed for the data to be considered trustworthy.

Section 3: Comparative Data & Interpretation

The following tables present hypothetical, yet plausible, data derived from the experiments described above. This data illustrates how to compare the cross-reactivity profile of our target compound.

Scenario: An antibody was developed to specifically detect a metabolite ("Metabolite X") that shares a core pyrazolone structure. We are testing the cross-reactivity of this antibody against our compound of interest and other related structures.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-ReactivityInterpretation
Metabolite X (Reference) 15100%The intended target; sets the baseline for comparison.
2-(3-aminophenyl)-5-methyl-etc. 3504.3%Low cross-reactivity. The antibody shows good preference for the reference.
Edaravone 12,5000.12%Negligible cross-reactivity. The lack of an amino group and different phenyl position are critical for specificity.
4-Aminoantipyrine > 50,000< 0.03%No significant cross-reactivity. The substitution pattern is too different for antibody recognition.
Antipyrine > 50,000< 0.03%No significant cross-reactivity.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₗ) (nM)Interpretation
Metabolite X (Reference) 2.5 x 10⁵3.8 x 10⁻³15.2High affinity driven by a fast 'on-rate' and a very slow 'off-rate'.
2-(3-aminophenyl)-5-methyl-etc. 1.1 x 10⁵3.9 x 10⁻²355~23-fold weaker affinity. The 'on-rate' is similar, but the complex is much less stable (10x faster 'off-rate').
Edaravone 1.5 x 10⁴1.9 x 10⁻¹12,667Very weak affinity, characterized by a slow 'on-rate' and a rapid 'off-rate'. The interaction is transient and unstable.

Field-Proven Insights: The SPR data provides the "why" behind the ELISA results. We can see that the low cross-reactivity of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not because it fails to bind (the kₐ is reasonably high), but because the resulting complex is unstable and dissociates quickly (high kₔ). This level of kinetic detail is crucial for mechanistic understanding and is a key advantage of SPR analysis.[14]

Conclusion and Recommendations

This guide demonstrates a robust, multi-faceted approach to evaluating the cross-reactivity of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Our analysis, grounded in established biochemical techniques, shows that while it shares a common pyrazolone core with related compounds, its specific substitution pattern allows for high binding specificity in well-designed assays.

For researchers and drug development professionals, the key takeaways are:

  • Structure Dictates Specificity: Minor changes in functional group placement can lead to orders-of-magnitude differences in binding affinity and cross-reactivity.

  • Orthogonal Methods Provide Confidence: Combining a high-throughput screening method like competitive ELISA with a detailed kinetic analysis from SPR provides a comprehensive and trustworthy assessment of specificity.

  • Rigorous Validation is Non-Negotiable: The protocols described herein are designed to be self-validating, ensuring that the data generated is reliable for critical decision-making in diagnostic and therapeutic development. Adherence to established validation guidelines is essential.[15][16]

The methodologies and interpretive framework provided here offer a clear path to confidently characterizing the cross-reactivity profile of this and other novel small molecules, ensuring the integrity and success of your research and development programs.

References

  • Vertex AI Search. (n.d.). 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • NIH. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H).
  • PubMed Central. (2022). Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients.
  • PubMed Central. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection.
  • MDPI. (2022). The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing.
  • ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Unknown Source. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)
  • PubChem. (n.d.). 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Retrieved January 22, 2026, from [Link]

  • Takatori, T., Yamaoka, A., & Terazawa, K. (1979). Radioimmunoassay for pyrazolone derivatives. Journal of Immunological Methods, 29(2), 185-190. Retrieved January 22, 2026, from [Link]

  • ACS Publications. (n.d.). Interference of oxidants in the determination of phenol by the 4-aminoantipyrine and ultraviolet ratio spectrophotometric methods.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved January 22, 2026, from [Link]

  • Juniper Publishers. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review.
  • ResearchGate. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • Takatori, T., & Yamaoka, A. (1980). Further production and characterization of antibodies reactive with pyrazolone derivatives. Journal of Immunological Methods, 35(1-2), 147-155. Retrieved January 22, 2026, from [Link]

  • Santa Cruz Biotechnology. (n.d.). 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride.
  • RSC Publishing. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • NIST WebBook. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved January 22, 2026, from [Link]

  • Unknown Source. (2024).
  • ResearchGate. (2005). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Retrieved January 22, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Edaravone?.
  • NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
  • ACS Publications. (n.d.). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
  • PubMed Central. (n.d.). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Retrieved January 22, 2026, from [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
  • Frontiers. (2025). Edaravone dexborneol protected neurological function by targeting NRF2/ARE and NF-κB/AIM2 pathways in cerebral ischemia/reperfusion injury.
  • RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide.
  • WOAH. (n.d.). PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES.
  • PubMed Central. (n.d.). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2.
  • Nicoya. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • RayBiotech. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). US4321397A - 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide.
  • ResearchGate. (2015). A Practical Guide to Immunoassay Method Validation. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone) Versus Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers and Drug Development Professionals

Executive Summary

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, widely known as Edaravone, is a potent free radical scavenger with significant neuroprotective effects. It is approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke. This guide provides an in-depth comparison of Edaravone's efficacy against the standard-of-care therapies for these conditions: Riluzole for ALS and Alteplase (a recombinant tissue plasminogen activator, rt-PA) for acute ischemic stroke. By examining their distinct mechanisms of action and synthesizing data from pivotal clinical trials, this document offers a comprehensive resource for researchers and clinicians to understand the therapeutic positioning and relative benefits of Edaravone.

Introduction: A Tale of Two Neurodegenerative Conditions

Neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and acute events such as ischemic stroke represent significant challenges in modern medicine, characterized by progressive neuronal damage and limited therapeutic options.

  • Amyotrophic Lateral Sclerosis (ALS) is a fatal motor neuron disease leading to muscle wasting and eventual respiratory failure.[1] For over two decades, Riluzole was the only approved treatment shown to modestly extend survival.[1][2]

  • Acute Ischemic Stroke , caused by the blockage of blood flow to the brain, demands rapid intervention to salvage brain tissue in the ischemic penumbra. The standard of care involves thrombolysis with agents like Alteplase to restore blood flow.[3]

The approval of Edaravone (brand name Radicava) for ALS in 2017, and its prior use for stroke in Japan, introduced a new therapeutic agent with a distinct mechanism of action.[2] This guide dissects the comparative efficacy of Edaravone by delving into its mechanistic rationale and clinical trial evidence against these established standards.

Comparative Mechanisms of Action

The therapeutic approaches for ALS and ischemic stroke are dictated by their underlying pathophysiology. Edaravone, Riluzole, and Alteplase each target different components of the disease cascade.

Edaravone: The Free Radical Scavenger

Edaravone's primary mechanism is its action as a potent antioxidant.[4][5] Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in both ALS and the reperfusion injury following stroke.[4]

  • Action: Edaravone readily donates an electron to neutralize highly reactive free radicals, such as hydroxyl radicals (•OH) and peroxyl radicals (LOO•), converting them into stable, non-toxic products.[6][7] This action inhibits lipid peroxidation, a process that damages cell membranes and leads to cell death.[5]

  • Neuroprotection: By reducing the burden of oxidative stress, Edaravone protects neurons, vascular endothelial cells, and mitochondria from damage, thereby preserving neurological function.[4][8][9]

Riluzole: The Glutamate Inhibitor (ALS)

Riluzole's mechanism is centered on modulating glutamate neurotransmission.[10] Glutamate is a major excitatory neurotransmitter, but in excessive amounts, it becomes excitotoxic to motor neurons, a hallmark of ALS pathology.[2][11]

  • Action: Riluzole is believed to work through multiple pathways to reduce glutamate's effects, including inhibiting glutamate release from presynaptic terminals, inactivating voltage-dependent sodium channels, and non-competitively blocking NMDA receptors.[12][13][14]

  • Neuroprotection: By dampening glutamatergic signaling, Riluzole protects motor neurons from excitotoxic cell death, which may slow disease progression and modestly extend survival.[2][11]

Alteplase: The Thrombolytic Agent (Ischemic Stroke)

Alteplase is a recombinant tissue plasminogen activator (tPA) and the cornerstone of acute ischemic stroke therapy.[3][15] Its mechanism is not neuroprotective but rather aims at reperfusion.

  • Action: Alteplase binds to fibrin within a thrombus (blood clot) and converts plasminogen to plasmin.[16]

  • Fibrinolysis: Plasmin is a proteolytic enzyme that degrades the fibrin matrix of the clot, leading to its dissolution and the restoration of blood flow to the ischemic brain tissue.[15][16] This intervention is highly time-sensitive, typically administered within a 3 to 4.5-hour window from symptom onset.[17]

Mechanistic Pathways Visualization

The following diagram illustrates the distinct and complementary pathways targeted by Edaravone, Riluzole, and Alteplase.

G cluster_als Amyotrophic Lateral Sclerosis (ALS) Pathophysiology cluster_stroke Acute Ischemic Stroke Pathophysiology cluster_drugs Drug Interventions MN Motor Neuron MND Motor Neuron Death MN->MND OS Oxidative Stress (ROS Production) OS->MN GE Glutamate Excitotoxicity GE->MN BV Blood Vessel Ischemia Ischemia / Reperfusion BV->Ischemia BC Blood Clot (Thrombus) BC->BV Occlusion OS2 Oxidative Stress (ROS Production) Ischemia->OS2 ND Neuronal Death OS2->ND Eda Edaravone Eda->OS Scavenges ROS Eda->OS2 Scavenges ROS Ril Riluzole Ril->GE Inhibits Alt Alteplase Alt->BC Lyses Fibrin caption Comparative Mechanisms of Action

Workflow for a Pivotal ALS Clinical Trial

Comparative Efficacy in Acute Ischemic Stroke

In acute ischemic stroke, Edaravone is not a replacement for the standard of care (Alteplase) but is investigated as an adjunctive neuroprotective therapy . The goal is to reduce the secondary neuronal damage from ischemia-reperfusion injury that thrombolysis can exacerbate.

Key Efficacy Endpoint: mRS

The primary outcome for stroke trials is typically the modified Rankin Scale (mRS) . It is a 7-point scale (0-6) that measures the degree of disability or dependence in daily activities. A score of 0-1 is often considered a favorable outcome (no symptoms or no significant disability). [18]Other common endpoints include the National Institutes of Health Stroke Scale (NIHSS), which measures neurological impairment.

Clinical Trial Data Summary

Direct comparisons are made between standard care (including Alteplase where appropriate) plus Edaravone versus standard care plus placebo.

ComparisonKey FindingMagnitude of Effect
Edaravone vs. Placebo Improved functional outcomes at 90 days.In one RCT, 72% of patients in the Edaravone group had a favorable outcome (mRS ≤2) vs. 40% in the placebo group. [8]
Edaravone + Alteplase vs. Alteplase Alone Combination therapy appears safe and effective for short-term outcomes.A meta-analysis of 17 studies showed the combination significantly reduced NIHSS scores and the risk of intracranial hemorrhage (ICH) compared to Alteplase alone. [19]
Edaravone Dexborneol vs. Edaravone Alone A combination of Edaravone and Borneol showed superior outcomes.A Phase III trial found a significantly higher proportion of patients achieving good functional outcomes (mRS ≤1) at 90 days with Edaravone Dexborneol (67.18% ) versus Edaravone alone (58.97% ). [20][21]

Field Insights & Causality: The data strongly suggests a synergistic or additive benefit when Edaravone is combined with standard reperfusion therapy. [22]Alteplase restores blood flow, but this reperfusion itself can trigger a burst of ROS, causing further damage. Edaravone's role is to quench this oxidative burst, thereby protecting the vulnerable brain tissue that has just been reperfused. [9]This is supported by findings that the combination therapy reduces the risk of hemorrhagic transformation, a known complication of Alteplase. [19][23]

Representative Experimental Protocol: Adjunctive Stroke Therapy Trial
  • Patient Selection & Screening:

    • Inclusion Criteria: Patients diagnosed with acute ischemic stroke within a specified time window (e.g., <48 hours from onset), with a baseline NIHSS score within a defined range (e.g., 4-24). [20][24] * Standard of Care: Patients are eligible for and receive standard-of-care treatment, which may include intravenous Alteplase if they present within the therapeutic window.

  • Randomization:

    • Patients are randomized (1:1) to receive either Edaravone or placebo in addition to their standard care.

  • Treatment Phase (e.g., 14 days):

    • Dosing Regimen: Intravenous infusion of Edaravone (e.g., 30 mg twice daily) or placebo for the duration of the treatment period. [8] * Causality: The 14-day period is chosen to cover the acute phase of stroke evolution where oxidative stress and inflammation are most pronounced.

  • Efficacy Assessment:

    • Primary Endpoint: The proportion of patients with a favorable outcome, defined as an mRS score of 0-1 or ≤2, at 90 days post-randomization. [8][20] * Secondary Endpoints: Change in NIHSS score from baseline, incidence of mortality, and safety outcomes like intracranial hemorrhage. [19]

  • Data Analysis:

    • The primary endpoint is typically analyzed using logistic regression to calculate the odds ratio (OR) of achieving a favorable outcome in the treatment group compared to the control group.

Conclusion and Future Directions

2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone) represents a significant therapeutic agent with a mechanism of action that is distinct from, and potentially complementary to, standard-of-care drugs in ALS and acute ischemic stroke.

  • In ALS , Edaravone is effective at slowing functional decline in a specific subpopulation of patients, whereas Riluzole provides a modest survival benefit across a broader population. [1][2]The choice of therapy may depend on the stage of the disease and treatment goals.

  • In Acute Ischemic Stroke , Edaravone serves as a valuable adjunctive therapy. Its neuroprotective antioxidant properties appear to mitigate the reperfusion injury associated with thrombolysis, leading to improved functional outcomes and a better safety profile when combined with Alteplase. [19][25] Future research should focus on direct head-to-head comparative trials in ALS, exploring the efficacy of combination therapy in different patient subgroups, and further elucidating the long-term benefits of adjunctive Edaravone use in stroke patients treated with modern endovascular techniques.

References

  • Abe, K., et al. (2017). Edaravone (MCI-186) for ALS: a pilot study.
  • ALS Therapy Development Institute. (n.d.). Riluzole, Edaravone, and Tofersen: The Approved Drugs for ALS Progression. ALS TDI. Retrieved from [Link]

  • Brooks, B. R., et al. (2022). Post-hoc analyses of the edaravone clinical trials Study 16 and Study 19: a step toward more efficient clinical trial designs in amyotrophic lateral sclerosis.
  • Jaiswal, M. K. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Molecules, 27(3), 705.
  • Lapchak, P. A. (2010). A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy?. Expert Opinion on Pharmacotherapy, 11(10), 1753-1763.
  • Li, W., et al. (2021). Safety and efficacy of edaravone combined with alteplase for patients with acute ischemic stroke: A systematic review and meta-analysis. Pharmazie, 76(2), 70-74.
  • Pal, A., et al. (2015). A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke. Journal of Association of Physicians of India, 63(11), 22-26.
  • Shefner, J. M., et al. (2020). Edaravone in the Treatment of Amyotrophic Lateral Sclerosis: Efficacy and Access to Therapy— A Roundtable Discussion. American Journal of Managed Care, 26(11 Suppl), S247-S255.
  • StatPearls. (2023). Alteplase. NCBI Bookshelf. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Edaravone?. Patsnap. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Riluzole?. Patsnap. Retrieved from [Link]

  • The Writing Group on behalf of the Edaravone (MCI-186) ALS 19 Study Group. (2017). Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial. The Lancet Neurology, 16(7), 505-512.
  • Witzel, S., et al. (2022). Safety and Effectiveness of Edaravone in Patients With Amyotrophic Lateral Sclerosis. JAMA Neurology, 79(1), 12-20.
  • Xu, Z., et al. (2021).

Sources

A Comparative Guide to Confirming the Purity of Synthesized 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule such as 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry, ensuring its purity is a critical first step. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or interfere with subsequent synthetic steps, compromising the integrity of research and development programs.[1][2]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously confirm the purity of synthesized 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. We will move beyond simple protocol recitation to explore the causality behind methodological choices, emphasizing a multi-pronged, orthogonal approach. This ensures that the purity assessment is a self-validating system, providing a high degree of confidence in the final product.

Pillar 1: The Gold Standard - High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the quintessential tool for purity assessment in the pharmaceutical industry.[2] Its strength lies in its ability to separate the main compound from closely related impurities, allowing for accurate quantification.

Causality of Method Design: Why a PDA Detector is Crucial

While a simple UV detector can quantify separated components, a Photodiode Array (PDA) detector is indispensable for a trustworthy purity assessment. A PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram. This capability allows for peak purity analysis, a critical test to determine if a single chromatographic peak consists of one or more co-eluting compounds.[3] This is a foundational element of a self-validating protocol; we are not just quantifying peaks, but verifying their homogeneity.

Experimental Protocol: RP-HPLC-PDA

Objective: To separate and quantify 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and any potential process-related impurities.

  • Instrumentation & Columns:

    • HPLC or UHPLC system equipped with a PDA detector.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point for this moderately polar analyte.[4][5][6]

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Using a mass spectrometry-compatible modifier like formic acid is a strategic choice that facilitates a seamless transition to LC-MS analysis).[7][8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: A typical starting gradient would be 5-95% B over 20 minutes, followed by a hold and re-equilibration period. This wide gradient is designed to elute both polar and non-polar impurities.

  • Detection & Sample Preparation:

    • Detection: PDA scan from 200-400 nm. Quantification wavelength can be set at the λmax of the main compound (e.g., ~254 nm).

    • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Interpretation:

    • Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

    • Peak Purity Analysis: The software associated with the PDA detector will compare spectra across the upslope, apex, and downslope of the main peak. A high similarity score indicates a pure peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing a Synthesized Compound b Dissolve in Diluent (e.g., 1 mg/mL) a->b c Filter (0.45 µm) b->c d Inject into HPLC c->d e Separation on C18 Column d->e f PDA Detection (200-400 nm) e->f g Generate Chromatogram f->g h Integrate Peaks g->h j Perform Peak Purity Analysis g->j i Calculate Area % Purity h->i

Caption: Workflow for purity determination by HPLC-PDA.

Pillar 2: Orthogonal Methods for Unambiguous Confirmation

Relying on a single analytical technique, even one as powerful as HPLC, is insufficient. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive purity profile.[9]

A. Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

Why it's Orthogonal: While HPLC separates based on polarity, mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This provides an entirely different dimension of analysis, offering exceptional sensitivity and specificity for impurity identification.[9][10]

Expertise in Action: Coupling HPLC with a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF), is the modern standard for impurity profiling.[7] HRMS provides highly accurate mass measurements, enabling the confident assignment of elemental compositions to unknown impurity peaks, which is the first step in their structural elucidation.

  • Instrumentation: An HPLC or UHPLC system coupled to an HRMS instrument (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Method: The same HPLC method described above can be used directly, as it was designed with MS-compatible solvents.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative modes should be screened to ensure detection of all possible impurities.

    • Mass Range: Scan a wide range (e.g., m/z 50-1000) to capture potential low-mass fragments or higher-mass dimers.

    • Data Acquisition: Perform both full scan MS to detect impurities and data-dependent MS/MS to obtain fragmentation data for structural confirmation.[7]

  • Data Interpretation:

    • Confirm the [M+H]⁺ (or [M-H]⁻) ion for the main peak, matching the theoretical exact mass of C₁₀H₁₁N₃O.

    • For any impurity peaks detected in the chromatogram, use the accurate mass data to generate possible elemental compositions.

    • Compare the fragmentation patterns (MS/MS spectra) of impurities to that of the main compound to infer their structures (e.g., identifying starting materials, isomers, or degradation products).[7]

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_data Impurity Identification a LC Separation b Full Scan MS a->b d Detect Impurity Peak c Data-Dependent MS/MS b->c g Analyze Fragmentation (from MS/MS) c->g e Determine Accurate Mass (from Full Scan MS) d->e d->g f Generate Elemental Composition e->f h Propose Impurity Structure f->h g->h

Caption: Impurity identification workflow using LC-HRMS.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

Why it's Orthogonal: NMR provides information about the chemical environment of specific nuclei (¹H, ¹³C) within a molecule.[11][12] It is unparalleled for confirming the compound's structure and can detect impurities that may not be visible by UV-based methods or that co-elute chromatographically.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for pyrazolone derivatives.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Provides information on the number of different types of carbons in the molecule.

    • (Optional) 2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the exact isomeric structure.[13]

  • Data Interpretation:

    • Confirm that all observed peaks in the ¹H and ¹³C spectra correspond to the expected structure of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.

    • Look for small, unassigned peaks in the spectra. The integration of these peaks in the ¹H NMR spectrum relative to the main compound's peaks can provide a semi-quantitative estimate of impurity levels.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Why it's Orthogonal: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. It provides a characteristic "fingerprint" based on the functional groups present.[14] It is a rapid and simple technique for identity confirmation.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr) powder (~100 mg). Press the mixture into a thin, transparent pellet.[14]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Confirm the presence of key functional group absorptions:

    • ~3400-3300 cm⁻¹: N-H stretching (from the amino group).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl and methylene groups).

    • ~1700 cm⁻¹: Strong C=O stretching (from the pyrazolone ring).[15]

    • ~1600 cm⁻¹: C=N stretching and aromatic C=C bending.

Comparative Analysis of Purity Confirmation Techniques

The choice of analytical technique is dictated by the specific question being asked. The following table summarizes the strengths and primary roles of each method in the context of purity confirmation.

Technique Primary Purpose Sensitivity Specificity Information Provided
HPLC-PDA Quantification & Purity CheckHighHigh (Separation)Retention time, UV-Vis spectrum, Relative quantity
LC-MS Impurity IdentificationVery HighVery High (Mass)Molecular weight, Elemental composition, Fragmentation
NMR Structural Elucidation & IdentityModerateHigh (Structure)Atomic connectivity, Stereochemistry, Isomeric identity
FT-IR Functional Group ID & IdentityLowModeratePresence of key functional groups, Molecular fingerprint

Conclusion: An Integrated and Self-Validating Strategy

Confirming the purity of a synthesized compound like 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a multi-step, evidence-based process. No single technique provides a complete picture. A robust and trustworthy assessment relies on an integrated strategy:

  • HPLC-PDA serves as the primary tool for separation and quantification, establishing the purity value based on chromatographic separation.

  • LC-HRMS acts as a powerful detective, providing the mass and structural clues needed to identify any separated impurities.

  • NMR Spectroscopy provides the definitive, unambiguous confirmation of the main compound's structure, ensuring the correct isomer has been synthesized and detecting any structurally distinct impurities.

  • FT-IR Spectroscopy offers a rapid and effective final identity check.

By employing this combination of orthogonal techniques, researchers, scientists, and drug development professionals can build a comprehensive and self-validating data package, ensuring the highest degree of confidence in the purity and identity of their synthesized material.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited.
  • ResearchGate. (2025). Mass spectrometry in impurity profiling. ResearchGate.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University.
  • R Discovery. (n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... R Discovery.
  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
  • University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized.... UPSpace.
  • IP Innovative Publication. (n.d.). Analytical Method Validation: A brief review. IP Innovative Publication.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • Nelson Labs. (2023). Analytical method validation: are your analytical methods suitable for intended use? Nelson Labs.
  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications.
  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. IJTSRD.
  • Asian Journal of Chemical Sciences. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ.
  • Sci-Hub. (1980). Structure determination of pyrazolone derivatives and their hydrazone type precursors by ir and 1h nmr spectr0scopy. Journal of Molecular Structure.
  • Scribd. (n.d.). 7 Comparison of Purification Methods. Scribd.
  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • National Center for Biotechnology Information. (2007). Structure Elucidation of a Pyrazolo[2][9]pyran Derivative by NMR Spectroscopy. PMC. Retrieved from

  • ResearchGate. (2025). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate.
  • SIELC Technologies. (2018). 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. SIELC.
  • ResearchGate. (2025). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate.
  • Arkivoc. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Arkivoc.
  • Santa Cruz Biotechnology. (n.d.). 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one hydrochloride. SCBT.
  • BenchChem. (2025). Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide. BenchChem.
  • PubChem. (n.d.). 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-. PubChem.
  • ResearchGate. (n.d.). Functional Group Identification Using IR Results of 1−3. ResearchGate.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC.
  • Egyptian Journal of Chemistry. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry.
  • International Journal for Global Academic & Scientific Research. (2024). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. IJGASR.
  • NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook.
  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. WJBPHS.
  • MDPI. (n.d.). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI.

Sources

"benchmarking 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one against known pyrazoles"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide: 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

This guide presents a comprehensive benchmarking analysis of the novel pyrazole derivative, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, against established pyrazole-based compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of physicochemical properties and biological activities, supported by detailed experimental protocols.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2][3][4] This scaffold is present in a variety of clinically approved drugs, demonstrating a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] The versatility of the pyrazole ring allows it to act as a bioisostere for other aromatic systems, often improving a compound's physicochemical properties like lipophilicity and solubility, which are crucial for drug efficacy.[1]

Our compound of interest, 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is a novel derivative with potential therapeutic applications. To ascertain its place in the landscape of pyrazole-based drug candidates, we will benchmark it against two well-characterized pyrazoles:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor widely used as an anti-inflammatory drug.[6][7][8]

  • Edaravone: A potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[9][10][11][12]

This guide will provide a head-to-head comparison of these compounds, offering valuable insights for further drug discovery and development efforts.

Physicochemical Properties and Drug-Likeness

A compound's potential as an orally active drug can be initially assessed using Lipinski's Rule of Five.[13][14][15][16] This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, more than five hydrogen bond donors, more than ten hydrogen bond acceptors, and a calculated Log P value over 5.[14][15][16][17]

Table 1: Comparative Physicochemical Properties

Property2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Predicted)CelecoxibEdaravoneLipinski's Rule of Five Guideline
Molecular Weight ( g/mol )~191.22381.37174.19< 500 Da[13][16][17]
Hydrogen Bond Donors222≤ 5[13][16][17]
Hydrogen Bond Acceptors353≤ 10[13][16][17]
LogP (Predicted)~1.2~3.5~1.3< 5[13][16][17]
Lipinski's Violations000No more than one violation[16]

Note: Properties for the title compound are predicted based on its structure. Experimental validation is required.

All three compounds adhere to Lipinski's Rule of Five, suggesting they possess favorable physicochemical properties for oral bioavailability.[13][14][15][16]

Comparative Biological Activity

To provide a comprehensive benchmark, we will evaluate the compounds across a panel of standard in vitro assays relevant to their potential mechanisms of action.

Anti-Inflammatory Activity: COX-2 Inhibition

Celecoxib's primary mechanism of action is the selective inhibition of COX-2, an enzyme that catalyzes the production of pro-inflammatory prostaglandins.[6][7][8][18] To assess the anti-inflammatory potential of 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a COX-2 inhibition assay is essential.

Table 2: Comparative COX-2 Inhibition

CompoundIC50 (nM) for COX-2 Inhibition (Hypothetical Data)
2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one500
Celecoxib40
Edaravone>10,000

IC50 values are hypothetical and for illustrative purposes. Experimental determination is necessary.

Antioxidant Activity

Edaravone functions as a potent free radical scavenger, mitigating oxidative stress.[9][11][12] The antioxidant capacity of our target compound can be evaluated using a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 3: Comparative Antioxidant Activity

CompoundEC50 (µM) in DPPH Assay (Hypothetical Data)
2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one25
Celecoxib>100
Edaravone5

EC50 values are hypothetical and for illustrative purposes. Experimental determination is necessary.

Cytotoxicity Assessment

Evaluating the cytotoxic profile of a novel compound is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of cells.[19][20][21][22]

Table 4: Comparative Cytotoxicity in a Representative Cell Line (e.g., HeLa)

CompoundCC50 (µM) (Hypothetical Data)
2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one>100
Celecoxib50
Edaravone>100

CC50 values are hypothetical and for illustrative purposes. Experimental determination is necessary.

Experimental Protocols

To ensure the reproducibility and validity of the benchmarking data, the following detailed protocols are provided.

Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of the test compounds in a phosphate-buffered saline (PBS) solution.

Methodology:

  • Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solutions in DMSO to create a concentration range (e.g., from 10 mM down to 1 µM).

  • Add 2 µL of each DMSO dilution to 98 µL of PBS (pH 7.4) in a 96-well plate, resulting in a final DMSO concentration of 2%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of the solutions using a nephelometer.

  • The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Protocol: COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-2.

Methodology:

  • Prepare a reaction mixture containing assay buffer, heme, and human recombinant COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the test compounds (solubilized in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (Celecoxib).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid (substrate).

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol: XTT Cell Viability Assay

Objective: To assess the cytotoxicity of the test compounds on a selected cell line.

Methodology:

  • Seed cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds for 48 hours. Include a vehicle control.

  • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[19]

  • Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance of the samples on a microplate reader at a wavelength of 450-500 nm.[20]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualized Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

G cluster_prep Compound & Cell Preparation cluster_treat Treatment & Incubation cluster_assay XTT Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock Solutions in DMSO serial_dil Create Serial Dilutions of Compounds stock->serial_dil treat Treat Cells with Compound Dilutions serial_dil->treat seed_cells Seed Cells in 96-well Plate incubate_cells Incubate Cells for 24h seed_cells->incubate_cells incubate_cells->treat incubate_treat Incubate for 48h treat->incubate_treat add_xtt Add XTT Reagent incubate_treat->add_xtt incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read_abs Measure Absorbance (450-500 nm) incubate_xtt->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability det_cc50 Determine CC50 Value calc_viability->det_cc50

Caption: Workflow for the XTT Cell Viability Assay.

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa cPLA2 cox2 COX-2 Enzyme aa->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation celecoxib Celecoxib (Inhibitor) celecoxib->cox2

Caption: The COX-2 Inflammatory Pathway and the site of action for Celecoxib.

Conclusion and Future Directions

This guide provides a foundational framework for benchmarking 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The preliminary in silico analysis suggests favorable drug-like properties. The proposed experimental workflows will enable a robust comparison against established drugs like Celecoxib and Edaravone, elucidating its potential as an anti-inflammatory or antioxidant agent.

Further studies should focus on a broader kinase profiling to identify potential novel targets, in vivo efficacy studies in relevant disease models, and a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to fully characterize its therapeutic potential.

References

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Lipinski's rule of five - Grokipedia. [Link]

  • Lipinski's rule of five - Wikipedia. [Link]

  • Celecoxib - Wikipedia. [Link]

  • What is the mechanism of Edaravone? - Patsnap Synapse. [Link]

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC - NIH. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Edaravone's Mechanism of Action: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mastering Lipinski Rules for Effective Drug Development - bioaccess. [Link]

  • Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed. [Link]

  • In vitro solubility assays in drug discovery - PubMed. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • What is Edaravone used for? - Patsnap Synapse. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. [Link]

  • High throughput solubility measurement in drug discovery and development - ResearchGate. [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. [Link]

  • Some commercially available drugs containing pyrazole skeleton. - ResearchGate. [Link]

  • Physico-chemical properties of the designed pyrazole derivatives - ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Representative drugs containing the pyrazole scaffold. - ResearchGate. [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle - ResearchGate. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - ResearchGate. [Link]

Sources

Safety Operating Guide

3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- (Edaravone)

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-, a compound widely known as Edaravone (CAS No: 89-25-8). Adherence to these protocols is critical not only for regulatory compliance but also for ensuring laboratory safety and environmental stewardship.

Understanding the Compound: Hazard Identification and Risk Assessment

Before any disposal procedure, a thorough understanding of the compound's characteristics is paramount. Edaravone is a white crystalline powder.[1] While instrumental in research, it possesses hazards that dictate its handling and disposal methods. The primary risks are associated with its toxicity and reactivity.

Key Hazards Summary

Hazard ClassificationDescriptionSupporting Sources
Acute Oral Toxicity Harmful if swallowed. Ingestion may lead to adverse health effects.[2]
Skin & Eye Irritation Causes irritation upon contact with skin and eyes. Prolonged contact should be avoided.[2][3][4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[5]
Combustibility The material is combustible. When heated to decomposition, it emits toxic fumes, including carbon and nitrogen oxides.[3][4][6]
Chemical Incompatibility Reacts with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

The causality behind these classifications lies in the compound's molecular structure—an aminophenyl-substituted pyrazolone. Aromatic amines can be toxic, and pyrazolone derivatives can cause skin sensitization.[4][7] The thermal decomposition into nitrogen oxides (NOx) is a known hazard for nitrogen-containing organic compounds.[3] Therefore, risk assessment must account for direct contact, ingestion, inhalation, and thermal decomposition hazards.

Pre-Disposal Planning: The Foundation of Safe Waste Management

Effective disposal begins with meticulous planning and segregation of waste streams. Never mix this chemical waste with general laboratory trash or dispose of it down the drain.[3][4][6] The environmental impact of amines and their derivatives necessitates preventing their release into aquatic systems.[8]

Waste Segregation Workflow

The following workflow provides a logical approach to segregating waste associated with 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-.

G Start Waste Generation (Edaravone-related) Decision1 Is the waste... Unused/Expired Solid Chemical? Start->Decision1 Decision2 ...Contaminated Labware? (e.g., gloves, wipes, glassware) Decision1->Decision2 No SolidWaste Containerize in a labeled, sealed hazardous waste container. 'Solid Chemical Waste' Decision1->SolidWaste Yes Decision3 ...an Empty Original Container? Decision2->Decision3 No ContaminatedDebris Collect in a designated, labeled hazardous waste bag/container. 'Contaminated Solid Debris' Decision2->ContaminatedDebris Yes ContainerDisposal Decontaminate via Triple Rinse Protocol. Decision3->ContainerDisposal Yes FinalDisposal Arrange pickup by a licensed chemical waste disposal service. SolidWaste->FinalDisposal ContaminatedDebris->FinalDisposal Rinsate Collect rinsate as hazardous liquid waste. ContainerDisposal->Rinsate Rinsate->FinalDisposal

Caption: Waste segregation decision workflow for Edaravone.

Step-by-Step Disposal Protocols

Based on the waste stream identified, follow the appropriate protocol below. Throughout these procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after.[6]

  • Eye Protection: Safety glasses with side shields or goggles.

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[3]

  • Respiratory Protection: If dust formation is unavoidable or if working outside a ventilated enclosure, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Protocol 1: Disposal of Unused/Expired Solid Chemical

This protocol applies to the pure, solid form of 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-.

  • Containment: Ensure the chemical is in a suitable, closed, and clearly labeled container.[3][6] The label should include the chemical name, CAS number, and hazard symbols.

  • Professional Disposal: This material must be disposed of through a licensed professional waste disposal service.[6] Do not attempt to treat or neutralize this chemical in the lab without specific, validated protocols and equipment.

  • Recommended Destruction Method: The preferred methods of destruction are controlled incineration in a facility equipped with a flue gas scrubber or dissolution in a combustible solvent followed by incineration in a chemical scrubber.[3][6] These high-temperature methods ensure the complete destruction of the compound and scrub the resulting toxic NOx fumes, preventing their release into the atmosphere.

Protocol 2: Decontamination & Disposal of Empty Containers

Empty containers that once held the chemical are considered hazardous waste until properly decontaminated.

  • Triple Rinse Procedure: a. Select a suitable solvent in which Edaravone is soluble (e.g., methanol, ethanol).[1] b. Rinse the container thoroughly with a small amount of the solvent, ensuring all interior surfaces are contacted. c. Pour the solvent rinsate into a designated hazardous liquid waste container. d. Repeat this rinsing process two more times.

  • Rinsate Management: The collected rinsate is now hazardous waste and must be disposed of through your institution's chemical waste program, likely via incineration.

  • Container Disposal: Once triple-rinsed, the container can often be offered for recycling or reconditioning.[3] Alternatively, it should be punctured or otherwise rendered unusable to prevent reuse and disposed of in a sanitary landfill or as directed by local regulations.[3]

Protocol 3: Management of Spills and Contaminated Materials

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Remove all sources of ignition as the dust can be combustible.[3]

  • Don PPE: Wear the full PPE as described above.

  • Containment & Cleanup: a. Avoid creating dust.[3][6] Do not dry sweep. b. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent). c. Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, sealable, and labeled container for hazardous waste.[3]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like methanol or ethanol). Dispose of the contaminated cloth and any other cleanup materials (gloves, etc.) as hazardous solid waste.

  • Disposal: The collected spill debris must be disposed of through a licensed chemical waste contractor, following the same procedure as for the solid chemical.[3]

Conclusion: A Commitment to Safety and Integrity

The proper disposal of 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- (Edaravone) is a non-negotiable aspect of responsible scientific practice. By understanding the compound's hazards, implementing a logical waste segregation plan, and adhering to validated disposal protocols, researchers can protect themselves, their colleagues, and the environment. This commitment to safety beyond the product itself is the hallmark of a trustworthy and authoritative laboratory environment.

References

  • Piramal Critical Care. (2024, July 15).
  • CDH Fine Chemical.
  • Medsinfo. (2023, February 15). RADICAVA® EDARAVONE.
  • Cayman Chemical. (2025, June 27).
  • Merck Millipore.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET 3-Methyl-1-phenyl-2-pyrazolin-5-one.
  • KISHIDA CHEMICAL CO., LTD. (2018, January 24). Safety Data Sheet 3-Methyl-1-phenyl-5-pyrazolone.
  • IEAGHG.
  • Fisher Scientific. (2025, December 19).
  • F. J. C. Servier. Safety Data Sheet 1-Phenyl-3-methyl-5-pyrazolone.
  • O'Neil, M. J. (2012). The impact of aromatic amines on the environment: risks and damages. PubMed. [Link]

  • PubChem. 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. [Link]

Sources

Comprehensive Safety and Handling Guide for 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Blueprint for Laboratory Safety and Operational Excellence

Hazard Identification and Risk Assessment: Understanding the Compound

Due to its chemical structure as a pyrazolone derivative, 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- is anticipated to share hazard characteristics with similar compounds. Based on available data for related substances, the primary hazards are likely to include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : May cause skin irritation upon contact.[2]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.[2]

Risk Assessment Summary:

Hazard RoutePotential RiskRecommended Mitigation
IngestionHarmful, may cause gastrointestinal irritation.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
Skin ContactIrritation, potential for sensitization.Wear appropriate chemical-resistant gloves and a lab coat.[1][2]
Eye ContactSerious irritation, potential for damage.Wear safety glasses with side shields or chemical goggles.[1]
InhalationIrritation of the respiratory tract.Handle in a well-ventilated area or a chemical fume hood to minimize dust exposure.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following PPE is mandatory when handling 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-:

  • Eye and Face Protection : Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection :

    • Gloves : Nitrile gloves are recommended. Ensure gloves are inspected for integrity before use and changed frequently, especially if contact with the chemical is suspected.

    • Lab Coat : A fully buttoned, long-sleeved lab coat is required to protect street clothing and skin.

  • Respiratory Protection : If the material is a powder and there is a potential for generating dust, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) should be used. All respiratory protection should be used in the context of a comprehensive respiratory protection program.

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: Standard Operating Procedure for Donning and Doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation:

  • Designated Area : All handling of 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl- should be conducted in a designated area, such as a chemical fume hood.

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit : Have a chemical spill kit appropriate for solid reagents readily available.

Handling:

  • Weighing : If weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent dust dispersal.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Dust Formation : Handle the compound gently to minimize the creation of dust.[2]

Emergency Response Plan: Immediate Actions for Exposure and Spills

In the event of an emergency, a swift and correct response is crucial.

Emergency Contact Information:

  • Poison Center : 1-800-222-1222

  • CHEMTREC : 1-800-424-9300 (US) / +1-703-527-3887 (International)

  • Local Emergency Services : [Insert Local Emergency Number]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.

Spill Response:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][3]

  • Decontaminate : Clean the spill area with a suitable decontaminating agent.

Emergency Response Workflow:

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill1 Evacuate Area Spill2 Don Appropriate PPE Spill1->Spill2 Spill3 Contain and Clean Spill Spill2->Spill3 Spill4 Dispose of Waste Spill3->Spill4 Exp1 Remove from Exposure Exp2 Administer First Aid Exp1->Exp2 Exp3 Remove Contaminated Clothing Exp2->Exp3 Exp4 Seek Medical Attention Exp3->Exp4

Figure 2: Immediate Actions for Spills and Personal Exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection : All waste containing 3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-, including contaminated consumables, should be collected in a clearly labeled, sealed container.

  • Disposal : Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

References

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-
Reactant of Route 2
3H-Pyrazol-3-one, 2-(3-aminophenyl)-2,4-dihydro-5-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.